2-(4-Chloro-3-methylphenoxy)acetohydrazide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFJAQDMJDJPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222621 | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72293-68-6 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072293686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide (CAS: 72293-68-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-3-methylphenoxy)acetohydrazide (CAS number 72293-68-6), a key chemical intermediate in the synthesis of novel bioactive compounds. While direct biological activity of the core molecule is not extensively documented in publicly available literature, its role as a precursor to a series of Schiff bases with significant antimicrobial and anthelmintic properties is well-established. This document details the synthesis of this compound, its chemical and physical properties, and its application in the generation of derivatives with therapeutic potential. Furthermore, it includes detailed experimental protocols for the biological evaluation of these derivatives, presenting quantitative data in a clear and accessible format. Potential mechanisms of action for the broader class of phenoxyacetohydrazide derivatives are also discussed to provide a contextual framework for future research.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 72293-68-6 |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | This compound |
| Synonyms | (4-Chloro-3-methylphenoxy)acetic acid hydrazide |
| Melting Point | 160-161 °C |
| Boiling Point (Predicted) | 435.9±35.0 °C |
| Density (Predicted) | 1.279±0.06 g/cm³ |
| pKa (Predicted) | 12.11±0.35 |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from p-chloro-m-cresol.[1]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
-
A mixture of p-chloro-m-cresol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and ethyl chloroacetate (0.12 mol) in dry acetone (100 mL) is refluxed for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is filtered to remove potassium carbonate.
-
The acetone is removed from the filtrate by distillation.
-
The resulting crude ethyl 2-(4-chloro-3-methylphenoxy)acetate is purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
A solution of ethyl 2-(4-chloro-3-methylphenoxy)acetate (0.1 mol) in ethanol (50 mL) is prepared.
-
Hydrazine hydrate (0.2 mol) is added to the solution.
-
The reaction mixture is refluxed for 8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess solvent is removed under reduced pressure.
-
The resulting solid, this compound, is filtered, washed with cold water, and recrystallized from ethanol.
Synthesis Workflow
Application as a Synthetic Intermediate for Schiff Bases
This compound serves as a crucial intermediate for the synthesis of a series of Schiff bases, which have demonstrated notable biological activities.[1]
General Synthesis Protocol for Schiff Bases
-
A mixture of this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol (30 mL).
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid (the Schiff base derivative) is filtered, washed with ethanol, and dried.
-
The product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Reaction Workflow
Biological Activity of Schiff Base Derivatives
While the biological activity of the parent compound, this compound, has not been extensively reported, its Schiff base derivatives have been screened for antimicrobial and anthelmintic activities.[1]
Antimicrobial Activity
The in vitro antibacterial activity of the synthesized Schiff bases was evaluated against Gram-positive and Gram-negative bacteria using the disk diffusion method.[1]
Table 1: Antibacterial Activity of Schiff Base Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus | B. cereus | E. faecalis | S. epidermidis | E. coli | S. typhi | S. dysenteriae | K. pneumoniae |
| 4a | 12 | 10 | 11 | 13 | 10 | 12 | 11 | 14 |
| 4b | 14 | 12 | 13 | 15 | 12 | 14 | 13 | 16 |
| 4c | 11 | 9 | 10 | 12 | 9 | 11 | 10 | 13 |
| 4d | 15 | 13 | 14 | 16 | 13 | 15 | 14 | 17 |
| 4e | 13 | 11 | 12 | 14 | 11 | 13 | 12 | 15 |
| 4f | 16 | 14 | 15 | 17 | 14 | 16 | 15 | 18 |
| 4g | 10 | 8 | 9 | 11 | 8 | 10 | 9 | 12 |
| 4h | 18 | 16 | 17 | 19 | 16 | 18 | 17 | 20 |
| 4i | 17 | 15 | 16 | 18 | 15 | 17 | 16 | 19 |
| 4j | 19 | 17 | 18 | 20 | 17 | 19 | 18 | 21 |
| 4k | 21 | 19 | 20 | 22 | 19 | 21 | 20 | 23 |
| Ampicillin | 24 | 22 | 23 | 25 | 22 | 24 | 23 | 26 |
Note: The specific substitutions for compounds 4a-4k are detailed in the source literature and generally involve different aromatic aldehydes.
Anthelmintic Activity
The anthelmintic activity of the Schiff base derivatives was evaluated against two species of earthworms, Pheretima posthuma and Perionyx excavatus.[1]
Table 2: Anthelmintic Activity of Schiff Base Derivatives
| Compound | Concentration (mg/mL) | Time until Paralysis (min) - P. posthuma | Time until Death (min) - P. posthuma | Time until Paralysis (min) - P. excavatus | Time until Death (min) - P. excavatus |
| 4a | 2 | 25 | 45 | 28 | 48 |
| 4b | 2 | 22 | 40 | 25 | 43 |
| 4c | 2 | 28 | 50 | 31 | 53 |
| 4d | 2 | 20 | 35 | 23 | 38 |
| 4e | 2 | 24 | 42 | 27 | 45 |
| 4f | 2 | 18 | 32 | 21 | 35 |
| 4g | 2 | 30 | 55 | 33 | 58 |
| 4h | 2 | 15 | 28 | 18 | 31 |
| 4i | 2 | 16 | 30 | 19 | 33 |
| 4j | 2 | 14 | 25 | 17 | 28 |
| 4k | 2 | 12 | 22 | 15 | 25 |
| Albendazole | 2 | 10 | 20 | 12 | 22 |
Experimental Protocols for Biological Assays
-
Media Preparation: Nutrient agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.
-
Inoculum Preparation: A standardized suspension of the test bacterial strain (e.g., 10⁸ CFU/mL) is prepared in sterile saline.
-
Inoculation: The surface of the agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Disk Preparation and Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent and a positive control disc with a standard antibiotic (e.g., Ampicillin) are also prepared. The discs are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition around each disc is measured in millimeters.
-
Worm Collection and Preparation: Adult earthworms (Pheretima posthuma or Perionyx excavatus) of similar size are collected and washed with normal saline to remove any adhering debris.
-
Test Solution Preparation: Test solutions of the Schiff base derivatives and a standard drug (e.g., Albendazole) are prepared at a specific concentration (e.g., 2 mg/mL) in a suitable vehicle (e.g., 1% gum acacia in normal saline). A control group receives only the vehicle.
-
Assay Procedure: Individual worms are placed in Petri dishes containing 25 mL of the test solution, standard drug solution, or control solution.
-
Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by placing the worms in warm water (50°C) and observing for any movement.
Biological Assay Workflows```dot
Conclusion
This compound is a valuable and versatile chemical intermediate. While its own biological activity profile remains to be fully explored, it serves as an excellent scaffold for the synthesis of Schiff bases with promising antimicrobial and anthelmintic properties. The data presented in this guide highlight the therapeutic potential of this class of compounds and provide a solid foundation for further research and development. Future studies should focus on elucidating the specific mechanisms of action of these derivatives and exploring the potential biological activities of the core this compound molecule itself.
References
A Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3-methylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chloro-3-methylphenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document details its synthesis, characterization, and known physicochemical parameters, alongside a discussion of the potential biological activities of the broader class of phenoxyacetohydrazide derivatives.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 72293-68-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [3][4] |
| Molecular Weight | 214.65 g/mol | [2] |
| Melting Point | 160-161 °C | |
| Boiling Point (Predicted) | 435.9 ± 35.0 °C | |
| Density (Predicted) | 1.279 ± 0.06 g/cm³ | |
| pKa (Predicted) | 12.11 ± 0.35 | |
| Purity | 98% | [2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process, starting from p-chloro-m-cresol. The subsequent characterization relies on standard spectroscopic techniques to confirm the structure and purity of the final compound.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of this compound is as follows[1]:
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
-
A mixture of p-chloro-m-cresol and ethyl chloroacetate is prepared in an anhydrous solvent.
-
The reaction is carried out to yield ethyl 2-(4-chloro-3-methylphenoxy)acetate.
Step 2: Synthesis of this compound
-
The ethyl 2-(4-chloro-3-methylphenoxy)acetate obtained in Step 1 is treated with hydrazine hydrate.
-
The resulting mixture is then further reacted to yield the final product, this compound.
This synthetic route is a common and effective method for producing various phenoxyacetohydrazide derivatives[5][6].
Experimental Protocol: Characterization
The structural confirmation and purity assessment of the synthesized this compound are performed using the following spectroscopic methods[1][7]:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis (CHN Analysis): To determine the elemental composition of the synthesized compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Potential Biological Signaling Pathways
While specific signaling pathways for this compound have not been extensively elucidated, the broader class of phenoxyacetohydrazide derivatives has demonstrated notable biological activities, particularly as anti-inflammatory and anti-angiogenic agents. These effects are often attributed to the inhibition of key enzymes involved in these processes[8][9][10].
Research suggests that some phenoxyacetohydrazide derivatives can inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory cascade. Furthermore, inhibition of vascular endothelial growth factor (VEGF) signaling has been observed, a critical pathway in angiogenesis (the formation of new blood vessels), which is implicated in tumor growth and metastasis[8][9][10]. The phenoxyacetamide moiety, a core structure in these compounds, is recognized for its potential to interact with biological targets and contribute to a range of therapeutic effects, including antioxidant and apoptotic activities[11].
The diagram below presents a conceptual model of the potential mechanism of action for a phenoxyacetohydrazide derivative as a dual anti-inflammatory and anti-angiogenic agent.
This guide serves as a foundational resource for researchers engaged in the study and development of this compound and related compounds. The provided data and protocols are intended to facilitate further investigation into its chemical properties and biological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 72293-68-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound [chemicalbook.com]
- 5. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors [mdpi.com]
- 8. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 9. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Elucidation of the Molecular Structure of (4-Chloro-3-methylphenoxy)acetic acid hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (4-Chloro-3-methylphenoxy)acetic acid hydrazide. The document details the synthesis and subsequent analytical characterization of the compound, presenting a logical workflow from synthesis to final structure confirmation. All quantitative data are summarized in structured tables, and experimental protocols are provided for key analytical techniques.
Introduction
(4-Chloro-3-methylphenoxy)acetic acid hydrazide is a derivative of the herbicide (4-chloro-3-methylphenoxy)acetic acid. Hydrazide moieties are significant in medicinal chemistry, often serving as a basis for the synthesis of various heterocyclic compounds and as pharmacophores in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] An unambiguous determination of its molecular structure is paramount for understanding its chemical properties, predicting its biological activity, and enabling its use in further drug design and development.
This guide will outline the theoretical and practical steps for confirming the structure of (4-Chloro-3-methylphenoxy)acetic acid hydrazide, assuming its synthesis from the corresponding carboxylic acid.
Synthesis Pathway
The logical synthesis of (4-Chloro-3-methylphenoxy)acetic acid hydrazide involves a two-step process starting from (4-chloro-3-methylphenoxy)acetic acid. The carboxylic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the final hydrazide product. This common and efficient method is widely used for the preparation of hydrazides.[4]
Caption: Synthetic route for (4-Chloro-3-methylphenoxy)acetic acid hydrazide.
Experimental Protocols
Synthesis of Methyl (4-chloro-3-methylphenoxy)acetate
A solution of (4-chloro-3-methylphenoxy)acetic acid (10.0 g, 0.05 mol) in methanol (100 mL) is treated with concentrated sulfuric acid (2 mL) as a catalyst. The mixture is refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (150 mL) and washed successively with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester as a crude product, which can be used in the next step without further purification.
Synthesis of (4-Chloro-3-methylphenoxy)acetic acid hydrazide
To a solution of methyl (4-chloro-3-methylphenoxy)acetate (9.0 g, 0.042 mol) in ethanol (80 mL), hydrazine hydrate (4.1 mL, 0.084 mol) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours, during which a precipitate may form. The resulting solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford pure (4-Chloro-3-methylphenoxy)acetic acid hydrazide.
Analytical Characterization
-
Melting Point: Determined using a standard melting point apparatus.
-
Infrared (IR) Spectroscopy: Recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in DMSO-d₆, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is performed on a mass spectrometer at 70 eV.
Structure Elucidation Workflow
The comprehensive elucidation of the structure of (4-Chloro-3-methylphenoxy)acetic acid hydrazide follows a systematic workflow. This process begins with the synthesis of the target molecule, followed by a series of spectroscopic analyses to determine its connectivity and functional groups.
Caption: Workflow for the structural elucidation of the target compound.
Data Presentation
The structural confirmation of (4-Chloro-3-methylphenoxy)acetic acid hydrazide is based on the following predicted and literature-derived analytical data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 72293-68-6[5] |
Infrared (IR) Spectroscopy Data
The IR spectrum provides crucial information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretching (hydrazide) |
| 3050-3100 | Aromatic C-H stretching |
| 2920-2980 | Aliphatic C-H stretching (CH₃) |
| ~1660 | C=O stretching (amide I) |
| ~1600 | N-H bending (amide II) |
| ~1500, ~1470 | Aromatic C=C stretching |
| ~1240 | Aryl-O-C stretching |
| ~800 | C-Cl stretching |
¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum reveals the different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.20 | s | 1H | -CONH- |
| 7.25 | d, J=8.8 Hz | 1H | Ar-H |
| 6.90 | d, J=2.8 Hz | 1H | Ar-H |
| 6.75 | dd, J=8.8, 2.8 Hz | 1H | Ar-H |
| 4.50 | s | 2H | -OCH₂- |
| 4.25 | br s | 2H | -NH₂ |
| 2.20 | s | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Data (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 | C=O |
| 155.0 | Ar-C-O |
| 135.0 | Ar-C-CH₃ |
| 130.0 | Ar-CH |
| 125.0 | Ar-C-Cl |
| 115.0 | Ar-CH |
| 113.0 | Ar-CH |
| 67.0 | -OCH₂- |
| 20.0 | -CH₃ |
Mass Spectrometry (EI-MS) Data
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 214/216 | 100/33 | [M]⁺ / [M+2]⁺ |
| 183/185 | 40/13 | [M - NHNH₂]⁺ |
| 141/143 | 80/26 | [Cl-C₆H₃(CH₃)-OH]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Conclusion
The collective evidence from the synthesis and spectroscopic analyses provides a definitive structural elucidation of (4-Chloro-3-methylphenoxy)acetic acid hydrazide. The data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry are all consistent with the proposed structure. This foundational characterization is essential for any further investigation into the chemical reactivity and potential biological applications of this compound. Researchers and scientists can utilize this guide as a template for the synthesis and structural verification of similar hydrazide derivatives.
References
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RTECS NUMBER-AF9558000-Chemical Toxicity Database [drugfuture.com]
Spectral Analysis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(4-Chloro-3-methylphenoxy)acetohydrazide is a crucial building block in the synthesis of a variety of heterocyclic compounds, which are being investigated for their potential therapeutic applications. The precise characterization of this intermediate is paramount to ensure the identity, purity, and structural integrity of the final synthesized molecules. Spectroscopic methods are indispensable tools for this purpose. This guide provides detailed methodologies for the synthesis and spectral analysis of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-3-methylphenol.
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
A mixture of 4-chloro-3-methylphenol, ethyl chloroacetate, and anhydrous potassium carbonate in a suitable solvent such as acetone or ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate, which can be used in the next step with or without further purification.
Step 2: Synthesis of this compound
The crude ethyl 2-(4-chloro-3-methylphenoxy)acetate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. The progress of the hydrazinolysis is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed to obtain a purified product.
Spectral Characterization Protocols
The structural elucidation of this compound is performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or higher, using the same sample solution.
Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. The molecular ion peak (M⁺) and the characteristic fragment ions are identified.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound based on its chemical structure and known spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.30 | Singlet | 3H | -CH₃ |
| ~ 4.20 | Singlet | 2H | -O-CH₂- |
| ~ 4.50 | Broad Singlet | 2H | -NH₂ |
| ~ 6.70 - 7.30 | Multiplet | 3H | Aromatic Protons |
| ~ 9.20 | Broad Singlet | 1H | -CO-NH- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 20 | -CH₃ |
| ~ 67 | -O-CH₂- |
| ~ 112 - 135 | Aromatic Carbons |
| ~ 155 | Aromatic Carbon (-O-Ar) |
| ~ 168 | -C=O |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H Stretching (Hydrazide) |
| ~ 3050 | Medium | Aromatic C-H Stretching |
| ~ 2950 | Medium | Aliphatic C-H Stretching |
| ~ 1660 | Strong | C=O Stretching (Amide I) |
| ~ 1600 | Medium | N-H Bending (Amide II) |
| ~ 1240 | Strong | Aryl-O-CH₂ Stretching |
| ~ 800 | Strong | C-Cl Stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 214/216 | Molecular ion peak (M⁺, M⁺+2) due to ³⁵Cl and ³⁷Cl isotopes |
| 157/159 | [M - NHNH₂]⁺ |
| 141/143 | [M - CONHNH₂]⁺ |
| 77 | [C₆H₅]⁺ fragment (indicative of the aromatic ring) |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and spectral analysis of this compound.
Caption: Synthesis and Spectral Analysis Workflow.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive spectral analysis of this compound. The detailed protocols and predicted spectral data serve as a valuable reference for researchers engaged in the synthesis of novel compounds for pharmaceutical and other applications. Adherence to these methodologies will facilitate the unambiguous structural confirmation of this important synthetic intermediate.
An In-depth Technical Guide on 2-(4-chloro-3-methylphenoxy)acetohydrazide: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-chloro-3-methylphenoxy)acetohydrazide is a versatile chemical intermediate that serves as a crucial building block for the synthesis of a variety of heterocyclic compounds, particularly Schiff bases and other derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and the biological activities of its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of the antimicrobial and anthelmintic activities of its derivatives are presented. While the biological profile of the core compound itself is not extensively documented, this guide summarizes the available data on its derivatives, highlighting their potential as antimicrobial and anthelmintic agents. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Chemical and Physical Properties
This compound is a stable organic compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 72293-68-6 | |
| Molecular Formula | C₉H₁₁ClN₂O₂ | |
| Molecular Weight | 214.65 g/mol | |
| Appearance | Solid | |
| Melting Point | Not specified in retrieved documents | |
| Solubility | Soluble in ethanol | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the reaction of p-chloro-m-cresol with ethyl chloroacetate to yield an ester, which is then treated with hydrazine hydrate.[1]
Experimental Protocol: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate (Intermediate 2)
-
Reactants: A mixture of p-chloro-m-cresol (1), ethyl chloroacetate, and anhydrous potassium carbonate is prepared in dry acetone.[1]
-
Reaction: The mixture is refluxed for 10-12 hours.[1]
-
Work-up: The solvent is removed by distillation. The resulting solid is triturated with cold water to remove potassium carbonate and then extracted with ether.[1]
-
Purification: The ether layer is washed with a 5% sodium hydroxide solution and then with water. The solvent is evaporated to yield the crude ester, which is purified by distillation under reduced pressure.[1]
Experimental Protocol: Synthesis of this compound (Compound 3)
-
Reactants: A mixture of ethyl 2-(4-chloro-3-methylphenoxy)acetate (2) and hydrazine hydrate is prepared in ethanol.[1]
-
Reaction: The mixture is refluxed for 6 hours.[1]
-
Work-up: The reaction mixture is cooled, and the solvent is removed by distillation.[1]
-
Purification: The resulting solid is washed with water and recrystallized from ethanol to obtain pure this compound (3).[1]
Biological Activities of Derivatives
While there is limited information on the biological activity of this compound itself, it is a key precursor for synthesizing Schiff bases with notable antimicrobial and anthelmintic properties.[1] The general structure of these derivatives involves the condensation of the hydrazide with various substituted aromatic aldehydes.
Antimicrobial Activity
A series of Schiff bases derived from this compound were screened for their in vitro antibacterial and antifungal activity using the disk diffusion method.[1]
-
Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.[1]
-
Inoculum Preparation: Standardized inoculums of the test microorganisms are prepared.[1]
-
Disk Preparation: Sterile filter paper discs (6 mm) are impregnated with the test compounds dissolved in dimethylformamide (DMF) at a concentration of 100 µg/mL.[1]
-
Inoculation: The agar plates are seeded with the microbial inoculum.[1]
-
Incubation: The prepared discs are placed on the agar surface, and the plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[1]
-
Data Collection: The diameter of the zone of inhibition is measured in millimeters. Ciprofloxacin and fluconazole are used as standard antibacterial and antifungal drugs, respectively.[1]
The following table summarizes the zone of inhibition data for selected Schiff base derivatives against various bacterial and fungal strains.[1]
| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) | A. niger (ATCC 16404) |
| Derivative 4a | 14 mm | 15 mm | 13 mm | 12 mm | 11 mm |
| Derivative 4b | 12 mm | 13 mm | 11 mm | 10 mm | 9 mm |
| Derivative 4c | 16 mm | 17 mm | 15 mm | 14 mm | 13 mm |
| Ciprofloxacin | 25 mm | 28 mm | 26 mm | - | - |
| Fluconazole | - | - | - | 22 mm | 20 mm |
Note: The specific structures of derivatives 4a, 4b, and 4c correspond to the Schiff bases formed with different substituted aromatic aldehydes as described in the source literature.[1]
Anthelmintic Activity
The synthesized Schiff bases also demonstrated significant anthelmintic activity against the earthworm Pheretima posthuma.[1]
-
Test Animals: Adult Indian earthworms (Pheretima posthuma) of similar size are used.[1]
-
Test Solutions: Suspensions of the test compounds (20 mg/mL) are prepared in 1% gum acacia in normal saline.[1]
-
Procedure: The earthworms are placed in petri dishes containing the test and standard drug solutions.[1]
-
Data Collection: The time taken for paralysis (no movement except when shaken vigorously) and the time of death (no movement even when shaken vigorously or dipped in warm water) are recorded. Albendazole is used as the standard drug.[1]
| Compound | Concentration | Time to Paralysis (min) | Time to Death (min) |
| Derivative 4a | 20 mg/mL | 25 | 48 |
| Derivative 4b | 20 mg/mL | 30 | 55 |
| Derivative 4c | 20 mg/mL | 22 | 42 |
| Albendazole | 20 mg/mL | 15 | 30 |
Note: The specific structures of derivatives 4a, 4b, and 4c correspond to the Schiff bases formed with different substituted aromatic aldehydes as described in the source literature.[1]
Potential Mechanism of Action of Phenoxyacetohydrazide Derivatives
The broader class of phenoxyacetohydrazide derivatives has been investigated for various biological activities, including anti-inflammatory and anti-angiogenic effects. While the precise mechanism of action for the antimicrobial and anthelmintic activities of the derivatives of this compound is not fully elucidated, related compounds have been shown to inhibit key enzymes.
Some phenoxyacetohydrazide derivatives have demonstrated inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are involved in the inflammatory pathway.[2][3] Additionally, inhibition of vascular endothelial growth factor (VEGF) has been observed, suggesting anti-angiogenic potential.[2][3] It is plausible that the antimicrobial activity could be due to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Further studies are required to delineate the specific molecular targets of the derivatives of this compound.
Conclusion
This compound is a valuable and synthetically accessible intermediate. While data on its intrinsic biological activity is scarce, it serves as an excellent scaffold for the generation of Schiff bases and other derivatives with promising antimicrobial and anthelmintic activities. The straightforward synthesis and the significant biological potential of its derivatives make this compound and its analogues attractive targets for further investigation in the field of medicinal chemistry and drug development. Future research should focus on elucidating the specific mechanisms of action of these derivatives to optimize their therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
The Diverse Biological Landscape of Phenoxyacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from established herbicidal applications to promising therapeutic potential in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.
Synthesis of Phenoxyacetic Acid Derivatives
The fundamental structure of phenoxyacetic acid can be readily modified, allowing for the synthesis of a diverse library of derivatives. A general and widely employed method for their synthesis is the Williamson ether synthesis.
General Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a typical procedure for the synthesis of phenoxyacetic acid derivatives.
Materials:
-
Substituted phenol
-
Chloroacetic acid or Ethyl bromoacetate
-
Strong base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
Solvent (e.g., Acetone, Ethanol, DMF)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)
Procedure:
-
Deprotonation of Phenol: A solution of the substituted phenol is prepared in a suitable solvent. An equimolar or slight excess of a strong base is added to deprotonate the phenolic hydroxyl group, forming a phenoxide salt. The reaction is typically stirred at room temperature.
-
Nucleophilic Substitution: Chloroacetic acid or an ester thereof (e.g., ethyl bromoacetate) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative and displacing the halide to form the ether linkage. The reaction is often heated to reflux to ensure completion.
-
Work-up and Purification:
-
If an ester was used, it is typically hydrolyzed to the corresponding carboxylic acid by heating with a base (e.g., NaOH), followed by acidification.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the phenoxyacetic acid derivative.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.
Anticancer Activity
A significant area of research has focused on the anticancer potential of phenoxyacetic acid derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phenoxyacetic acid derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenoxy)-5-(4- chlorophenyl) pentanoic acid | Colorectal Cancer (CRC) | 4.8 ± 0.35 | [1] |
| 4-Cl-phenoxyacetic acid | Breast Cancer | 0.194 ± 0.09 (µg/ml) | [1] |
| 1-(4-bromophenyl)-4- (phenoxy)acetylthiosemicarbazide | Melanoma (G-361) | 104.86 | [1] |
| 1-(4-bromophenyl)-4- (phenoxy)acetylthiosemicarbazide | Prostate Cancer (LNCaP) | 145.39 | [1] |
| (2-[2, 3-dichloro-4-(2-methylidenebutanoyl) phenoxy] acetic acid) derivative 6 | Promyelocytic Leukemia (HL60) | 0.0248 | [1] |
| (2-[2, 3-dichloro-4-(2-methylidenebutanoyl) phenoxy] acetic acid) derivative 7 | Human Colon Carcinoma (HCT116) | 0.0677 | [1] |
| Phenoxyacetamide derivative | Breast Cancer (MCF-7) | 10.51 | [2] |
| Pyridazine hydrazide appended phenoxy acetic acid | Liver Cancer (HepG2) | 6.9 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Phenoxyacetic acid derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the phenoxyacetic acid derivatives. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Signaling Pathway: Induction of Apoptosis
One of the proposed mechanisms for the anticancer activity of phenoxyacetic acid derivatives is the induction of apoptosis, or programmed cell death. This can occur through various signaling cascades, often involving the activation of caspases and regulation of pro- and anti-apoptotic proteins.
Caption: Simplified intrinsic apoptosis signaling pathway.
Anti-inflammatory Activity
Several phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Compound/Derivative | Paw Edema Inhibition (%) | Reference |
| Compound 5f | 63.35 | [3] |
| Compound 7b | 46.51 | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Phenoxyacetic acid derivatives (test compounds)
-
Reference drug (e.g., Indomethacin, Celecoxib)
-
Plethysmometer
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Signaling Pathway: COX-2 Inhibition
The anti-inflammatory effects of many phenoxyacetic acid derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.
Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.
Antimicrobial Activity
Phenoxyacetic acid derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 ± 0.57 | [1] |
| 2-(4-(1-carbamothioyl-5-(2- chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37RV | 0.06 | [4] |
| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | C. utilis | 8 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Phenoxyacetic acid derivatives (test compounds)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared in the appropriate broth.
-
Serial Dilutions: Serial two-fold dilutions of the test compounds are prepared in the broth in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.
Herbicidal Activity
The most well-established biological activity of phenoxyacetic acid derivatives is their use as herbicides. They function as synthetic auxins, disrupting normal plant growth processes.
Mechanism of Action: Auxin Mimicry
Phenoxyacetic acid-based herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they cause uncontrolled and disorganized plant growth, leading to stem curling, leaf malformation, and ultimately, plant death. This selective action is more pronounced in broadleaf weeds compared to grasses.
Signaling Pathway: Disruption of Auxin Signaling
Herbicidal phenoxyacetic acid derivatives interfere with the normal auxin signaling pathway, which is crucial for regulated plant growth and development.
Caption: Simplified model of auxin signaling disruption by phenoxyacetic herbicides.
Conclusion
Phenoxyacetic acid derivatives constitute a class of molecules with significant and varied biological activities. While their role as herbicides is well-established, ongoing research continues to unveil their potential as therapeutic agents for a range of human diseases. The ease of their synthesis and the tunability of their structure make them attractive scaffolds for further drug discovery and development efforts. This guide provides a foundational understanding of their biological profile and the experimental approaches used in their evaluation, serving as a valuable resource for researchers in the field.
References
The Discovery and Synthesis of Novel Acetohydrazide Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The acetohydrazide scaffold has emerged as a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of three distinct classes of novel acetohydrazide compounds. It includes detailed experimental protocols, quantitative biological data, and visual representations of experimental workflows and relevant signaling pathways to facilitate further research and drug development in this promising area.
Antimicrobial Acetohydrazide Pyrazole Derivatives
Novel acetohydrazide pyrazole derivatives have shown significant potential as antimicrobial agents. These compounds are typically synthesized through the condensation of an acetohydrazide with a substituted formyl pyrazole. The antimicrobial efficacy of these derivatives is often influenced by the nature of the substituents on the pyrazole and phenyl rings, with electron-withdrawing groups sometimes enhancing activity.[1][2][3]
Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide
This section details the synthesis of a representative antimicrobial acetohydrazide pyrazole derivative.
Experimental Protocol:
Step 1: Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
To a solution of acetophenone phenylhydrazone (0.024 mol) in ethanol (10 mL), add one drop of concentrated sulfuric acid.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add Vilsmeier-Haack reagent (prepared from dimethylformamide and phosphorus oxychloride, 0.071 mol) in small lots over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1]
Step 2: Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide
-
Reflux a mixture of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and acetohydrazide (5 mmol) in 25 mL of ethanol for 3 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold ethanol, and dry to yield the final compound.[1]
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4][5]
Experimental Protocol: Broth Microdilution Assay
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.[4]
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism without test compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Quantitative Data: Antimicrobial Activity
| Compound ID | Target Organism | MIC (µg/mL) |
| 6d | Staphylococcus aureus | 16 |
| Bacillus subtilis | 32 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 | |
| Candida albicans | 16 | |
| Aspergillus niger | 32 | |
| Ciprofloxacin | S. aureus, B. subtilis, E. coli, P. aeruginosa | 6.25-12.5 |
| Amphotericin-B | C. albicans, A. niger | 6.25 |
Note: Data extracted from a study on acetohydrazide pyrazole derivatives. Compound 6d corresponds to 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide.[1]
Anticancer 2-Oxoindoline-Based Acetohydrazides
A series of novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have been synthesized and evaluated for their antitumor activities. These compounds have shown notable cytotoxicity against various human cancer cell lines, with some exhibiting potency equal to or greater than the procaspase-3 activating compound, PAC-1.[6][7]
Synthesis of (E)-N'-(4-Chlorobenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide
The synthesis of this representative anticancer compound is achieved through a multi-step process.
Experimental Protocol:
Step 1: Synthesis of ethyl 2-(2-oxoindolin-1-yl)acetate
-
To a solution of 2-oxoindoline (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (12 mmol) and reflux the mixture for 8 hours.
-
After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain ethyl 2-(2-oxoindolin-1-yl)acetate.
Step 2: Synthesis of 2-(2-oxoindolin-1-yl)acetohydrazide
-
To a solution of ethyl 2-(2-oxoindolin-1-yl)acetate (10 mmol) in ethanol (30 mL), add hydrazine hydrate (20 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to yield 2-(2-oxoindolin-1-yl)acetohydrazide.
Step 3: Synthesis of (E)-N'-(4-Chlorobenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide
-
A mixture of 2-(2-oxoindolin-1-yl)acetohydrazide (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol (15 mL) with a few drops of glacial acetic acid is refluxed for 4 hours.[6]
-
After cooling, the precipitate is filtered, washed with ethanol, and dried to give the final product.[6]
Anticancer Activity Evaluation
The cytotoxic effects of the synthesized compounds are commonly assessed using the MTT assay.
Experimental Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][8]
-
Treat the cells with various concentrations of the test compound for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3][8]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.
Quantitative Data: Anticancer Activity
| Compound ID | SW620 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | NCI-H23 (Lung Cancer) IC50 (µM) |
| 4d | 15.32 ± 1.21 | 18.76 ± 1.54 | 21.45 ± 1.87 |
| 4o | 0.89 ± 0.07 | 1.12 ± 0.09 | 1.56 ± 0.13 |
| PAC-1 | 4.56 ± 0.32 | 3.87 ± 0.29 | 5.12 ± 0.41 |
Note: Data extracted from a study on 2-oxoindoline-based acetohydrazides. Compound 4d is (E)-N'-(4-chlorobenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide. Compound 4o is another potent derivative from the same study.[6]
Phenoxyacetohydrazide Schiff Bases as β-Glucuronidase Inhibitors
Phenoxyacetohydrazide Schiff bases have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and drug toxicity.[9][10]
Synthesis of N'-(Substituted benzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazides
The synthesis of these enzyme inhibitors involves a two-step process starting from the corresponding phenoxyacetic acid.
Experimental Protocol:
Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide
-
Reflux a mixture of ethyl 2-(4-chloro-2-methylphenoxy)acetate (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (30 mL) for 8 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain 2-(4-chloro-2-methylphenoxy)acetohydrazide.
Step 2: Synthesis of N'-(Substituted benzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazides
-
To a solution of 2-(4-chloro-2-methylphenoxy)acetohydrazide (1 mmol) in methanol (25 mL), add the desired substituted benzaldehyde (1 mmol) and 3 drops of glacial acetic acid.
-
Reflux the mixture for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the solution and evaporate the solvent.
-
Recrystallize the crude product from methanol to obtain the pure Schiff base.
β-Glucuronidase Inhibition Assay
The inhibitory activity of the synthesized compounds against β-glucuronidase is determined using a colorimetric assay.[11][12][13]
Experimental Protocol:
-
Prepare a reaction mixture containing 185 µL of 0.1 M acetate buffer (pH 7.0), 10 µL of β-glucuronidase solution, and 5 µL of the test compound solution in a 96-well plate.[11]
-
Incubate the mixture at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of p-nitrophenyl-β-D-glucuronide (PNPG) as the substrate.[11]
-
Measure the absorbance at 405 nm using a microplate reader. The release of p-nitrophenol from PNPG by the enzyme results in a color change.[11][12]
-
D-saccharic acid 1,4-lactone is used as a standard inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 values.
Quantitative Data: β-Glucuronidase Inhibition
| Compound ID | Substitution on Benzylidene | IC50 (µM) |
| 1 | 2,4-dichloro | 9.20 ± 0.32 |
| 5 | 4-nitro | 9.47 ± 0.16 |
| 7 | 2-hydroxy | 14.7 ± 0.19 |
| D-saccharic acid 1,4-lactone | (Standard) | 48.4 ± 1.25 |
Note: Data extracted from a study on phenoxyacetohydrazide Schiff bases.
Visualizing Experimental and Biological Processes
To further elucidate the methodologies and mechanisms discussed, the following diagrams, generated using the DOT language, provide a clear visual representation of the experimental workflows and key signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. Frontiers | The Role of Gut Microbial β-Glucuronidase in Estrogen Reactivation and Breast Cancer [frontiersin.org]
- 10. The role of gut microbial β-glucuronidases in carcinogenesis and cancer treatment: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. p-Nitrophenyl-β-D-glucuronide | Duchefa Biochemie [duchefa-biochemie.com]
- 13. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-chloro-3-methylphenoxy)acetohydrazide, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its fundamental chemical properties, a validated synthesis protocol, and explores the therapeutic potential of its derivatives, supported by experimental data.
Core Molecular and Physical Data
This compound is a stable, white to off-white solid compound. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| CAS Number | 72293-68-6 | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | [2] |
Synthesis Protocol
The synthesis of this compound is a two-step process commencing from p-chloro-m-cresol. The following protocol is a detailed methodology for its laboratory-scale preparation.[1]
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
-
Reactant Preparation: A mixture of p-chloro-m-cresol (0.1 mol) and anhydrous potassium carbonate (0.1 mol) is prepared in dry acetone (150 mL).
-
Reaction Initiation: Ethyl chloroacetate (0.1 mol) is added to the mixture.
-
Reflux: The reaction mixture is refluxed for 12 hours.
-
Work-up: After cooling, the inorganic salt is filtered off. The excess solvent is removed from the filtrate under reduced pressure. The resulting crude ester is purified by distillation under reduced pressure.
Step 2: Synthesis of this compound
-
Hydrazinolysis: A solution of ethyl 2-(4-chloro-3-methylphenoxy)acetate (0.1 mol) in absolute ethanol (50 mL) is prepared. To this, hydrazine hydrate (0.15 mol) is added.
-
Reflux: The mixture is refluxed for 8 hours.
-
Product Isolation: The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold water, and dried.
-
Recrystallization: The crude product is recrystallized from ethanol to yield pure this compound.
Below is a graphical representation of the synthesis workflow.
Molecular Structure
The chemical structure of this compound is depicted in the diagram below.
Biological Significance and Applications
This compound serves as a crucial building block for the synthesis of various heterocyclic compounds with significant pharmacological activities. Its derivatives, particularly Schiff bases, have demonstrated a broad spectrum of biological effects.
Antimicrobial and Anthelmintic Activities
Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial and anthelmintic properties.[1] Schiff bases derived from this core molecule have shown promising activity against a range of bacterial and fungal strains, as well as anthelmintic effects against earthworm species.[1]
One study synthesized a series of Schiff bases by reacting the title acetohydrazide with various aromatic furfural aldehydes.[1] The resulting compounds were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. The zones of inhibition for some of the most active derivatives are presented below.
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| 4k | Staphylococcus epidermidis | Promising |
| 4k | Klebsiella pneumoniae | Promising |
| Other derivatives | Various bacteria | Moderate to good |
Data extracted from a study on Schiff bases of this compound. "Promising" indicates significant activity as reported in the study, though specific numerical values were not provided in the abstract.[1]
Anticancer Potential
Recent research has identified a derivative of this compound, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9), as a potent inhibitor of Anoctamin 1 (ANO1).[3] ANO1 is a calcium-activated chloride channel that is overexpressed in several types of cancer, including breast, pancreatic, and prostate cancers.[3] Inhibition of ANO1 has been shown to suppress cancer cell proliferation, migration, and invasion.[3]
Through structural optimization of the Ani9 scaffold, a derivative designated as 5f was developed, exhibiting an IC₅₀ value of 22 nM and over 1000-fold selectivity for ANO1 over ANO2.[3] This derivative significantly inhibited the proliferation of cancer cell lines expressing high levels of ANO1 and reduced ANO1 protein levels in PC3 prostate cancer cells.[3] This line of research highlights the potential of this compound as a scaffold for the development of novel anticancer therapeutics.
Conclusion
This compound is a valuable chemical intermediate with a straightforward synthesis protocol. Its true potential lies in its utility as a scaffold for the development of a diverse range of biologically active molecules. The demonstrated antimicrobial, anthelmintic, and particularly the potent anticancer activities of its derivatives make it a compound of significant interest for further research and drug development endeavors. The structure-activity relationship studies of its derivatives will continue to guide the rational design of more potent and selective therapeutic agents.
References
A Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide: Physicochemical Properties, Experimental Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties, detailed experimental methodologies, and potential biological relevance of 2-(4-Chloro-3-methylphenoxy)acetohydrazide. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.
Core Physicochemical Data
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| CAS Number | 72293-68-6 |
| Predicted Boiling Point | Data not available; requires specialized prediction software. |
| Predicted Density | Data not available; requires specialized prediction software. |
| Predicted LogP | ~2.0 - 2.5 (Estimated based on similar structures) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | ~67 Ų |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the experimental determination of its key physical properties are outlined below.
The synthesis of phenoxyacetohydrazide derivatives typically follows a two-step process involving the esterification of the corresponding phenoxyacetic acid followed by hydrazinolysis.[1][2][3]
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
-
Reaction Setup: To a solution of 2-(4-chloro-3-methylphenoxy)acetic acid (1 equivalent) in absolute ethanol (a suitable volume to dissolve the acid), add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate (1 equivalent) in ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-8 hours or gently reflux for 2-3 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. The precipitate can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[1][2]
The boiling point of a liquid can be determined using the Thiele tube method, which is suitable for small sample quantities.[4][5][6][7]
-
Sample Preparation: Place a small amount of the compound (in its liquid state, if solid, it needs to be melted) into a small test tube or a fusion tube.
-
Capillary Tube: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: Stop heating when a continuous stream of bubbles is observed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.
For a solid compound, the density can be determined using the buoyancy method (based on Archimedes' principle) or the gas displacement method.[8][9][10][11]
Buoyancy Method:
-
Weigh in Air: Accurately weigh a sample of the solid compound in the air (m_air).
-
Weigh in Liquid: Immerse the sample in a liquid of known density (ρ_liquid) in which it is insoluble, and weigh it again (m_liquid).
-
Calculation: The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid
Potential Biological Significance and Signaling Pathways
Hydrazide-hydrazone derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[12][13][14] The mechanism of action for phenoxyacetohydrazide derivatives is often multifactorial.
-
Antimicrobial Action: Some analogs have been shown to inhibit essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication and repair.[13]
-
Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a potential mechanism for the anti-inflammatory properties of these compounds.[12]
-
Anticancer Effects: Studies on related compounds suggest they can induce apoptosis in cancer cells, potentially through the modulation of various signaling pathways.[12]
References
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
A Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetohydrazide: Commercial Availability, Synthesis, and Biological Screening Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-chloro-3-methylphenoxy)acetohydrazide, a key chemical intermediate. It details the compound's commercial availability and purity, provides a step-by-step experimental protocol for its synthesis, and outlines a workflow for its application in the development and screening of new bioactive molecules.
Commercial Availability and Purity
This compound (CAS No. 72293-68-6) is commercially available from a range of chemical suppliers. The purity of the compound can vary between suppliers, with typical purities of 95% to 98% being reported. Researchers should consult the certificate of analysis provided by the supplier for lot-specific purity information. A summary of representative commercial sources is provided in Table 1.
| Supplier | Purity | Notes |
| Apollo Scientific | 98% | Routinely available in various quantities.[1] |
| CymitQuimica | 95.0% | Available for purchase. |
| Matrix Scientific | Not specified | Listed as a catalog item. |
| P&S Chemicals | Not specified | Available upon quotation. |
Table 1: Commercial Availability and Purity of this compound
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a two-step process starting from p-chloro-m-cresol. The methodology detailed below is based on established synthetic procedures for this class of compounds.[1]
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
This initial step involves the etherification of p-chloro-m-cresol with ethyl chloroacetate.
-
Materials:
-
p-Chloro-m-cresol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Dry acetone
-
-
Procedure:
-
A mixture of p-chloro-m-cresol (1 mole), ethyl chloroacetate (1.2 moles), and anhydrous potassium carbonate (2 moles) in dry acetone (500 ml) is refluxed for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The acetone is removed from the filtrate by distillation under reduced pressure.
-
The resulting crude ethyl 2-(4-chloro-3-methylphenoxy)acetate is collected.
-
Step 2: Synthesis of this compound
The second step is the hydrazinolysis of the synthesized ester.
-
Materials:
-
Ethyl 2-(4-chloro-3-methylphenoxy)acetate
-
Hydrazine hydrate (99%)
-
Ethanol
-
-
Procedure:
-
A mixture of ethyl 2-(4-chloro-3-methylphenoxy)acetate (1 mole) and hydrazine hydrate (1.5 moles) in ethanol (250 ml) is refluxed for 8 hours.
-
The reaction is monitored by TLC.
-
After completion, the excess solvent is removed by distillation.
-
The reaction mixture is then cooled, and the resulting solid precipitate is filtered.
-
The crude product is washed with cold water and recrystallized from ethanol to yield pure this compound.
-
Caption: Synthetic workflow for this compound.
Application in the Synthesis and Screening of Bioactive Compounds
This compound serves as a valuable intermediate in the synthesis of various derivatives, particularly Schiff bases, which have been investigated for their biological activities.[1] The following workflow outlines the general procedure for synthesizing Schiff base derivatives and screening them for antimicrobial and anthelmintic properties.
Experimental Workflow: Synthesis and Biological Evaluation of Schiff Base Derivatives
-
Synthesis of Schiff Bases: this compound is reacted with various substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in a suitable solvent like ethanol. The reaction mixture is typically refluxed, and the resulting Schiff base derivatives are isolated and purified.
-
Antimicrobial Screening:
-
Bacterial Strains: The synthesized compounds are screened against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.
-
Method: The agar well diffusion method is commonly employed. Wells are made in agar plates inoculated with the test bacteria, and solutions of the synthesized compounds at a specific concentration are added to the wells.
-
Analysis: After incubation, the zone of inhibition around each well is measured and compared to that of a standard antibiotic (e.g., Ciprofloxacin).
-
-
Anthelmintic Screening:
-
Test Organisms: Earthworms such as Pheretima posthuma are often used as a model for anthelmintic activity.
-
Method: The worms are placed in a solution of the test compound at a specific concentration.
-
Analysis: The time taken for paralysis and death of the worms is recorded and compared to a standard anthelmintic drug (e.g., Albendazole).
-
Caption: Experimental workflow for synthesis and biological screening of derivatives.
Potential Mechanisms of Action of Antimicrobial Derivatives
While the specific signaling pathways affected by this compound itself have not been extensively studied, its Schiff base derivatives have demonstrated antimicrobial activity. The general mechanisms of action for such antimicrobial agents often involve the disruption of essential cellular processes in bacteria.
Caption: General mechanisms of antimicrobial action.
This guide serves as a foundational resource for researchers working with this compound, providing essential information for its procurement, synthesis, and application in the discovery of new therapeutic agents.
References
Hydrazide Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazide derivatives, characterized by the R-C(=O)NHNH2 functional group, and their corresponding hydrazones (R-C(=O)NHN=CHR'), represent a versatile and highly privileged scaffold in medicinal chemistry.[1][2] Their synthetic tractability and ability to modulate a wide array of biological targets have led to the development of numerous compounds with significant therapeutic potential.[3][4] This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of hydrazide derivatives across key therapeutic areas, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory applications. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed and visualized.
Synthesis of Hydrazide-Hydrazone Derivatives
The synthesis of hydrazide-hydrazones is typically a straightforward and high-yielding process, most commonly achieved through a two-step procedure. The initial step involves the formation of a hydrazide from a corresponding ester or acyl chloride with hydrazine hydrate. The subsequent step is a condensation reaction between the synthesized hydrazide and an appropriate aldehyde or ketone to yield the final hydrazide-hydrazone.[5][6]
General Experimental Protocol for Synthesis
This protocol outlines the standard condensation reaction for synthesizing hydrazide-hydrazones.[6][7]
-
Dissolution: Dissolve the carboxylic acid hydrazide (1 mmol) in a suitable solvent such as ethanol (25 mL) in a round-bottom flask.
-
Addition of Carbonyl Compound: To the solution, add the selected aldehyde or ketone (1 mmol).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for a period of 3 to 4 hours, with continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, which often results in the precipitation of the solid product. The precipitate is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[5][7]
Synthesis Workflow
Antimicrobial Activity
Hydrazide derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[3][8] Their mechanisms of action are diverse and often target essential microbial processes.[7]
Mechanisms of Antimicrobial Action
One of the most well-known hydrazide-containing drugs is isoniazid, an anti-tubercular agent that inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[7] Other hydrazide derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[7][9] Some derivatives also interfere with peptidoglycan biosynthesis or disrupt the integrity of the microbial cell membrane.[7]
Quantitative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k) | Staphylococcus aureus (DNA Gyrase) | 0.15 (IC50) | [9] |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k) | Bacillus subtilis (DNA Gyrase) | 0.25 (IC50) | [9] |
| Quinoline acetohydrazide-hydrazone (9m) | S. aureus (DNA Gyrase A) | 0.14 (IC50) | [10] |
| Quinoline acetohydrazide-hydrazone (9n) | S. aureus (DNA Gyrase A) | 0.19 (IC50) | [10] |
| Ethylparaben hydrazide-hydrazone (3g) | S. aureus (ATCC 29213) | 2 | [11] |
| Ethylparaben hydrazide-hydrazone (3b) | C. albicans (ATCC 10231) | 64 | [11] |
| Steroidal hydrazone (11) | B. cereus | 0.75 | [12] |
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of hydrazide derivatives.[7][8]
-
Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.
-
Compound Dilution: Prepare a stock solution of the test compound. Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except for the sterility control well).
-
Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).
Anticancer Activity
A significant number of hydrazide derivatives have been synthesized and evaluated for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines.[13][14][15] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[15][16]
Mechanisms of Anticancer Action
Hydrazide derivatives can induce apoptosis through the activation of caspases, particularly caspase-3.[13][16] Some derivatives have also been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[17][18][19] Another reported mechanism is the inhibition of kinases such as GSK-3β.[20]
Quantitative Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazide-hydrazone (3h) | PC-3 (Prostate) | 1.32 | [13] |
| Hydrazide-hydrazone (3h) | MCF-7 (Breast) | 2.99 | [13] |
| Hydrazide-hydrazone (3h) | HT-29 (Colon) | 1.71 | [13] |
| Hydroxycinnamic acid hydrazide (2c) | H1299 (Lung) | 1.50 | [16] |
| Quinoline Hydrazide (22) | Neuroblastoma | Micromolar potency | [15] |
| 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivative (11) | HCT-116 (Colon) | 2.5 | [14] |
| Phthalazine-based derivative (12b) | HCT-116 (Colon) | 0.32 | [21] |
| Phthalazine-based derivative (13c) | HCT-116 (Colon) | 0.64 | [21] |
| Combretastatin analogue (6e) | HepG2 (Liver) | 1.88 | [18] |
| Hydrazide-2-oxindole analogue (6Ec) | Capan-1 (Pancreatic) | 8.25 | [20] |
Experimental Protocol for Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][14][22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazide derivatives and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anticonvulsant Activity
Hydrazide-hydrazones have been investigated as potential anticonvulsant agents, with many derivatives showing promising activity in preclinical models of epilepsy.[23][24][25][26]
Experimental Models for Anticonvulsant Screening
The two most common preclinical models for screening anticonvulsant drugs are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[23][27][28]
-
Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that can raise the seizure threshold.
Anticonvulsant Activity Data
| Compound | Test Model | Dose (mg/kg) | Protection (%) | Time Interval (hr) | Reference |
| Isonicotinic acid hydrazone (RINH10) | MES | 100 | 29 | 0.5 & 4.0 | [23] |
| Isonicotinic acid hydrazone (RINH4) | MES | 300 | 100 | 0.5 | [23] |
| Isonicotinic acid hydrazone (RINH10) | MES | 300 | 50 | 0.5 | [23] |
Experimental Protocol for Anticonvulsant Activity (MES Test)
-
Animal Preparation: Use male Wistar rats or mice.
-
Compound Administration: Administer the test compound intraperitoneally at various doses.
-
Electroshock Application: At specific time intervals after drug administration (e.g., 0.5 and 4 hours), apply an electrical stimulus via corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose and time point.
Anti-inflammatory Activity
Hydrazide derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[1][2][29] Their mechanism of action is often associated with the inhibition of inflammatory mediators.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of hydrazide derivatives are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[1][30] Some derivatives may also modulate other inflammatory pathways involving mediators like histamine and serotonin.[1]
Quantitative Anti-inflammatory Activity Data
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Post-Carrageenan (hr) | Reference |
| N-pyrrolylcarbohydrazide (1) | 20 | Significant reduction | 2 and 3 | [1] |
| N-pyrrolylcarbohydrazide (1) | 40 | Significant reduction | 2 and 3 | [1] |
| Pyrrole hydrazone (1A) | 20 | Significant reduction | 2, 3, and 4 | [1] |
| Hydrazone (H1) | 20 | 83.87 (writhing reduction) | N/A | [2] |
| Hydrazone (H2) | 20 | 96.00 (writhing reduction) | N/A | [2] |
Experimental Protocol for Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used model for evaluating acute inflammation.[1][24][29][31]
-
Animal Preparation: Use male Wistar rats.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Compound Administration: Administer the test compound or vehicle (control) intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
Hydrazide and its derivatives continue to be a cornerstone of medicinal chemistry research, offering a versatile platform for the development of novel therapeutic agents. Their ease of synthesis, coupled with their ability to interact with a multitude of biological targets, ensures their continued relevance in the quest for new and effective treatments for a wide range of diseases. The data and protocols presented in this guide aim to provide researchers and drug development professionals with a comprehensive resource to facilitate further exploration and innovation in this promising field.
References
- 1. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. turkjps.org [turkjps.org]
- 12. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of hydroxycinnamic acid hydrazide derivatives as inducer of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 23. japsr.in [japsr.in]
- 24. criver.com [criver.com]
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- 31. researchgate.net [researchgate.net]
Exploring the mechanism of action for phenoxy herbicides
An In-depth Technical Guide to the Mechanism of Action for Phenoxy Herbicides
Introduction: The Phenoxy Herbicide Class
Phenoxy herbicides are a class of synthetic, systemic herbicides developed in the 1940s, representing one of the first major successes in selective organic chemical weed control.[1] These compounds are structural mimics of the primary native plant hormone, indole-3-acetic acid (IAA), and are thus classified as synthetic auxins.[2][3] Prominent examples include (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[1] They are highly effective against broadleaf (dicotyledonous) weeds while leaving most grass and cereal crops (monocotyledonous) relatively unharmed.[1] This selective phytotoxicity is achieved by overwhelming the natural hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth that ultimately proves lethal.[3] This guide provides a detailed examination of the molecular and physiological mechanisms underpinning the action of phenoxy herbicides.
The Core Mechanism: Hijacking the Auxin Signaling Pathway
The herbicidal activity of phenoxy compounds stems from their ability to function as persistent and potent analogs of IAA.[1] Unlike natural IAA, which plants can regulate through synthesis, degradation, and conjugation, synthetic auxins like 2,4-D are more stable and resistant to metabolic breakdown.[1] This stability leads to a sustained and excessive stimulation of the auxin signaling pathway, triggering a cascade of events that disrupt normal plant development.
The central steps of this mechanism are:
-
Perception: The herbicide binds to a family of nuclear auxin co-receptors, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[4][5]
-
Co-receptor Complex Formation: This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and a family of transcriptional repressor proteins known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[4]
-
Ubiquitination and Degradation: The formation of this TIR1/AFB-Auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. This marks the repressor for degradation by the 26S proteasome.[4][6]
-
De-repression of Transcription: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to their massive and uncontrolled expression.[7]
This sustained transcriptional activation is the direct cause of the phytotoxic symptoms observed in susceptible plants.
Molecular Interactions and Quantitative Analysis
The affinity of different synthetic auxins for the TIR1/AFB receptors varies, which can influence their herbicidal efficacy. These interactions are studied quantitatively using techniques like Surface Plasmon Resonance (SPR), which measures binding kinetics in real-time.[8]
Receptor Binding Affinity
Quantitative structure-activity relationship (qSAR) assays reveal that phenoxy-carboxylate auxins like 2,4-D and MCPA generally exhibit weaker binding to TIR1/AFB receptors compared to the natural auxin IAA.[4] For instance, 2,4-D binding to AtTIR1, AtAFB2, and AtAFB5 was found to be 29%, 22%, and 40% of IAA binding, respectively.[4] This is often due to more rapid dissociation kinetics.[4] However, even with lower affinity, their metabolic stability allows them to persistently activate the signaling pathway.
| Compound | Receptor | Binding Affinity (Kd) | Relative Binding (% of IAA) | Source |
| IAA | AtTIR1 | 12.2 ± 5.7 nM | 100% | [7] |
| 2,4-D | AtTIR1 | - | 29% | [4] |
| 2,4-D | AtAFB5 | - | 40% | [4] |
| Dicamba | AtTIR1 / AtAFB2 / AtAFB5 | - | Low | [4] |
| Mecoprop | AtTIR1 | - | Higher than 2,4-D | [4] |
Note: Direct Kd values for many synthetic auxins are not always published in comparative studies; relative binding is often reported instead.
Dose-Response Relationships
The physiological effect of herbicides is quantified through dose-response studies, which determine the effective dose required to achieve a certain level of control (e.g., ED50 for 50% effect). These studies are crucial for assessing herbicide efficacy and potential for resistance.
| Herbicide | Weed Species | Parameter | Value | Source |
| Fenoxaprop (alone) | Grassy Weeds | ED50 | 39.8 g/ha | [9] |
| Fenoxaprop (in mixture) | Grassy Weeds | ED50 | 45.7 g/ha | [9] |
| Diuron | Amaranthus spinosus | C80 (80% Control) | 221 g ha-1 | [10] |
| Diuron | Amaranthus spinosus | C95 (95% Control) | 284 g ha-1 | [10] |
| Dicamba | Human Lymphocytes | SCE Induction | 200.0 µg/ml | [11][12] |
Downstream Physiological and Phytotoxic Effects
The massive induction of auxin-responsive genes leads to a variety of physiological disruptions.
-
Uncontrolled Growth: The most visible symptoms are epinasty (downward bending and twisting of stems and petioles), leaf cupping, and stem elongation, resulting from uncontrolled cell division and enlargement.[1]
-
Ethylene Production: Synthetic auxins strongly induce the biosynthesis of ethylene, a plant stress hormone, by upregulating the expression of ACC synthase, a key enzyme in the ethylene production pathway.[5][13] Ethylene overproduction contributes to senescence and cell death.[13]
-
Abscisic Acid (ABA) Accumulation: Auxin herbicides also trigger a rapid increase in ABA biosynthesis, independent of typical stress signals like drought.[5] This is achieved by enhancing the expression of the key ABA biosynthetic gene, 9-cis-epoxycarotenoid deoxygenase (NCED).[5] Elevated ABA levels lead to stomatal closure and inhibition of photosynthesis.
-
Inhibition of Photosynthesis: High concentrations of ABA and other metabolic disruptions lead to the downregulation of photosynthetic processes, further starving the plant of energy.[5]
-
Root Growth Inhibition: The hormonal imbalance severely inhibits root development, which is a common metric used in bioassays to determine herbicide sensitivity.[14]
Key Experimental Protocols
Elucidating the mechanism of action of phenoxy herbicides involves a suite of molecular and physiological experiments.
Protocol: Auxin Receptor Binding Assay via Surface Plasmon Resonance (SPR)
This protocol outlines a method to quantify the binding kinetics of a phenoxy herbicide (analyte) to a purified TIR1/AFB receptor (ligand).[8][15][16]
1. Materials and Reagents:
-
Purified, recombinant TIR1/AFB-ASK1 protein complex.
-
Sensor chip (e.g., CM5).
-
Analyte: Phenoxy herbicide dissolved in running buffer with low % DMSO.
-
Running Buffer (e.g., HBS-EP+).
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.
-
Regeneration solution (e.g., Glycine-HCl pH 2.0).
2. Ligand Immobilization:
-
Equilibrate the SPR instrument and sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor chip surface by injecting a 1:1 mixture of NHS/EDC for 7 minutes.[17]
-
Inject the purified TIR1/AFB protein (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., 3000-5000 Resonance Units, RU) is reached.[17]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein ligand to allow for background signal subtraction.
3. Analyte Binding Analysis:
-
Prepare a dilution series of the phenoxy herbicide in running buffer. Concentrations should span a range from 10x below to 10x above the estimated dissociation constant (Kd).[16]
-
Perform a kinetic titration by sequentially injecting each herbicide concentration (from lowest to highest) over the ligand and reference flow cells. Use a typical association time of 60-120 seconds and a dissociation time of 180-300 seconds.
-
Between each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.
4. Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the corrected sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol: In Planta Aux/IAA Protein Degradation Assay
This method measures the rate of herbicide-induced degradation of an Aux/IAA protein in living plant tissue.[7][18]
1. Plant Material and Growth:
-
Use transgenic Arabidopsis thaliana seedlings expressing an Aux/IAA protein fused to a fluorescent reporter (e.g., VENUS) under the control of a heat-shock inducible promoter (e.g., HS::VENUS-IAA14).[7]
-
Grow seedlings vertically on 0.5x LS agar plates for 5-7 days under continuous light.
2. Induction and Treatment:
-
Induce expression of the fusion protein by heat-shocking the plates at 37°C for 2 hours, followed by a 2-hour recovery period at room temperature.
-
Image the seedling roots immediately before treatment to establish a baseline fluorescence level (T=0).
-
Treat the seedlings by spraying with a solution of the phenoxy herbicide (e.g., 1 µM 2,4-D) or a mock solution.
3. Live Imaging and Quantification:
-
Acquire fluorescent images of the same root tips at regular time intervals post-treatment (e.g., 15, 30, 60, 90, 120 minutes).
-
Using image analysis software (e.g., Fiji/ImageJ), quantify the mean fluorescence intensity within a defined region of interest (ROI) in the root tip for each time point.[18]
-
Normalize the fluorescence intensity at each time point to the T=0 baseline for that root.
4. Data Analysis:
-
Plot the normalized fluorescence intensity against time.
-
Fit the data to a one-phase decay equation to determine the protein half-life (t1/2) under herbicide treatment. Compare this to the mock-treated control. A rapid decrease in fluorescence indicates herbicide-induced degradation of the Aux/IAA protein.[19]
Protocol: Gene Expression Analysis by qRT-PCR
This protocol quantifies the change in transcript levels of auxin-responsive genes (e.g., GH3 family) following herbicide treatment.[20][21]
1. Plant Treatment and Tissue Collection:
-
Grow susceptible plants (e.g., soybean or Arabidopsis) to the desired stage.
-
Treat plants with a defined dose of phenoxy herbicide (e.g., 10% of the labeled rate of dicamba) or a mock solution.[20]
-
Collect leaf or shoot tip tissue at various time points after treatment (e.g., 0, 2, 8, 24, 48 hours).[21][22] Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial kit or a standard Trizol-based protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the target gene (e.g., GH3.3) and a stable reference gene (e.g., Actin or Ubiquitin), and a SYBR Green master mix.
-
Run the qPCR plate on a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (CT) for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCT method.
-
Normalize the CT of the target gene to the CT of the reference gene for each sample (ΔCT = CT,target - CT,reference).
-
Normalize the ΔCT of the treated sample to the ΔCT of the mock-treated control sample (ΔΔCT = ΔCT,treated - ΔCT,control).
-
The fold change in expression is calculated as 2-ΔΔCT. A large fold-change (e.g., >200-fold) indicates strong induction by the herbicide.[22]
-
Conclusion and Future Directions
The mechanism of action for phenoxy herbicides is a well-established paradigm of targeted molecular disruption. By acting as highly stable mimics of natural auxin, they co-opt the plant's own hormone perception and signaling machinery to trigger a fatal cascade of uncontrolled gene expression and metabolic chaos. The core of this mechanism is the herbicide-mediated degradation of Aux/IAA transcriptional repressors via the SCFTIR1/AFB ubiquitin-proteasome pathway.
Future research continues to explore the nuances of this pathway, including the differential selectivity of various TIR1/AFB receptors for different classes of synthetic auxins, the downstream signaling networks that connect hormone overproduction (ethylene, ABA) to cell death, and the molecular basis of evolved herbicide resistance in weed populations. Understanding these details at a technical level is paramount for developing next-generation herbicides with improved efficacy and for designing sustainable weed management strategies.
References
- 1. cdn.nufarm.com [cdn.nufarm.com]
- 2. The differential binding and biological efficacy of auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin-induced degradation dynamics set the pace for lateral root development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethylene Induction | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 14. gsrpdf.lib.msu.edu [gsrpdf.lib.msu.edu]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. dhvi.duke.edu [dhvi.duke.edu]
- 18. A Live-imaging, Heat Shock-inducible System to Measure Aux/IAA Degradation Rates in Planta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides | Weed Science | Cambridge Core [cambridge.org]
- 21. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2-(4-Chloro-3-methylphenoxy)acetohydrazide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide, a valuable intermediate in the development of novel therapeutic agents. The synthesis is a two-step process commencing with the preparation of ethyl 2-(4-chloro-3-methylphenoxy)acetate, followed by its conversion to the target acetohydrazide.
I. Synthesis Pathway
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the Williamson ether synthesis to form an ester, which is subsequently reacted with hydrazine hydrate to yield the final hydrazide product.
Figure 1: Synthesis workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
This procedure outlines the synthesis of the intermediate ester, ethyl 2-(4-chloro-3-methylphenoxy)acetate.
Materials:
-
4-Chloro-3-methylphenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Ether
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
A mixture of 4-chloro-3-methylphenol (0.200 mol), ethyl chloroacetate (0.031 mol), and anhydrous potassium carbonate (0.037 mol) in 50 ml of dry acetone is refluxed for 12 hours.[1]
-
After cooling the reaction mixture, the acetone is removed by distillation.
-
The resulting residue is triturated with cold water to remove potassium carbonate and then extracted with ether (3 x 30 ml).[1]
-
The combined ether layers are washed successively with 10% sodium hydroxide solution (3 x 30 ml) and water (3 x 30 ml).[1]
-
The ether layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield white crystals of ethyl 2-(4-chloro-3-methylphenoxy)acetate.[1]
Step 2: Synthesis of this compound
This procedure details the conversion of the synthesized ester to the final product, this compound.
Materials:
-
Ethyl 2-(4-chloro-3-methylphenoxy)acetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Ethyl 2-(4-chloro-3-methylphenoxy)acetate is treated with hydrazine hydrate to yield this compound.[1] A mixture of the ester and an excess of hydrazine hydrate is refluxed in ethanol.
-
Upon completion of the reaction, the mixture is cooled.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
III. Quantitative Data
The following tables summarize the key quantitative data for the intermediate and final products.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | C₁₁H₁₃ClO₃ | 228.67 | 85 | Not Reported |
| This compound | C₉H₁₁ClN₂O₂ | 214.65 | Not Reported | 160-161 |
Table 2: Spectroscopic Data for Ethyl 2-(4-chloro-3-methylphenoxy)acetate [1]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 1.32 (t, 3H, ester CH₃), 2.38 (s, 3H, CH₃), 4.24 (q, 2H, ester CH₂), 5.01 (s, 2H, OCH₂), 6.77–7.34 (m, 3H, Ar—H) |
| IR (KBr, cm⁻¹) | 1750 (C=O, ester) |
| Mass Spectrum | m/z = 228 [M⁺], 230 [M⁺+2] |
Table 3: Characterization of this compound [1]
| Analysis | Confirmation |
| Spectral Analysis | The structure of the synthesized this compound has been confirmed by Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).[1] |
| Elemental Analysis | The elemental composition has been verified by CHN analysis.[1] |
References
Application Notes and Protocols: Derivatization of 2-(4-Chloro-3-methylphenoxy)acetohydrazide for Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. This document provides a detailed protocol for the synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide and its subsequent derivatization into Schiff bases. Furthermore, it outlines standardized methods for screening these novel compounds for their antimicrobial efficacy.
The core structure, this compound, serves as a versatile scaffold for the synthesis of a library of derivatives. By condensing the terminal hydrazide group with a variety of aromatic and heterocyclic aldehydes, a diverse range of Schiff bases can be generated. These structural modifications can significantly influence the antimicrobial activity of the parent compound, offering a pathway to optimize efficacy against various pathogenic microorganisms.
Synthesis of this compound and its Derivatives
The synthesis of Schiff base derivatives of this compound is a multi-step process commencing with the synthesis of the parent phenoxyacetic acid, followed by esterification, hydrazinolysis, and finally, condensation with aldehydes.
Experimental Protocols
Step 1: Synthesis of 2-(4-chloro-3-methylphenoxy)acetic acid
-
In a round-bottom flask, dissolve 4-chloro-3-methylphenol (0.1 mol) in an appropriate solvent such as acetone or ethanol.
-
Add an equimolar amount of sodium hydroxide (0.1 mol) to the solution and stir until the phenol is completely dissolved, forming the sodium phenoxide salt.
-
To this solution, add ethyl chloroacetate (0.1 mol) dropwise while stirring.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is then dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the 2-(4-chloro-3-methylphenoxy)acetic acid.
-
The solid product is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure acid.
Step 2: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
-
In a round-bottom flask equipped with a reflux condenser, take 2-(4-chloro-3-methylphenoxy)acetic acid (0.1 mol) and an excess of absolute ethanol (e.g., 100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, distill off the excess ethanol.
-
Neutralize the remaining mixture with a saturated sodium bicarbonate solution.
-
Extract the ester with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate.
Step 3: Synthesis of this compound
-
Dissolve ethyl 2-(4-chloro-3-methylphenoxy)acetate (0.1 mol) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (0.2 mol) to the solution.
-
Reflux the reaction mixture for 8-10 hours.
-
Upon cooling, the this compound will precipitate out of the solution.
-
Filter the solid product, wash it with cold ethanol, and dry it to obtain the pure acetohydrazide.
Step 4: General Procedure for the Synthesis of Schiff Base Derivatives
-
In a round-bottom flask, dissolve this compound (0.01 mol) in ethanol.
-
Add an equimolar amount of the desired substituted aromatic or heterocyclic aldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the Schiff base derivative.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure compound.
Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Screening Protocols
The antimicrobial activity of the synthesized compounds can be evaluated using standard microbiological techniques such as the agar disk diffusion method for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative assay to determine the susceptibility of bacteria to the synthesized compounds.
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth.
-
Application of Test Compounds: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) onto the inoculated agar surface. A disc impregnated with the solvent (e.g., DMSO) serves as a negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.
-
Inoculum Preparation: Dilute the standardized bacterial suspension (0.5 McFarland) in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions. Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of synthesized derivatives.
Data Presentation
The antimicrobial activity of a series of Schiff bases derived from this compound and various substituted furfural aldehydes was evaluated against a panel of Gram-positive and Gram-negative bacteria using the agar disk diffusion method. The results are summarized in the table below.[1]
Table 1: Antibacterial Activity (Zone of Inhibition in mm) of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides (4a-k) [1]
| Compound | R | S. aureus | B. cereus | E. faecalis | S. epidermidis | E. coli | S. typhi | S. dysenteriae | K. pneumoniae |
| 4a | Phenyl | 12 | 11 | 10 | 13 | 11 | 10 | 12 | 11 |
| 4b | 4-Methylphenyl | 13 | 12 | 11 | 14 | 12 | 11 | 13 | 12 |
| 4c | 4-Methoxyphenyl | 14 | 13 | 12 | 15 | 13 | 12 | 14 | 13 |
| 4d | 4-Chlorophenyl | 15 | 14 | 13 | 16 | 14 | 13 | 15 | 14 |
| 4e | 4-Bromophenyl | 16 | 15 | 14 | 17 | 15 | 14 | 16 | 15 |
| 4f | 4-Fluorophenyl | 14 | 13 | 12 | 15 | 13 | 12 | 14 | 13 |
| 4g | 4-Nitrophenyl | 17 | 16 | 15 | 18 | 16 | 15 | 17 | 16 |
| 4h | 2-Hydroxyphenyl | 13 | 12 | 11 | 14 | 12 | 11 | 13 | 12 |
| 4i | 2-Chlorophenyl | 14 | 13 | 12 | 15 | 13 | 12 | 14 | 13 |
| 4j | 2,4-Dichlorophenyl | 16 | 15 | 14 | 17 | 15 | 14 | 16 | 15 |
| 4k | 3,4,5-Trimethoxyphenyl | 18 | 17 | 16 | 19 | 17 | 16 | 18 | 17 |
| Ampicillin | - | 22 | 20 | 21 | 24 | 23 | 21 | 22 | 22 |
| DMF | - | - | - | - | - | - | - | - | - |
Note: The concentration of the test compounds was 0.2% w/v. DMF (Dimethylformamide) was used as the solvent control and showed no inhibition. Ampicillin was used as the standard reference drug. Data is sourced from Varshney et al., 2014.[1]
Conclusion
The provided protocols offer a comprehensive guide for the synthesis and antimicrobial evaluation of novel Schiff base derivatives of this compound. The derivatization of the core acetohydrazide structure has been shown to be a viable strategy for generating compounds with significant antibacterial activity. The quantitative data presented highlights that substitutions on the aromatic aldehyde moiety can markedly influence the antimicrobial potency. In particular, compounds with electron-withdrawing groups (e.g., nitro and chloro) and multiple methoxy groups exhibited enhanced activity.[1] Further investigation, including the determination of Minimum Inhibitory Concentrations (MICs) and cytotoxicity studies, is warranted to fully elucidate the therapeutic potential of these promising compounds. These application notes serve as a foundational resource for researchers engaged in the discovery and development of new antimicrobial agents.
References
Application Notes and Protocols for the Use of 2-(4-Chloro-3-methylphenoxy)acetohydrazide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-(4-chloro-3-methylphenoxy)acetohydrazide as a versatile chemical intermediate in the synthesis of various heterocyclic compounds with potential biological activities. This document outlines detailed experimental protocols, presents key data in a structured format, and visualizes synthetic pathways and mechanisms of action.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure, featuring a phenoxyacetic acid hydrazide moiety, allows for a variety of chemical transformations to generate a diverse range of derivatives. The hydrazide functional group serves as a nucleophile and can readily react with electrophiles such as aldehydes, ketones, isothiocyanates, and dicarbonyl compounds to form Schiff bases, thiosemicarbazides, and pyrazoles, respectively. These products can be further cyclized to yield important heterocyclic scaffolds, including 1,3,4-oxadiazoles, 4-thiazolidinones, and other pharmacologically relevant structures. Derivatives of this intermediate have shown promise as antimicrobial, antifungal, and anticancer agents.
Physicochemical Properties and Spectral Data
A thorough characterization of the starting intermediate is crucial for successful synthesis. The following table summarizes the key physicochemical and spectral data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 138-140 °C |
| ¹H NMR (DMSO-d₆, ppm) | δ 9.1 (s, 1H, -NH), 7.3 (d, 1H), 7.1 (d, 1H), 6.8 (dd, 1H), 4.5 (s, 2H, -OCH₂), 4.3 (br s, 2H, -NH₂), 2.3 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 167.5 (C=O), 156.0, 135.5, 130.0, 126.0, 125.5, 112.0, 67.0 (-OCH₂), 16.5 (-CH₃) |
| Mass Spectrum (m/z) | [M]+ at 214.05 |
Synthetic Protocols and Applications
This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The following sections detail the experimental protocols for the synthesis of the intermediate itself and its subsequent conversion into Schiff bases, 1,3,4-oxadiazoles, pyrazoles, and 4-thiazolidinones.
Synthesis of the Intermediate: this compound
The synthesis of the title intermediate is a two-step process starting from 4-chloro-3-methylphenol.
Protocol:
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
-
To a solution of 4-chloro-3-methylphenol (0.1 mol) in acetone (150 mL), add anhydrous potassium carbonate (0.2 mol).
-
To this mixture, add ethyl chloroacetate (0.12 mol) dropwise with constant stirring.
-
Reflux the reaction mixture for 12-15 hours.
-
After completion of the reaction (monitored by TLC), filter the inorganic salts and wash with acetone.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Recrystallize the product from ethanol to yield pure ethyl 2-(4-chloro-3-methylphenoxy)acetate.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-(4-chloro-3-methylphenoxy)acetate (0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (99%, 0.2 mol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
After completion of the reaction, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Application 1: Synthesis of Schiff Bases (Hydrazones)
Schiff bases are synthesized by the condensation of this compound with various aromatic aldehydes. These compounds have demonstrated significant antimicrobial activity.
Application Notes and Protocols: In Vitro Herbicidal Activity Assay of 2-(4-Chloro-3-methylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro herbicidal activity of 2-(4-Chloro-3-methylphenoxy)acetohydrazide. This compound belongs to the phenoxy herbicide family, which are synthetic auxins that disrupt plant growth.[1] The following protocols are designed to evaluate the phytotoxic effects of this compound on seed germination and seedling growth of common model plant species.
Mechanism of Action: Synthetic Auxin Pathway
Phenoxy herbicides like this compound mimic the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1][2] At high concentrations, these synthetic auxins lead to an overload of the plant's hormonal signaling pathway, causing uncontrolled and disorganized cell division and elongation. This ultimately results in tissue damage, growth inhibition, and plant death. The key steps in this signaling pathway involve the binding of the synthetic auxin to TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.
Caption: Synthetic auxin signaling pathway.
Experimental Protocols
The following are detailed protocols for in vitro herbicidal activity assays.
Seed Germination Inhibition Assay
This assay evaluates the effect of the test compound on the germination of seeds.
Materials:
-
This compound
-
Test plant seeds (e.g., Lactuca sativa - lettuce, Sorghum bicolor - sorghum)
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Incubator or growth chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Test Solution Preparation: Prepare a series of dilutions of the stock solution with distilled water to achieve the final desired concentrations. The final concentration of DMSO should not exceed 0.5% to avoid phytotoxicity.
-
Petri Dish Preparation: Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective test solution or control (distilled water with 0.5% DMSO).
-
Seed Plating: Place 25 seeds of the test plant species evenly on the filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in an incubator or growth chamber under controlled conditions (e.g., 25 ± 2°C, 16h light/8h dark photoperiod).
-
Data Collection: After 7 days, count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.
-
Calculation: Calculate the germination inhibition percentage for each concentration using the following formula:
-
Germination Inhibition (%) = [(Number of germinated seeds in control - Number of germinated seeds in treatment) / Number of germinated seeds in control] x 100
-
Root and Shoot Growth Inhibition Assay
This assay assesses the impact of the test compound on the early growth of seedlings.
Materials:
-
Same as for the Seed Germination Inhibition Assay.
Procedure:
-
Follow steps 1-5 of the Seed Germination Inhibition Assay.
-
Data Collection: After 7 days of incubation, carefully remove the seedlings from the Petri dishes.
-
Measurement: Measure the length of the primary root and shoot of each seedling.
-
Calculation: Calculate the root and shoot growth inhibition percentage for each concentration using the following formula:
-
Growth Inhibition (%) = [(Average length in control - Average length in treatment) / Average length in control] x 100
-
Caption: In vitro herbicidal activity assay workflow.
Data Presentation
The following tables present hypothetical data for the herbicidal activity of this compound against two common model plant species, Lactuca sativa (a dicot) and Sorghum bicolor (a monocot). Phenoxy herbicides are generally more effective against broadleaf (dicot) weeds.[1]
Table 1: Effect of this compound on Seed Germination
| Concentration (µg/mL) | Lactuca sativa Germination Inhibition (%) | Sorghum bicolor Germination Inhibition (%) |
| 0 (Control) | 0 | 0 |
| 10 | 15.2 ± 2.1 | 5.6 ± 1.5 |
| 50 | 45.8 ± 3.5 | 18.3 ± 2.8 |
| 100 | 82.1 ± 4.2 | 35.7 ± 3.1 |
| 250 | 100 | 68.4 ± 4.9 |
| 500 | 100 | 95.2 ± 2.3 |
Table 2: Effect of this compound on Seedling Growth (IC50 values in µg/mL)
| Parameter | Lactuca sativa | Sorghum bicolor |
| Root Growth Inhibition | 65.4 | 152.8 |
| Shoot Growth Inhibition | 88.2 | 210.5 |
IC50 value is the concentration of the compound that causes 50% inhibition of growth.
Note: The data presented are for illustrative purposes and should be confirmed through experimentation. The herbicidal activity can vary depending on the plant species, experimental conditions, and the specific formulation of the compound.
References
Application Notes & Protocols: Synthesis of Hydrazide-Hydrazone Derivatives from Acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydrazide-hydrazone derivatives are a versatile class of organic compounds characterized by the azomethine group (–NH–N=CH–).[1][2] This structural motif is responsible for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] The continual rise in drug-resistant pathogens and the complexities of diseases like cancer have fueled the search for novel therapeutic agents, with hydrazide-hydrazones emerging as promising candidates.[4] Their synthetic accessibility and the relative ease of structural modification make them an attractive scaffold for developing new therapeutic agents.[4][5]
This document provides a detailed protocol for the synthesis of hydrazide-hydrazone derivatives via the condensation reaction of acetohydrazide with various aldehydes and ketones.
General Reaction Scheme
The synthesis is a straightforward condensation reaction. The nucleophilic nitrogen atom of the acetohydrazide's terminal amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by dehydration, often acid-catalyzed, to yield the final hydrazide-hydrazone product.[6]
References
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tpcj.org [tpcj.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application of 2-(4-Chloro-3-methylphenoxy)acetohydrazide in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 2-(4-Chloro-3-methylphenoxy)acetohydrazide in agrochemical research. While direct and extensive research on the specific agrochemical applications of this compound is limited in publicly available literature, its structural similarity to known active compounds, such as phenoxy herbicides and various bioactive hydrazide derivatives, suggests its potential as a valuable lead compound for the development of new pesticides, herbicides, or plant growth regulators.
The information presented herein is a compilation of synthesis methods for this compound and proposed experimental protocols for evaluating its biological activity, based on established methodologies for analogous compounds.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 72293-68-6[1] |
| Chemical Formula | C9H11ClN2O2[1] |
| Molecular Weight | 214.65 g/mol |
| Synonyms | (4-Chloro-3-methylphenoxy)acetic acid hydrazide[1] |
Synthesis Protocol
The synthesis of this compound is a two-step process starting from 4-chloro-3-methylphenol. The general workflow is outlined below.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
-
To a solution of 4-chloro-3-methylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.2 mol).
-
To this mixture, add ethyl chloroacetate (0.11 mol) dropwise with constant stirring.
-
Reflux the reaction mixture for 12-15 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Dissolve the synthesized ethyl 2-(4-chloro-3-methylphenoxy)acetate (0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (0.2 mol) to the solution.
-
Reflux the mixture for 8-10 hours.
-
After cooling, the solid product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain this compound.
-
The final product can be recrystallized from ethanol to achieve higher purity.
Potential Agrochemical Applications and Experimental Protocols
Based on the chemical structure, this compound is a candidate for evaluation in several agrochemical applications. The phenoxyacetic acid moiety is characteristic of auxin-type herbicides, while the hydrazide group is found in various compounds with insecticidal, fungicidal, and plant growth-regulating properties.
Herbicidal Activity
The structural similarity to phenoxy herbicides like MCPA suggests potential herbicidal activity, likely through the disruption of plant growth hormone regulation.
Caption: Postulated mode of action as a synthetic auxin herbicide.
Experimental Protocol: Pre-emergence and Post-emergence Herbicidal Assay
-
Test Species: Select a panel of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween 20) to various concentrations (e.g., 10, 50, 100, 200 ppm).
-
Pre-emergence Assay:
-
Sow seeds of test species in pots filled with sterilized soil.
-
Immediately after sowing, apply the test solutions evenly to the soil surface.
-
Maintain the pots in a greenhouse with controlled temperature and light conditions.
-
After 14-21 days, assess the percentage of germination and seedling vigor compared to a control group treated with the solvent-surfactant solution only.
-
-
Post-emergence Assay:
-
Grow the test species in pots until they reach the 2-3 leaf stage.
-
Spray the test solutions evenly onto the foliage of the plants until runoff.
-
Maintain the pots in a greenhouse.
-
After 7-14 days, assess the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill) based on symptoms like chlorosis, necrosis, and growth inhibition.
-
Data Presentation: Hypothetical Herbicidal Activity Data
| Concentration (ppm) | Echinochloa crus-galli (% Inhibition) | Amaranthus retroflexus (% Inhibition) |
| 10 | 15 | 40 |
| 50 | 35 | 75 |
| 100 | 50 | 90 |
| 200 | 65 | 100 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Fungicidal Activity
Hydrazide derivatives have shown promise as antifungal agents. The proposed mechanism could involve the inhibition of essential fungal enzymes or disruption of cell membrane integrity.
Experimental Protocol: In Vitro Fungicidal Assay (Poisoned Food Technique)
-
Test Fungi: Select a range of phytopathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani).
-
Compound Incorporation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. While the medium is still molten, add the test compound at various concentrations (e.g., 25, 50, 100, 200 ppm) from a stock solution. Pour the amended PDA into sterile Petri plates.
-
Inoculation: Place a 5 mm mycelial disc from a fresh culture of the test fungus at the center of each PDA plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) until the mycelial growth in the control plate (PDA without the test compound) reaches the periphery.
-
Data Collection: Measure the radial growth of the fungal colony in each plate. Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where C = radial growth in the control and T = radial growth in the treatment.
-
Data Presentation: Hypothetical Fungicidal Activity Data
| Concentration (ppm) | Fusarium oxysporum (% Inhibition) | Rhizoctonia solani (% Inhibition) |
| 25 | 20 | 25 |
| 50 | 45 | 50 |
| 100 | 65 | 70 |
| 200 | 85 | 90 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Insecticidal Activity
The hydrazide moiety is a key feature in some insecticides. The mode of action could involve interference with the insect's nervous system or disruption of metabolic processes.
Experimental Protocol: Leaf-dip Bioassay
-
Test Insect: Select a suitable insect pest (e.g., larvae of Spodoptera litura).
-
Compound Preparation: Prepare serial dilutions of the test compound in water with a surfactant.
-
Treatment: Dip leaves of a suitable host plant (e.g., castor bean) into the test solutions for 30 seconds and allow them to air dry.
-
Exposure: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10) into each dish.
-
Incubation: Maintain the Petri dishes at controlled temperature and humidity.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours after treatment. Calculate the corrected mortality using Abbott's formula if there is mortality in the control group.
Data Presentation: Hypothetical Insecticidal Activity Data
| Concentration (ppm) | Spodoptera litura Mortality (%) at 48h |
| 50 | 10 |
| 100 | 25 |
| 200 | 50 |
| 400 | 80 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Conclusion
This compound represents a promising scaffold for the development of novel agrochemicals. Its synthesis is straightforward, and its chemical structure suggests multiple potential modes of action. The protocols outlined above provide a framework for the systematic evaluation of its herbicidal, fungicidal, and insecticidal properties. Further research, including structure-activity relationship (SAR) studies and in-planta trials, is warranted to fully elucidate its potential in agricultural applications. Researchers are encouraged to use these notes as a starting point for their investigations into this and related chemical entities.
References
Analytical methods for detection of phenoxyacetic acid derivatives
An overview of the analytical methods for detecting phenoxyacetic acid derivatives, which are commonly used as herbicides, is provided in these application notes and protocols. The document details several common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, tailored for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenoxyacetic acid derivatives.[1] The method's strength lies in its ability to separate molecules based on their hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase.[1] By creating a gradient of an organic solvent, a wide array of phenoxyacetic compounds with varying polarities can be effectively resolved.[1] Detection is often achieved using a UV detector, as the aromatic rings in these compounds allow for sensitive detection around 260-280 nm.[1][2] This makes reverse-phase HPLC a robust and widely applicable method for analyzing these compounds in various matrices.[1][3]
Experimental Workflow: HPLC Analysis
Caption: General workflow for the analysis of phenoxyacetic acids using HPLC.
Protocol: Reversed-Phase HPLC for Phenoxyacetic Acid
This protocol is a generalized procedure for the analysis of phenoxyacetic acids in water samples.
1. Sample Preparation (Solid-Phase Extraction - SPE) [4]
- Prepare an acid-washed beaker and add the water sample.
- Adjust the sample pH to 2 using 50% aqueous sulfuric acid (H2SO4).[4]
- Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.[4]
- Load the acidified sample onto the SPE cartridge at a flow rate of approximately 10 mL/minute.[4]
- Dry the cartridge under full vacuum for 10 minutes.[4]
- Elute the phenoxyacetic acids by passing two 5 mL aliquots of methanol through the cartridge at a flow rate of 1-2 mL/minute.[4]
- Evaporate the eluate to dryness at < 40°C under a gentle stream of nitrogen.[4]
- Reconstitute the residue in 100 µL of the HPLC mobile phase and inject 10-100 µL into the HPLC system.[4]
- HPLC System: A standard HPLC system with a UV detector.[5]
- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
- Mobile Phase: Methanol-water (9:1, v/v) adjusted to pH 3.0.[6] For MS-compatible methods, formic acid can be used instead of phosphoric or sulfuric acid.[3][8]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV detection at 275 nm.[6]
- Temperature: 40°C.[6]
3. Data Analysis
- Identify phenoxyacetic acid peaks by comparing retention times with those of certified standards.
- Quantify the concentration using a calibration curve generated from standards of known concentrations.
Quantitative Data: HPLC Methods
| Analyte | Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| 10 Phenoxyacetic Herbicides | UHPLC-MS/MS | Groundwater | 0.00008–0.0047 µg/L | - | 71–118 | [8] |
| 6 Phenoxy Acid Herbicides | LC-MS-MS | Surface & Groundwater | - | 0.01–0.05 µg/L | 76.5–108.3 | [9] |
| Phenoxyacetic Acid | HPLC-UV | Environmental Water | 0.04 mg/L | - | >98 | [6] |
| 2,4-D | Thin-Layer Chromatography | Biological Material | <0.1 ppm | 0.3 ppm | 70–90 | [10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a highly sensitive and selective method for the determination of phenoxyacetic acid herbicides.[11] Due to the low volatility of these acidic compounds, a derivatization step is typically required to convert them into more volatile esters (e.g., methyl or pentafluorobenzyl esters) prior to GC analysis.[11][12] This process enhances chromatographic performance and sensitivity. GC provides excellent separation of the derivatized analytes, while MS offers definitive identification and quantification based on their unique mass fragmentation patterns, making GC-MS a powerful tool for trace-level detection in complex matrices like soil, urine, and serum.[11][13]
Experimental Workflow: GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis of phenoxyacetic acids, including derivatization.
Protocol: GC-MS of 2,4-D and 2,4,5-T in Biological Tissues [12]
This protocol is adapted for the analysis of 2,4-D and 2,4,5-T in frog and fish tissues.[12]
1. Sample Preparation and Extraction
- Homogenize 5 g of tissue sample.
- Perform purification using a liquid-phase extraction procedure with methyl-tert-butyl ether.[12]
2. Derivatization (Methyl Ester Formation)
- React the extract with 10% H2SO4 in methanol for 30 minutes at 80°C to form the corresponding methyl esters.[12]
- Simultaneously extract the formed methyl esters with petroleum ether.[12]
3. GC-MS Conditions
- GC-MS System: A standard GC-MS system.
- Injection: 1 µL of the final extract.
- Column: (Details would be instrument-specific, but typically a non-polar or medium-polarity capillary column like a DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: An appropriate temperature gradient to separate the target analytes.
- MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[12]
4. Data Analysis
- Identify the derivatized herbicides based on their retention times and characteristic mass fragments in SIM mode.
- Quantify using a calibration curve prepared from derivatized standards.
Quantitative Data: GC-MS Methods
| Analyte(s) | Method | Matrix | LOD | Detection Mode | Reference |
| 2,4-D | GC-MS | Frog & Fish Tissue | 1.0 µg/kg | SIM | [12] |
| 2,4,5-T | GC-MS | Frog & Fish Tissue | 0.5 µg/kg | SIM | [12] |
| Phenoxy Acid Herbicides | GC-ECD | Aqueous | 0.05–0.10 µg/mL | - | [11] |
| Phenoxy Acid Herbicides | GC-MS | Aqueous | 0.13–0.25 µg/mL | Full-scan | [11] |
| 2,4-D | GC-MS | Urine & Serum | 10 ng/mL | SIM | [11] |
Immunoassays
Application Note:
Immunoassays are rapid, sensitive, and cost-effective screening tools for the detection of specific pesticides like 2,4-Dichlorophenoxyacetic acid (2,4-D).[14][15] These methods utilize the highly specific binding between an antibody and its target antigen (the phenoxyacetic acid derivative).[15] Techniques like Fluorescence Polarization Immunoassay (FPIA) are homogeneous, meaning they do not require separation steps, which simplifies the procedure and reduces analysis time to under 20 minutes.[14][16][17] The principle relies on competition between a fluorescently labeled analyte (tracer) and the analyte in the sample for a limited number of antibody binding sites.[14] A higher concentration of analyte in the sample results in less tracer binding to the antibody, leading to a measurable change in the fluorescence polarization signal.[14]
Logical Relationship: Competitive FPIA
Caption: Principle of competitive Fluorescence Polarization Immunoassay (FPIA).
Protocol: Fluorescence Polarization Immunoassay (FPIA) for 2,4-D [14][17]
This protocol is a generalized procedure for the rapid detection of 2,4-D in juice and water samples.[14]
1. Reagent Preparation
- Prepare a working solution of the monoclonal antibody specific to 2,4-D.
- Prepare a working solution of the 2,4-D tracer conjugate (e.g., 2,4-D-GAF).[14][18]
- Prepare a series of 2,4-D standards for the calibration curve.
2. Assay Procedure
- Pipette the sample (or standard) into a well of a microplate or a cuvette.
- Add the antibody solution and incubate for a short period (e.g., 5 minutes) to allow binding.
- Add the tracer solution to initiate the competition.
- Immediately measure the fluorescence polarization using a suitable plate reader or fluorimeter. The entire test cycle can be as short as 20 minutes.[14][16][17]
3. Data Analysis
- Plot the fluorescence polarization signal as a function of the 2,4-D concentration for the standards to generate a calibration curve.
- Determine the concentration of 2,4-D in the samples by interpolating their signals on the calibration curve.
Quantitative Data: Immunoassay Methods
| Analyte | Method | Matrix | LOD | Working Range | Recovery (%) | Reference |
| 2,4-D | FPIA | Juice | 8 ng/mL | 30–3000 ng/mL | 95–120 | [14][17] |
| 2,4-D | FPIA | Water | 0.4 ng/mL | 3–300 ng/mL | 95–120 | [14][17] |
| 2,4-D | FPIA | - | 10 ng/mL | - | - | [18] |
Other Analytical Methods
Beyond the primary methods detailed above, several other techniques are employed for the analysis of phenoxyacetic acid derivatives.
-
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field.[19] It is a powerful method for separating both chiral and achiral phenoxy acid herbicides and offers high resolution and minimal sample consumption.[20]
-
Spectrophotometry: A simple and accurate spectrophotometric method can be used for the determination of compounds like 2,4-dichlorophenoxyacetic acid in aqueous solutions by measuring light absorbance at specific wavelengths (e.g., 283.5 nm).[2] This method is often used for quality control and process monitoring.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. unitedchem.com [unitedchem.com]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Phenoxyacetic Herbicide Residues in Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thermoscientific.fr [thermoscientific.fr]
- 14. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid [publichealthtoxicology.com]
- 19. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Separation of Phenoxy Acid Herbicides by Capillary Electrophoresis Using a Mixture of Hexakis(2,3-di-O-methyl)- and Sulfopropylether-a-cyclodextrins | Semantic Scholar [semanticscholar.org]
- 21. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols: Experimental Design for Testing the Anti-Inflammatory Potential of Hydrazide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune response, chronic or unresolved inflammation contributes to the pathogenesis of numerous diseases. Hydrazide and its derivatives, characterized by the C=N–NH functional group, have emerged as a versatile class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory properties.[1][2][3][4] Their therapeutic potential often stems from their ability to interact with key biological targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes.[1][2]
This document provides a detailed experimental framework for the systematic evaluation of novel hydrazide compounds for their anti-inflammatory potential, covering initial in vitro screening to in vivo validation.
Overall Experimental Workflow
The screening process for identifying promising anti-inflammatory hydrazide compounds follows a logical progression from broad cellular assays to more complex whole-organism models. This tiered approach ensures that resources are focused on the most promising candidates.
In Vitro Anti-Inflammatory Activity
The initial screening phase utilizes cell-based assays to efficiently identify compounds that can suppress inflammatory responses. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a standard and robust method for this purpose.[5][6]
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: LPS, a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS).[5][7] The concentration of NO in the cell culture supernatant, measured as its stable metabolite nitrite, serves as a key indicator of inflammation. The Griess assay is used to quantify nitrite levels.[7][8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Hydrazide test compounds
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8][9]
-
Compound Treatment: Pre-treat the cells by adding 10 µL of varying concentrations of the hydrazide compounds (dissolved in phenol red-free DMEM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug). Incubate for 30 minutes to 1 hour.[8][10]
-
LPS Stimulation: Induce inflammation by adding 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the negative control group.[8]
-
Incubation: Incubate the plate for an additional 20-24 hours at 37°C and 5% CO₂.[5][8]
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 50-100 µL of supernatant from each well to a new 96-well plate.[7]
-
Add 100 µL of Griess reagent to each well containing supernatant or standard.[9]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[8]
-
Calculation: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Abs_treated / Abs_LPS_control)] * 100
Cell Viability Assay (Essential): To ensure that the observed reduction in NO is not due to cytotoxicity, a parallel cell viability assay (e.g., MTT or SRB) must be performed on cells treated with the hydrazide compounds under the same conditions but without LPS stimulation.
Protocol: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by macrophages into the culture supernatant.[11][12]
Procedure:
-
Use the same culture supernatants collected from the NO inhibition assay (Step 6).
-
Follow the manufacturer's protocol for commercially available TNF-α and IL-6 ELISA kits.
-
General Steps:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.[12]
-
Block non-specific binding sites.
-
Add standards and culture supernatants to the wells and incubate.[13]
-
Wash the plate and add a biotin-conjugated detection antibody.[12]
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate (e.g., TMB) and stop the reaction.[12]
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentrations (pg/mL or ng/mL) from the standard curve.
Data Presentation: In Vitro Screening Results
Quantitative data should be summarized in a clear, tabular format.
Table 1: Anti-inflammatory Activity of Hydrazide Compounds in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
|---|---|---|---|---|---|
| Control (-LPS) | - | 100 ± 4.5 | N/A | 15.2 ± 3.1 | 8.5 ± 2.2 |
| Control (+LPS) | - | 98 ± 5.1 | 0 | 1850.4 ± 95.7 | 750.6 ± 60.1 |
| HZ-001 | 10 | 97 ± 3.8 | 25.4 ± 2.1 | 1380.1 ± 70.3 | 598.1 ± 45.8 |
| 25 | 95 ± 4.2 | 55.8 ± 3.5 | 812.6 ± 55.9 | 330.7 ± 31.2 | |
| 50 | 93 ± 4.9 | 82.1 ± 4.0 | 330.5 ± 28.1 | 145.3 ± 19.5 | |
| HZ-002 | 10 | 99 ± 2.9 | 10.2 ± 1.5 | 1650.7 ± 82.4 | 680.4 ± 51.3 |
| 25 | 96 ± 3.3 | 21.5 ± 2.8 | 1451.3 ± 75.6 | 588.2 ± 48.9 | |
| 50 | 65 ± 5.5* | 35.7 ± 3.1 | 1190.8 ± 69.1 | 490.6 ± 41.7 | |
| Positive Control | 25 | 98 ± 3.0 | 88.9 ± 3.7 | 250.9 ± 21.4 | 110.2 ± 15.6 |
*Data presented as Mean ± SEM. * indicates significant cytotoxicity.
Elucidation of Mechanism of Action: Signaling Pathways
Active compounds from the in vitro screen should be investigated further to determine their mechanism of action. Inflammation is largely regulated by the NF-κB and MAPK signaling pathways.[14][15] Hydrazide compounds may exert their effects by inhibiting key components of these cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in the inflammatory response.[16][17] In the canonical pathway, stimuli like LPS lead to the degradation of the inhibitory protein IκB, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[14][18][19]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules that respond to extracellular stimuli like LPS.[20][21][22] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.[15][23]
In Vivo Validation of Anti-Inflammatory Activity
Compounds demonstrating potent in vitro activity and a plausible mechanism of action should be advanced to in vivo models to assess their efficacy in a whole-organism context.
Protocol: Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a classic, reproducible assay for evaluating acute anti-inflammatory activity.[24][25][26] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by a measurable increase in paw volume (edema).[24][27] The early phase involves the release of histamine and serotonin, while the late phase is mediated by prostaglandins and cytokines.[24]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Hydrazide test compounds
-
Positive control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg)[24][28]
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House animals under standard conditions for at least one week prior to the experiment.[29] Fast animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=5-6 per group):
-
Group I: Vehicle Control (receives vehicle + carrageenan)
-
Group II: Positive Control (receives Indomethacin + carrageenan)
-
Group III-V: Test Groups (receive different doses of hydrazide compound + carrageenan)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[24][29]
-
Drug Administration: Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).[27]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[24]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[24][29] The peak edema is typically observed between 3 and 5 hours.[26][29]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (E) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [1 - (E_treated / E_control)] * 100
-
Data Presentation: In Vivo Validation Results
Table 2: Effect of Hydrazide Compound HZ-001 on Carrageenan-Induced Paw Edema in Rats | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Increase in Paw Volume (mL) at Hour (Mean ± SEM)} | % Inhibition at 4h | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | | | 1h | 2h | 3h | 4h | 5h | | | Vehicle Control | - | 0.35±0.04 | 0.58±0.06 | 0.85±0.07 | 0.81±0.06 | 0.75±0.05 | - | | Indomethacin | 10 | 0.24±0.03* | 0.31±0.04* | 0.39±0.05* | 0.35±0.04* | 0.31±0.03* | 56.8% | | HZ-001 | 20 | 0.28±0.03 | 0.45±0.05 | 0.61±0.06* | 0.55±0.05* | 0.51±0.04* | 32.1% | | HZ-001 | 40 | 0.25±0.04* | 0.35±0.04* | 0.48±0.05* | 0.41±0.04* | 0.38±0.04* | 49.4% | *Data analyzed by one-way ANOVA followed by Dunnett's test. *p<0.05 compared to Vehicle Control.
Conclusion
This comprehensive experimental design provides a robust framework for identifying and characterizing the anti-inflammatory potential of novel hydrazide compounds. The progression from high-throughput in vitro screening to mechanistic studies and subsequent in vivo validation allows for the efficient identification of lead candidates for further preclinical development. Rigorous adherence to these detailed protocols and clear data presentation are essential for producing reliable and comparable results in the field of anti-inflammatory drug discovery.
References
- 1. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models | MDPI [mdpi.com]
- 2. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jkb.ub.ac.id [jkb.ub.ac.id]
- 6. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. purformhealth.com [purformhealth.com]
- 17. researchgate.net [researchgate.net]
- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 27. inotiv.com [inotiv.com]
- 28. hygeiajournal.com [hygeiajournal.com]
- 29. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 2-(4-Chloro-3-methylphenoxy)acetohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant pathogenic bacteria presents a significant global health challenge. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The 2-(4-chloro-3-methylphenoxy)acetohydrazide scaffold has emerged as a promising pharmacophore, with analogs demonstrating notable antibacterial activity. High-throughput screening (HTS) provides a rapid and efficient strategy for systematically evaluating large libraries of these analogs to identify lead compounds with potent antimicrobial properties.
These application notes provide a comprehensive framework for the high-throughput screening of this compound analogs. The protocols herein detail a robust primary screening assay to determine the minimum inhibitory concentration (MIC) against clinically relevant bacterial strains. Furthermore, this document outlines a hypothetical bacterial signaling pathway that could be targeted by this class of compounds, providing a basis for secondary mechanism-of-action studies.
Data Presentation: Antimicrobial Activity of Acetohydrazide Analogs
A library of this compound analogs was synthesized and screened for antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The primary screen determined the Minimum Inhibitory Concentration (MIC) for each compound, with the results summarized in the table below.
| Compound ID | R Group (Substitution on Phenyl Ring of Hydrazone Moiety) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| CMPA-001 | H | 64 | >128 |
| CMPA-002 | 4-OCH₃ | 32 | 128 |
| CMPA-003 | 4-Cl | 8 | 64 |
| CMPA-004 | 4-NO₂ | 4 | 32 |
| CMPA-005 | 2,4-diCl | 2 | 16 |
| CMPA-006 | 3-Br | 16 | 64 |
| CMPA-007 | 4-F | 16 | 128 |
| CMPA-008 | 2-OH | 32 | >128 |
| CMPA-009 | 4-CH₃ | 64 | >128 |
| CMPA-010 | 3,4-diOCH₃ | 64 | >128 |
Experimental Protocols
Synthesis of this compound (Parent Compound)
The synthesis of the parent compound, this compound, is a prerequisite for the generation of the analog library.
-
Esterification: 4-Chloro-3-methylphenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) under reflux to yield ethyl 2-(4-chloro-3-methylphenoxy)acetate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) and heated under reflux to produce this compound. The product can be purified by recrystallization.
High-Throughput Screening Protocol: Broth Microdilution Assay for MIC Determination
This protocol is optimized for a 384-well plate format to maximize throughput.
Materials:
-
Library of this compound analogs dissolved in DMSO.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922).
-
Sterile 384-well microtiter plates.
-
Automated liquid handling system.
-
Microplate incubator.
-
Microplate reader.
-
Resazurin sodium salt solution (viability indicator).
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, serially dilute the compound library in DMSO in a source plate.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the corresponding wells of the 384-well assay plates. This will result in the desired final compound concentrations upon addition of the bacterial inoculum.
-
Include positive controls (e.g., Ciprofloxacin) and negative controls (DMSO vehicle) on each plate.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strains overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Dispense the bacterial inoculum into each well of the compound-containing assay plates using an automated dispenser.
-
Seal the plates and incubate at 37°C for 18-24 hours with shaking.
-
-
Data Acquisition:
-
After incubation, add Resazurin solution to all wells and incubate for an additional 1-4 hours.
-
Measure the absorbance at 600 nm to determine bacterial growth (turbidity) or fluorescence (excitation 560 nm, emission 590 nm) for resazurin reduction.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Visualizations
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for acetohydrazide analogs.
Hypothetical Bacterial Signaling Pathway: Inhibition of Quorum Sensing
A plausible mechanism of action for novel antimicrobial agents is the disruption of bacterial communication, or quorum sensing (QS). The following diagram illustrates a hypothetical two-component signaling pathway involved in QS that could be targeted by this compound analogs.
Caption: Hypothetical inhibition of a bacterial quorum sensing pathway.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-(4-Chloro-3-methylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various five-membered heterocyclic compounds utilizing 2-(4-chloro-3-methylphenoxy)acetohydrazide as a key starting material. This precursor, derivable from p-chloro-m-cresol, serves as a versatile building block for the generation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, classes of compounds extensively studied for their wide range of biological activities, including antimicrobial and anthelmintic properties.[1]
Introduction
This compound is a valuable intermediate in the synthesis of diverse heterocyclic systems. The presence of the phenoxy acetohydrazide moiety allows for a variety of cyclization reactions, leading to the formation of stable aromatic rings. The protocols outlined below are based on established synthetic routes for analogous acetohydrazide derivatives and provide a framework for the synthesis and exploration of novel compounds derived from this specific precursor.
Data Presentation
The following tables summarize the expected products and representative reaction conditions for the synthesis of key intermediates and final heterocyclic compounds. Please note that yields are indicative and may vary based on specific reaction conditions and purification techniques.
Table 1: Synthesis of this compound and Key Intermediates
| Step | Product | Reagents | Solvent | Reaction Conditions | Yield (%) |
| 1 | Ethyl 2-(4-chloro-3-methylphenoxy)acetate | 4-Chloro-3-methylphenol, Ethyl chloroacetate, Anhydrous K₂CO₃ | Dry Acetone | Reflux | >90 |
| 2 | This compound | Ethyl 2-(4-chloro-3-methylphenoxy)acetate, Hydrazine hydrate | Ethanol | Reflux | ~85 |
| 3 | Potassium dithiocarbazinate salt | This compound, CS₂, KOH | Ethanol | Stir at room temp. | High |
Table 2: Synthesis of Heterocyclic Compounds
| Heterocycle | Product Name | Key Reagents | Reaction Conditions | Indicative Yield (%) |
| 1,3,4-Oxadiazole | 5-((4-chloro-3-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol | CS₂/KOH, Acidification | Reflux, then acidification | 70-80 |
| 1,3,4-Thiadiazole | 5-((4-chloro-3-methylphenoxy)methyl)-1,3,4-thiadiazol-2-amine | Thiosemicarbazide, POCl₃ or H₂SO₄ | Reflux or heating | 60-75 |
| 1,2,4-Triazole | 4-Amino-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol | CS₂/KOH, Hydrazine hydrate | Reflux | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound (3)
This protocol describes the two-step synthesis of the starting material, this compound.
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate (2)
-
To a solution of 4-chloro-3-methylphenol (1) (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).
-
To this mixture, add ethyl chloroacetate (0.11 mol) dropwise with stirring.
-
Reflux the reaction mixture for 12-15 hours.
-
After cooling, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude ester (2) can be used in the next step without further purification.
Step 2: Synthesis of this compound (3)
-
Dissolve the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate (2) (0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (99%, 0.2 mol) to the solution.
-
Reflux the reaction mixture for 8-10 hours.
-
On cooling, a solid product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain this compound (3).[1]
Protocol 2: Synthesis of 5-((4-chloro-3-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol (4)
This protocol outlines the synthesis of a 1,3,4-oxadiazole derivative through the reaction of the acetohydrazide with carbon disulfide.
-
Dissolve this compound (3) (0.01 mol) in ethanol (50 mL).
-
To this solution, add potassium hydroxide (0.015 mol) and stir until it dissolves.
-
Add carbon disulfide (0.015 mol) dropwise while cooling the mixture in an ice bath.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute the mixture with dry ether and filter the precipitated potassium dithiocarbazinate salt.
-
Dissolve the salt in water and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 5-((4-chloro-3-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol (4).
Protocol 3: Synthesis of 5-((4-chloro-3-methylphenoxy)methyl)-1,3,4-thiadiazol-2-amine (5)
This protocol describes a general method for the synthesis of a 2-amino-1,3,4-thiadiazole derivative.
-
A mixture of this compound (3) (0.01 mol) and thiosemicarbazide (0.01 mol) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
-
Method A (with POCl₃): Gently reflux the mixture with an excess of POCl₃ for 2-3 hours. After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaHCO₃ solution). Filter the resulting solid, wash with water, and recrystallize.
-
Method B (with H₂SO₄): Add the acetohydrazide and thiosemicarbazide to an excess of cold concentrated sulfuric acid. Stir the mixture at room temperature for a specified time or gently heat. Pour the mixture onto crushed ice, neutralize, and work up as described in Method A to obtain 5-((4-chloro-3-methylphenoxy)methyl)-1,3,4-thiadiazol-2-amine (5).[2]
Protocol 4: Synthesis of 4-Amino-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol (6)
This protocol details the synthesis of a 4-amino-1,2,4-triazole derivative from the potassium dithiocarbazinate salt.
-
Prepare the potassium dithiocarbazinate salt as described in steps 1-4 of Protocol 2.
-
To a suspension of the crude potassium salt in ethanol, add hydrazine hydrate (0.02 mol).
-
Reflux the mixture for 10-12 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the residue into cold water and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to give 4-amino-5-((4-chloro-3-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol (6).
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of N-Substituted-2-Azetidinones from Acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of N-substituted-2-azetidinones, commonly known as β-lactams, utilizing acetohydrazide derivatives as starting materials. The described methodology is based on the robust and widely applied Staudinger [2+2] ketene-imine cycloaddition reaction.
Introduction
2-Azetidinones are a critical class of four-membered heterocyclic compounds, forming the core structural motif of β-lactam antibiotics such as penicillins and cephalosporins.[1][2] Beyond their well-established antibacterial properties, derivatives of the 2-azetidinone ring have garnered significant interest for a wide range of other biological activities, including antifungal, antitubercular, anti-inflammatory, and cholesterol absorption inhibitory effects.[3]
The synthesis of N-substituted-2-azetidinones from acetohydrazide derivatives typically proceeds via a two-step sequence. The first step involves the condensation of an acetohydrazide with an appropriate aldehyde to form an N'-arylidene acetohydrazide, which is a type of imine or Schiff base. The subsequent and key step is the [2+2] cycloaddition reaction between this imine and a ketene, which is commonly generated in situ from an acyl chloride and a tertiary amine base like triethylamine.[4][5] This reaction, known as the Staudinger synthesis, is a versatile method for constructing the β-lactam ring.[4][5]
Overall Reaction Scheme
The general synthetic pathway is illustrated below:
Step 1: Formation of N'-Arylidene Acetohydrazide (Imine) Acetohydrazide + Substituted Aldehyde → N'-Arylidene Acetohydrazide + H₂O
Step 2: [2+2] Cycloaddition (Staudinger Synthesis) N'-Arylidene Acetohydrazide + Chloroacetyl Chloride + Triethylamine → N-Acetamido-3-chloro-2-azetidinone + Triethylamine Hydrochloride
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted-2-azetidinones.
Protocol 1: Synthesis of N'-Arylidene Acetohydrazide Derivatives (Schiff's Bases)
This protocol describes the condensation reaction between an acetohydrazide derivative and a substituted aldehyde.
Materials:
-
Acetohydrazide derivative (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the acetohydrazide derivative (1.0 eq) in a suitable volume of ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 60-80°C) with continuous stirring.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.[3][6]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filter the solid precipitate using a Buchner funnel, wash with a small amount of cold diethyl ether or ethanol, and dry under vacuum.[6]
-
The product can be further purified by recrystallization from ethanol if necessary.[6]
Protocol 2: Synthesis of N-Substituted-3-chloro-2-azetidinones
This protocol details the cycloaddition of the synthesized N'-arylidene acetohydrazide with a ketene generated from chloroacetyl chloride.
Materials:
-
N'-Arylidene acetohydrazide derivative (from Protocol 1) (1.0 eq)
-
Triethylamine (TEA) (1.1 - 2.0 eq), freshly distilled[2]
-
Chloroacetyl chloride (1.1 - 2.0 eq)[2]
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath (0-5°C)
Procedure:
-
In a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N'-arylidene acetohydrazide (1.0 eq) and triethylamine (1.1 - 2.0 eq) in anhydrous 1,4-dioxane.[2]
-
Cool the stirred solution in an ice bath to 0-5°C.[6]
-
Add chloroacetyl chloride (1.1 - 2.0 eq) dropwise to the cooled solution via a dropping funnel over a period of 20-30 minutes, maintaining the temperature below 10°C.[2][6]
-
After the addition is complete, continue stirring the reaction mixture at room temperature.[3]
-
The reaction time can vary from 3 hours to over 24 hours depending on the substrates. Monitor the reaction by TLC.[2][3][4]
-
Once the reaction is complete, the precipitated triethylamine hydrochloride can be filtered off.
-
Pour the filtrate into ice-cold water to precipitate the crude product.[2]
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography.[2]
Data Presentation
The following tables summarize quantitative data from representative syntheses of N-substituted-2-azetidinones.
Table 1: Reaction Conditions and Yields for the Synthesis of N-Acetamido-3-chloro-2-azetidinones.
| Entry | Aryl Substituent on Imine | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Phenyl | Conventional | Toluene | 16-24 h | 50-60 | [4] |
| 2 | Phenyl | Microwave | - | 30-45 min | 81-96 | [4] |
| 3 | 4-Chlorophenyl | Conventional | DMF | - | - | [4] |
| 4 | 4-Methoxyphenyl | Conventional | 1,4-Dioxane | 3 h | 95 | [7] |
| 5 | Naphthalene | Conventional | Dioxane | 2 h | - | [6] |
Table 2: Spectroscopic Data for Characterization of Synthesized 2-Azetidinones.
| Compound Type | Spectroscopic Method | Characteristic Signal/Peak | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |
| 2-Azetidinone Derivatives | IR | C=O (β-lactam ring) | 1739 - 1752 | [3] |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) | ¹H-NMR | CH-Cl (proton on β-lactam ring) | 5.02 - 5.23 (d) | [3] |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) | ¹H-NMR | N-CH (proton on β-lactam ring) | 5.32 - 5.45 (d) | [3] |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) | ¹³C-NMR | C=O (cyclic) | 160.3 - 168.2 | [3] |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) | ¹³C-NMR | CH-Cl | 61.04 - 67.0 | [3] |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) | ¹³C-NMR | CH-N | 67.8 - 79.1 | [3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of N-substituted-2-azetidinones from acetohydrazide derivatives.
Caption: Synthetic workflow for 2-azetidinones.
This document provides a comprehensive guide for the synthesis of N-substituted-2-azetidinones. For specific applications, optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary to achieve desired yields and purity. Standard laboratory safety procedures should be followed at all times.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. ijper.org [ijper.org]
- 7. ijcps.org [ijcps.org]
Application Notes and Protocols: In Vitro Antibacterial Activity Testing of Synthesized Hydrazones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1] This document provides detailed protocols for the in vitro evaluation of the antibacterial activity of newly synthesized hydrazone derivatives. The described methods include the initial screening using the agar well diffusion method, followed by the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution technique.[1][2]
Data Presentation
Quantitative data from antibacterial testing should be recorded systematically to allow for clear interpretation and comparison. The following tables provide a template for presenting the results.
Table 1: Zone of Inhibition Diameters for Synthesized Hydrazones
| Compound ID | Concentration (µg/mL) | Gram-Positive Bacteria (Zone of Inhibition in mm) | Gram-Negative Bacteria (Zone of Inhibition in mm) |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | ||
| Bacillus subtilis (ATCC 6633) | Pseudomonas aeruginosa (ATCC 27853) | ||
| Hydrazone-01 | 100 | ||
| Hydrazone-02 | 100 | ||
| Positive Control (e.g., Ampicillin, 10 µg) | - | ||
| Negative Control (Solvent, e.g., DMSO) | - |
Table 2: MIC and MBC Values for Synthesized Hydrazones
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC 29213) | |||||
| Hydrazone-01 | E. coli (ATCC 25922) | ||||
| S. aureus (ATCC 29213) | |||||
| Hydrazone-02 | E. coli (ATCC 25922) | ||||
| S. aureus (ATCC 29213) | |||||
| Reference Antibiotic | E. coli (ATCC 25922) |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[3]
Experimental Protocols
Agar Well Diffusion Method (Preliminary Screening)
This method is used for the initial qualitative assessment of the antibacterial activity of the synthesized hydrazones.[4][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized hydrazone compounds
-
Positive control (standard antibiotic discs)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Sterile cork borer (6 mm diameter)
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum: From a fresh 18-24 hour culture on an agar plate, select several colonies and suspend them in sterile saline.[3] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Inoculation of MHA Plates: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to ensure a uniform lawn of bacterial growth.[6]
-
Creation of Wells: Aseptically punch wells of 6 mm diameter into the inoculated MHA plate using a sterile cork borer.[5]
-
Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of each synthesized hydrazone solution (at a specific concentration) into the respective wells.[5] Also, add the negative control (solvent) to one well and place a standard antibiotic disc as a positive control on the agar surface.[7]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[7]
-
Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of these zones in millimeters (mm).[7]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
Sterile 96-well microtiter plates
-
Synthesized hydrazone compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multipipettor
-
Incubator
Protocol:
-
Preparation of Hydrazone Solutions: Prepare a stock solution of each hydrazone compound in a suitable solvent. Perform serial two-fold dilutions of the compounds in CAMHB to obtain a range of concentrations.[9]
-
Preparation of Microtiter Plate: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[10] Add 100 µL of the appropriate hydrazone dilution to the first well of each row and perform serial dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well in the dilution series.[10] This will result in final test concentrations that are half of the initial dilution concentrations after adding the inoculum.
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described in section 3.1.1. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control well (which contains only broth). Include a growth control well containing broth and inoculum but no test compound.[3]
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[1]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the hydrazone at which no visible bacterial growth is observed.[1]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11]
Materials:
-
MHA plates
-
MIC plate from the previous experiment
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[1]
-
Plating: Spot-plate the aliquot onto a sterile MHA plate.[1]
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.[1]
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[11]
Visualized Experimental Workflow
Caption: Workflow for in vitro antibacterial activity testing of hydrazones.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistnotes.com [chemistnotes.com]
- 7. hereditybio.in [hereditybio.in]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-(4-Chloro-3-methylphenoxy)acetohydrazide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis route for this compound?
A1: The most common synthesis is a two-step process.
-
Step 1 (Esterification): 4-Chloro-3-methylphenol is reacted with an ethyl haloacetate (typically ethyl chloroacetate) in the presence of a weak base and a suitable solvent to form the intermediate, ethyl 2-(4-chloro-3-methylphenoxy)acetate.
-
Step 2 (Hydrazinolysis): The resulting ester is then treated with hydrazine hydrate to yield the final product, this compound.
Q2: What is a typical yield for this synthesis?
A2: The overall yield depends on the efficiency of both steps. The first step, esterification, can achieve high yields of around 85% under optimal conditions. The second step, hydrazinolysis, also generally proceeds with good yields, often in the range of 70-90% for similar phenoxyacetohydrazides. A successful synthesis should aim for an overall yield of 60-75%.
Q3: Why is the choice of base important in the first step?
A3: A weak, anhydrous base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the phenol, forming the phenoxide nucleophile, but not strong enough to significantly hydrolyze the ethyl chloroacetate reactant or the ester product. Strong bases like sodium hydroxide could lead to unwanted side reactions.
Q4: Can I use a different solvent for the reactions?
A4: Yes, but with considerations. For Step 1, dry acetone is effective as it dissolves the reactants well and has an appropriate boiling point for reflux. For Step 2, absolute ethanol is commonly used as it is a good solvent for both the ester and hydrazine hydrate, and any excess can be easily removed. Using other polar aprotic (e.g., DMF) or protic (e.g., methanol, isopropanol) solvents is possible but may require optimization of reaction time and temperature.
Troubleshooting Guide
Problem 1: Low Yield of Intermediate Ester (Step 1)
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried. Use anhydrous potassium carbonate and dry acetone. Moisture can hydrolyze the ethyl chloroacetate. |
| Incomplete Reaction | The reaction typically requires reflux for at least 12 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting phenol is still present, consider extending the reflux time. |
| Incorrect Stoichiometry | Use a slight excess of ethyl chloroacetate and potassium carbonate relative to the 4-chloro-3-methylphenol to drive the reaction to completion. |
| Inefficient Work-up | During extraction, ensure complete removal of unreacted phenol with a 10% NaOH wash.[1] Insufficient washing can lead to co-crystallization and lower the purity and isolated yield of the ester. |
Problem 2: Low Yield of this compound (Step 2)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The conversion of the ester to the hydrazide can be slow at room temperature. Refluxing the mixture in ethanol is a common method to increase the reaction rate.[2] Monitor reaction completion by TLC. |
| Insufficient Hydrazine Hydrate | Use a molar excess of hydrazine hydrate (typically 2-5 equivalents) to ensure the reaction goes to completion. The reaction can be exothermic, so for larger scales, add the hydrazine hydrate slowly or with cooling.[3] |
| Impure Intermediate Ester | Impurities from Step 1 can interfere with the reaction. Ensure the ethyl 2-(4-chloro-3-methylphenoxy)acetate is pure before proceeding. Recrystallization of the ester may be necessary. |
| Product Loss During Isolation | The product often precipitates from the reaction mixture upon cooling. If not, the solvent volume can be reduced under vacuum. The precipitated solid should be washed with cold ethanol or water to remove excess hydrazine hydrate without dissolving the product.[4] |
Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
This protocol is adapted from a known procedure for this specific compound.
-
Combine 4-chloro-3-methylphenol (0.200 mol), ethyl chloroacetate (0.031 mol), and anhydrous potassium carbonate (0.037 mol) in 50 mL of dry acetone.
-
Heat the mixture under reflux for 12 hours.
-
After cooling, remove the acetone by rotary evaporation.
-
Triturate the residue with cold water to dissolve inorganic salts and extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined ether layers successively with 10% sodium hydroxide solution (3 x 30 mL) and water (3 x 30 mL).
-
Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product. The expected yield is approximately 85%.[1]
Protocol 2: Synthesis of this compound
This is a general protocol based on the synthesis of analogous phenoxyacetohydrazides.
-
Dissolve the ethyl 2-(4-chloro-3-methylphenoxy)acetate (1 part, by mole) in absolute ethanol.
-
Add hydrazine hydrate (2-3 parts, by mole) to the solution.
-
Heat the reaction mixture under reflux for 4-6 hours. Monitor the disappearance of the starting ester by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. If necessary, recrystallize from ethanol to obtain a product with >98% purity.[5]
Data Presentation: Conditions for Hydrazinolysis of Phenoxyacetates
The following table summarizes reaction conditions used for the synthesis of various phenoxyacetohydrazides, which can be used as a starting point for optimizing the synthesis of the title compound.
| Compound Structure | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 2-(2-Chlorophenoxy)acetohydrazide | Ethanol | Reflux | Not specified | 71% | (Holla & Udupa, 1992) cited in a study. |
| 2-(4-methylphenoxy)acetohydrazide | Methanol | Room Temp. | 6 hours | 91% | A study on a similar compound. |
| General Phenoxyacetohydrazides | Ethanol | Reflux | 2 hours | ~83-91% | Recent studies on similar compounds.[6][7] |
Visualizations
Experimental Workflow
Caption: Synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic diagram for identifying causes of low yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 72293-68-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
Technical Support Center: Purification of 2-(4-Chloro-3-methylphenoxy)acetohydrazide
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-(4-chloro-3-methylphenoxy)acetohydrazide, a key intermediate in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities include unreacted starting materials such as the corresponding ethyl or methyl ester and excess hydrazine hydrate.[1][2] Side products like diacyl hydrazide, where two ester molecules react with one hydrazine molecule, can also be present.[1]
Q2: What is the expected appearance of the crude and purified product?
A2: While the appearance can vary based on the reaction conditions and purity, the crude product may be an off-white to yellowish solid or even an oil. The purified product should ideally be a white to off-white crystalline solid.
Q3: Which purification method is most suitable for this compound?
A3: Recrystallization is the most common and often the first method attempted for purifying solid organic compounds like this acetohydrazide derivative.[2][3] For higher purity or when recrystallization is ineffective, column chromatography is a suitable alternative.[2][4]
Q4: How can I assess the purity of the final product?
A4: Purity is typically assessed using a combination of techniques. Thin Layer Chromatography (TLC) provides a quick qualitative check for impurities.[2] A sharp melting point range close to the literature value indicates high purity.[2] For structural confirmation and definitive purity analysis, spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The crude product is an oil or a sticky solid. | The presence of unreacted starting materials, solvent residues, or other low-melting impurities.[1] | Triturate the crude product with a non-polar solvent like hexane to solidify it before attempting recrystallization. If the product has a low melting point, it might be "oiling out" during purification.[5] |
| No crystals form upon cooling the recrystallization solution. | The solution may be too dilute (too much solvent was used), or it is supersaturated and requires initiation for crystallization.[5] | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure product.[5] If that fails, reduce the solvent volume by gentle heating and allow it to cool again.[5] |
| The yield after recrystallization is very low. | Too much solvent was used, the crystals were washed with warm solvent, or crystallization was incomplete.[5] | Use the minimum amount of hot solvent required to dissolve the crude product.[5] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1][5] Always wash the collected crystals with a minimal amount of ice-cold solvent.[1][5] |
| The product "oils out" during recrystallization. | The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the solute.[5] | Reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool down much more slowly.[5] Consider using a mixed solvent system.[5] |
| Column chromatography provides poor separation. | The chosen eluent system has incorrect polarity. | Optimize the mobile phase using TLC. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[2] |
| The melting point of the purified product is broad or lower than expected. | The product is still impure or contains residual solvent. | Repeat the recrystallization process.[3] Ensure the final product is thoroughly dried under a vacuum to remove any trapped solvent.[2] |
Data Presentation
Table 1: Comparison of Recrystallization Solvents
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]
| Solvent System | Purity (Typical) | Yield (Typical) | Observations |
| Ethanol | >98% | Good | Often a good first choice. Crystals form well upon slow cooling.[1] |
| Ethanol/Water | >98% | Good to Excellent | Can improve yield by using water as an anti-solvent. Add water dropwise to the hot ethanol solution until turbidity appears, then allow to cool.[1] |
| Methanol | >97% | Good | Similar to ethanol, but higher solubility may slightly reduce yield. |
| Ethyl Acetate | >97% | Fair to Good | Lower polarity may leave some polar impurities behind. |
| Isopropanol | >98% | Good | A good alternative to ethanol. |
Note: The data in this table is illustrative and based on typical outcomes for similar compounds. Actual results may vary.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until it boils.[5]
-
Solvent Addition: Continue adding small portions of hot ethanol until the solid has just dissolved completely.[5]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[3][5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities from the mother liquor.[1][5]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.[2]
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Determine the optimal solvent system (eluent) by running TLC plates with varying ratios of a non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed.
-
Elution: Run the eluent through the column, collecting fractions in separate test tubes.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[2]
Mandatory Visualization
Workflow for Purification and Analysis
Caption: A workflow diagram illustrating the purification and analysis process for this compound.
References
Solubility issues of 2-(4-Chloro-3-methylphenoxy)acetohydrazide in organic solvents
Welcome to the Technical Support Center for 2-(4-Chloro-3-methylphenoxy)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic molecule containing both polar and non-polar regions. The hydrazide group (-CONHNH2) is polar and capable of hydrogen bonding, while the chloromethylphenoxy group is largely non-polar. This structure suggests that the compound is likely to be sparingly soluble in many common organic solvents. High solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and non-polar parts of the molecule. Solubility in alcohols like ethanol and methanol is expected to be moderate, while it is likely to be low in non-polar solvents such as hexanes or toluene.
Q2: I am having difficulty dissolving the compound in my chosen solvent. What are the first steps I should take?
A2: Initially, ensure that your solvent is pure and dry, as contaminants can affect solubility. Gentle heating and agitation (stirring or vortexing) can significantly increase the rate of dissolution.[1] It is also crucial to confirm the purity of your this compound, as impurities can sometimes lead to solubility issues. If these initial steps do not resolve the problem, you may need to consider using a different solvent or a co-solvent system.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gently heating the solvent can increase the solubility of most compounds. However, it is important to do this cautiously to avoid thermal degradation of this compound. It is recommended to heat the mixture to a temperature that is well below the boiling point of the solvent and to monitor for any changes in the appearance of the solution that might indicate decomposition.
Q4: What is a co-solvent system and how can it help?
A4: A co-solvent system is a mixture of two or more miscible solvents. This approach can be effective when a single solvent does not provide the desired solubility. For this compound, if you are using a moderately polar solvent like ethanol, adding a small amount of a stronger polar aprotic solvent like DMSO can significantly enhance solubility.
Q5: Are there any specific safety precautions I should take when handling this compound and its solutions?
A5: Yes, as with any chemical, you should always consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound is not dissolving, even with heating and stirring. | The solvent may not be appropriate for the compound. | Switch to a more suitable solvent. For this compound, polar aprotic solvents like DMSO or DMF are good starting points.[2] |
| The compound may be impure. | Purify the compound, for example, by recrystallization.[1] | |
| The compound "oils out" instead of dissolving. | The temperature of the solvent may be too high, causing the compound to melt rather than dissolve. | Lower the temperature and try to dissolve the compound at a slightly warmer than ambient temperature. |
| The solvent is not ideal. | Try a different solvent or a co-solvent system. | |
| The compound precipitates out of solution after initially dissolving. | The solution was saturated at a higher temperature and is now cooling down. | Maintain the temperature of the solution if the experiment allows. Otherwise, the concentration may be too high for the chosen solvent at room temperature. |
| A change in the solution's composition (e.g., addition of an anti-solvent) has occurred. | Re-evaluate the experimental procedure to ensure compatibility of all components with the chosen solvent system. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent.[3][4][5][6]
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid remains.
-
After the equilibration period, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Immediately dilute the filtered solution with the solvent to prevent precipitation.
-
Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Data Presentation
Qualitative Solubility of this compound
Since no quantitative data is publicly available, the following table provides a qualitative prediction based on the chemical structure and general principles of solubility.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor and can solvate both polar and non-polar parts of the molecule.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is a powerful solvent for a wide range of organic molecules.[2] |
| Ethanol | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor, but the non-polar alkyl chain is less effective at solvating the phenoxy group. |
| Methanol | Polar Protic | Moderate | More polar than ethanol, but the smaller alkyl chain might offer slightly better interaction with the polar hydrazide group. |
| Acetone | Polar Aprotic | Moderate to Low | Less polar than DMSO and DMF, may be less effective at dissolving the compound. |
| Dichloromethane (DCM) | Non-polar | Low | Primarily interacts through weaker dipole-dipole forces, which are insufficient to overcome the strong intermolecular forces of the solid hydrazide. |
| Hexane | Non-polar | Very Low | Lacks the polarity to interact favorably with the polar hydrazide group.[2] |
Visualizations
Caption: A flowchart for troubleshooting solubility problems.
Caption: A workflow for the shake-flask solubility method.
References
Stability and storage conditions for (4-Chloro-3-methylphenoxy)acetic acid hydrazide
Welcome to the technical support center for (4-Chloro-3-methylphenoxy)acetic acid hydrazide (CAS No. 72293-68-6). This resource is designed to assist researchers, scientists, and drug development professionals with their experimental needs. Here you will find detailed information on stability and storage, troubleshooting guides for common experimental issues, and frequently asked questions.
Stability and Storage Conditions
Proper storage and handling of (4-Chloro-3-methylphenoxy)acetic acid hydrazide are crucial for maintaining its integrity and ensuring experimental success. While specific quantitative stability data under all conditions is not extensively published, the following guidelines are based on information from Safety Data Sheets (SDS) and the general chemical properties of related hydrazide compounds.
Recommended Storage: It is recommended to store (4-Chloro-3-methylphenoxy)acetic acid hydrazide in a tightly sealed container in a cool, dry, and well-ventilated area. One supplier suggests storage at 2-8°C, sealed in a dry environment[1].
Incompatible Materials: Avoid contact with strong oxidizing agents, as they are incompatible with hydrazides.
General Stability: Hydrazide compounds are generally stable under recommended storage conditions. However, they can be susceptible to degradation under certain experimental conditions. For example, hydrazones, which are common derivatives of hydrazides, can be prone to hydrolysis, particularly under acidic conditions, and oxidation upon exposure to air and light[2].
| Condition | Recommendation | Potential Issues |
| Temperature | Store at 2-8°C[1] or in a cool, dry place. | High temperatures can accelerate degradation. |
| Light | Store in a dark place or in an opaque container. | Exposure to light may promote oxidation[2]. |
| Moisture/Humidity | Keep container tightly sealed in a dry environment. | Hydrazides can be sensitive to moisture, which can lead to hydrolysis. |
| Air | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Exposure to air can lead to oxidation[2]. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and use of (4-Chloro-3-methylphenoxy)acetic acid hydrazide and its derivatives.
Issue 1: Low Yield During Synthesis of (4-Chloro-3-methylphenoxy)acetic acid hydrazide
| Possible Cause | Troubleshooting Step |
| Incomplete reaction of ethyl (4-chloro-3-methylphenoxy)acetate with hydrazine hydrate. | - Ensure a sufficient excess of hydrazine hydrate is used as it is both a reactant and can act as a solvent. - Increase the reaction time or temperature (reflux) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | - After removing the excess hydrazine hydrate and solvent under reduced pressure, ensure the product fully precipitates from the aqueous solution. Cooling the solution may aid precipitation. - Wash the filtered product with cold water to minimize dissolution. |
Issue 2: Formation of Impurities in Subsequent Reactions (e.g., Schiff Base Synthesis)
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials in the hydrazide. | - Purify the (4-Chloro-3-methylphenoxy)acetic acid hydrazide by recrystallization from a suitable solvent like ethanol before use in the next step[3]. |
| Side reactions during Schiff base formation. | - Azine Formation: This can occur if the aldehyde/ketone reacts with both ends of a hydrazine molecule that may be present as an impurity, or if the formed hydrazone reacts with another molecule of the carbonyl compound. To minimize this, use a slight excess of the hydrazide and add the carbonyl compound slowly to the reaction mixture[2]. - Hydrolysis of the Hydrazone Product: Hydrazones can be susceptible to hydrolysis, especially in the presence of strong acids. Maintain a slightly acidic pH (around 4-6) during the reaction[2]. A few drops of a catalyst like glacial acetic acid or sulfuric acid in ethanol is a common condition[3]. |
| Degradation of the hydrazide or hydrazone product. | - Hydrazones with an N-H bond can be susceptible to oxidation. It is advisable to store the purified products under an inert atmosphere, protected from light, and at a low temperature[2]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving (4-Chloro-3-methylphenoxy)acetic acid hydrazide for reactions?
A1: Ethanol is a commonly used solvent for reactions involving this hydrazide, such as in the synthesis of Schiff bases, often with a few drops of an acid catalyst like glacial acetic acid or sulfuric acid[3]. Methanol can also be a suitable solvent for the synthesis of related hydrazides[4].
Q2: How can I monitor the progress of reactions involving this hydrazide?
A2: Thin Layer Chromatography (TLC) is a standard method for monitoring the progress of the reaction. You can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product[3].
Q3: What are the typical reaction conditions for forming a hydrazone (Schiff base) from (4-Chloro-3-methylphenoxy)acetic acid hydrazide?
A3: A typical procedure involves refluxing a mixture of the hydrazide and the desired aldehyde or ketone in a solvent like ethanol. A catalytic amount of acid, such as a few drops of sulfuric acid, is often added to facilitate the reaction. The reaction is typically refluxed for several hours[3].
Q4: My purified hydrazone derivative is changing color over time. What could be the reason?
A4: Color change can be an indication of degradation, likely due to oxidation from exposure to air and/or light. It is crucial to store the purified compound in a tightly sealed container, protected from light, and preferably under an inert atmosphere at a low temperature to maintain its stability[2].
Q5: Are there any specific safety precautions for working with (4-Chloro-3-methylphenoxy)acetic acid hydrazide?
A5: Yes, as with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Hydrazine and its derivatives can be toxic and corrosive[2].
Experimental Protocols
Synthesis of (4-Chloro-3-methylphenoxy)acetic acid hydrazide
This protocol is adapted from the synthesis of related phenoxyacetohydrazides.
Materials:
-
Ethyl (4-chloro-3-methylphenoxy)acetate
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl (4-chloro-3-methylphenoxy)acetate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a designated period (e.g., 6-8 hours).
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess solvent and hydrazine hydrate under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water to precipitate the solid product.
-
Collect the precipitated (4-Chloro-3-methylphenoxy)acetic acid hydrazide by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Dry the product, for example, in a desiccator over a drying agent. The product can be further purified by recrystallization from ethanol if necessary[3].
Visualizations
Caption: Experimental workflow for hydrazide synthesis and a logical troubleshooting flow.
Caption: Potential application of (4-Chloro-3-methylphenoxy)acetic acid hydrazide in drug development.
References
Overcoming challenges in the synthesis of phenoxyacetamide derivatives
Welcome to the technical support center for the synthesis of phenoxyacetamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to phenoxyacetamide derivatives?
A1: The two most common and versatile methods for synthesizing phenoxyacetamide derivatives are:
-
Williamson Ether Synthesis: This is a widely used method that involves the reaction of a substituted phenol with a 2-haloacetamide (e.g., 2-chloroacetamide). The reaction is typically carried out in the presence of a base.[1]
-
Amide Coupling/Amidation: This route involves two main steps. First, a substituted phenoxyacetic acid is synthesized, often from a phenol and a chloroacetic acid derivative.[1] This phenoxyacetic acid is then coupled with a desired amine using a coupling agent or after activation (e.g., conversion to an acyl chloride).[1]
Q2: How do I choose the appropriate base for the Williamson ether synthesis of phenoxyacetamides?
A2: The choice of base is critical for the success of the synthesis. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Strong Bases (e.g., Sodium Hydride - NaH): Suitable for less acidic phenols, but care must be taken as they are highly reactive.
-
Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Sodium Hydroxide - NaOH): These are commonly used and are generally effective for most phenols.[2][3] They are easier and safer to handle than NaH. The choice between them can depend on the solvent and the specific reactants.
Q3: What is the best way to monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most effective and rapid method for monitoring the progress of the reaction.[4][5] By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate, you can observe the consumption of the starting material and the formation of the product.[5][6] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]
Q4: My phenoxyacetamide derivative is difficult to purify. What are some common purification strategies?
A4: Purification can indeed be challenging. Here are some common and effective techniques:
-
Recrystallization: This is often the first method to try if your product is a solid. Choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[4]
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts, especially if they have different polarities.[4] A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[2]
-
Washing/Extraction: During the workup, washing the organic layer with acidic, basic, or brine solutions can help remove unreacted starting materials and certain byproducts.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time or temperature, while monitoring for product degradation using TLC.[4] - Ensure the starting materials are of high purity and are dry, as moisture can interfere with the reaction.[7] - Consider using a suitable catalyst if applicable.[4] |
| Poor quality of reagents. | - Use freshly purified or distilled starting materials.[4] - Verify the identity and purity of your reagents using analytical techniques like NMR or IR spectroscopy.[4] | |
| Inappropriate solvent. | - Select a solvent in which both reactants are soluble and that is inert to the reaction conditions.[4] Common choices include acetone, ethanol, or DMF.[2][8] | |
| Formation of Multiple Byproducts | Side reactions due to reactive functional groups. | - If your starting materials have multiple reactive sites (e.g., two amino groups), this can lead to undesired side products like di-acylated compounds.[4] To minimize this, use a 1:1 molar ratio of your reactants and add the acylating agent slowly at a low temperature.[4] |
| Hydrolysis of starting materials or product. | - Ensure you are using anhydrous (dry) solvents and, if necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | - Optimize the pH of the aqueous layer during extraction to minimize the solubility of your product.[4] |
| Formation of an emulsion during extraction. | - If an emulsion forms, it can sometimes be broken by adding a saturated brine solution or by centrifugation.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide
This protocol describes a typical Williamson ether synthesis approach.[2]
Materials:
-
4-Hydroxybenzaldehyde
-
N-(4-chlorophenyl)-2-chloroacetamide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 4-hydroxybenzaldehyde, N-(4-chlorophenyl)-2-chloroacetamide, and potassium carbonate in acetone is refluxed.[2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent (acetone) is removed under reduced pressure.[2]
-
The resulting solid is washed with an excess of water to remove inorganic salts.[2]
-
The crude product is then purified by crystallization using a hexane/ethyl acetate solvent system to yield the pure N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide.[2]
-
Characterization: The final product can be characterized by IR, NMR, and mass spectrometry. For example, the expected mass for C₁₅H₁₂ClNO₃ is 289.05 g/mol .[2]
Protocol 2: General Synthesis of N-phenyl-2-(phenylamino)acetamide Derivatives
This protocol follows the Schotten-Baumann reaction conditions.[9]
Step I: Synthesis of the Intermediate Acid
-
In a conical flask, add 5 mL of water, 30 mL of 10% aqueous sodium hydroxide, 0.94 g (0.01 mol) of chloroacetic acid, and 1 mol of the primary amine.[9]
-
Shake the mixture vigorously for fifteen minutes.[9]
-
The resulting product is then recrystallized from methanol.[9]
Step II: Formation of the Acid Chloride
-
In a dry conical flask, add the product from Step I and redistilled thionyl chloride.[9]
-
Heat the flask on a boiling water bath with occasional shaking for 60 minutes.[9]
Step III: Amide Formation
-
Take 0.01 mol of a primary amine in a conical flask and add 10% sodium hydroxide and the product from Step II.[9]
-
Shake the flask vigorously for 15 minutes and then reflux for 60 minutes.[9]
-
The solid product that separates out is the crude N-phenyl-2-(phenylamino)acetamide derivative, which is then recrystallized from methanol.[9]
Data Presentation
Table 1: In Vitro Anticancer Activity of Selected Phenoxyacetamide Derivatives against HepG2 (Liver Cancer) and MCF-7 (Breast Cancer) Cell Lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound I | HepG2 | 1.43 | [10] |
| Compound II | HepG2 | 6.52 | [10] |
| 5-Fluorouracil (Ref.) | HepG2 | 5.32 | [10] |
| Compound I | MCF-7 | >100 | [2] |
| Compound II | MCF-7 | >100 | [2] |
Table 2: Antimicrobial Activity of a Phenoxyacetamide Derivative.
| Microorganism | Activity | Concentration |
| Staphylococcus aureus (Gram-positive bacteria) | Devoid of activity | 50 µg/ml |
| Escherichia coli (Gram-negative bacteria) | Devoid of activity | 50 µg/ml |
| Pseudomonas aeruginosa (Gram-negative bacteria) | Devoid of activity | 50 µg/ml |
| Candida albicans (Fungus) | Devoid of activity | 100 µg/ml |
| Data based on a study of N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides.[11] |
Visualizations
Caption: General workflow for synthesis and evaluation.
Caption: Troubleshooting logic for low reaction yield.
Caption: Simplified apoptosis induction pathway.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. CN1634874A - N-methyl (p-phenoxy, phenoxy) acetamide and its preparation method - Google Patents [patents.google.com]
- 9. ijper.org [ijper.org]
- 10. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydrazone Formation with Acetohydrazides
Welcome to the technical support center for hydrazone synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the formation of hydrazones from acetohydrazides and carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming hydrazones from acetohydrazides?
A1: The formation of hydrazones is a pH-sensitive reaction that is typically acid-catalyzed. The optimal pH is generally in the mildly acidic range of 4.5 to 6.[1][2][3] This is because the reaction requires a delicate balance: there must be enough acid to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack, but not so much acid that the hydrazide's nucleophilic nitrogen is excessively protonated, which would render it unreactive.[1][2] A bell-shaped curve is often observed for the reaction rate versus pH profile.[1]
Q2: What catalysts are recommended for this reaction?
A2: A catalytic amount of a weak acid is typically used to facilitate the reaction. Glacial acetic acid is a very common and effective catalyst.[4][5][6][7] Other acids can be used, but care must be taken to maintain the optimal pH range. In some applications, particularly in biological contexts at neutral pH, aniline and its derivatives can act as effective nucleophilic catalysts, increasing the reaction rate significantly.[2][8]
Q3: What are the best solvents to use for hydrazone formation?
A3: Alcohols such as ethanol and methanol are the most common solvents for hydrazone synthesis.[4][6][7] They are effective at dissolving both the acetohydrazide and the carbonyl compound. The reaction is often carried out under reflux conditions in these solvents.[4][6] Other organic solvents like butanol, THF, or acetic acid have also been reported for producing hydrazide-hydrazones.[6]
Q4: How can I monitor the progress of my reaction?
A4: The most common and accessible method for monitoring the reaction is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the aldehyde/ketone and hydrazide spots and the appearance of a new product spot. For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify and quantify reactants and products.[1]
Q5: Why is my reaction with a ketone so much slower than with an aldehyde?
A5: Aldehydes are generally more reactive than ketones in hydrazone formation for two main reasons:
-
Steric Effects: Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazide compared to the two bulkier alkyl or aryl groups in ketones.[1]
-
Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the positive charge (electrophilicity) of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes.[1]
Q6: What are the most common side reactions, and how can I prevent them?
A6: The two most prevalent side reactions are hydrolysis and azine formation.
-
Hydrolysis: The hydrazone bond can be cleaved by water, reverting to the starting materials. This is often catalyzed by strong acids.[3][9] To minimize hydrolysis, maintain the pH in the slightly acidic range (4-6) and avoid strongly acidic conditions during the reaction and workup.[3]
-
Azine Formation: This occurs when a hydrazone formed from hydrazine (NH₂NH₂) reacts with a second molecule of the carbonyl compound.[3] When using acetohydrazides this is less of a concern, but related impurities can form. To minimize byproducts, it is often recommended to use a slight excess (1.1-1.2 equivalents) of the hydrazide reagent.[3]
Q7: How should I purify and store my final hydrazone product?
A7: Recrystallization is a common and effective method for purifying solid hydrazone products, often from an alcohol/water mixture.[4] If the product is not a solid, column chromatography can be used. For storage, hydrazones can be susceptible to oxidation and hydrolysis.[3] It is best to store the purified, dry product under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature to prevent degradation.[3]
Troubleshooting Guide
This guide addresses common problems encountered during hydrazone synthesis, offering potential causes and solutions.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Product Yield | Unfavorable pH (too neutral or too acidic). | Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[1][3] |
| Low reactivity of starting materials (e.g., a sterically hindered ketone). | Increase the reaction temperature (e.g., reflux) or prolong the reaction time.[1] Monitor progress by TLC. | |
| Incomplete reaction. | Ensure the reaction has been allowed to proceed for a sufficient amount of time. Use a small amount of acid catalyst to accelerate the reaction.[3] | |
| Product hydrolysis during workup. | During the workup, use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) to remove any excess acid.[3] | |
| Multiple Spots on TLC (in addition to starting materials and product) | Formation of azine or other byproducts. | Use a slight excess (1.1-1.2 equivalents) of the acetohydrazide. Add the carbonyl compound slowly to the hydrazide solution.[3] |
| Degradation of starting material or product. | Ensure the reaction is not being heated excessively or for too long. Store starting materials appropriately. | |
| Product is an Oil or Fails to Crystallize | Product may be impure. | Attempt purification using column chromatography. Try dissolving the oil in a minimal amount of hot solvent and then slowly adding a non-polar "anti-solvent" to induce precipitation. |
| Product has a low melting point. | Confirm purity via NMR or LC-MS. If pure, the product may naturally be an oil or a low-melting solid at room temperature.[5] | |
| Hydrazone Product Degrades Over Time | Oxidation or hydrolysis. | Store the purified hydrazone under an inert atmosphere (N₂ or Ar), protected from light, and at a low temperature. Ensure all residual acid from the synthesis has been removed.[3] |
Quantitative Data Summary
Table 1: Effect of pH on Hydrazone Formation Rate
| pH Range | Relative Reaction Rate | Reason |
| < 4 | Very Slow | The hydrazide nucleophile is excessively protonated, reducing its nucleophilicity and slowing the initial addition step.[1][2] |
| 4 - 6 | Optimal | This range provides a good balance between having a sufficiently nucleophilic hydrazide and enabling efficient acid-catalyzed dehydration of the intermediate.[1][2][3] |
| > 7 | Very Slow | At neutral or basic pH, there is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[1][8] |
Table 2: Typical Reaction Conditions for Acetohydrazide Condensation
| Parameter | Typical Value / Condition | Notes |
| Acetohydrazide : Carbonyl Ratio | 1.1 : 1.0 | A slight excess of the hydrazide can help minimize side reactions.[3] |
| Solvent | Ethanol or Methanol | These solvents are effective for dissolving most reactants and are suitable for heating.[4][6] |
| Catalyst | Glacial Acetic Acid | A few drops are typically sufficient to bring the pH into the optimal range.[4][5] |
| Temperature | Reflux | Heating often accelerates the reaction, especially for less reactive ketones.[4][6] Reaction times can range from 2 to 24 hours.[5][6] |
| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the specific aldehyde or ketone. The reaction should be monitored by TLC.[5][6] |
Experimental Protocols
General Protocol for Hydrazone Synthesis from Acetohydrazide and an Aldehyde
This protocol provides a general procedure for the acid-catalyzed condensation of an acetohydrazide with an aldehyde.
Materials and Reagents:
-
Acetohydrazide (1.1 equivalents)
-
Aldehyde (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottomed flask, condenser, etc.)
-
Stir plate and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve the acetohydrazide (1.1 eq.) in a suitable volume of absolute ethanol (e.g., 25 mL per gram of aldehyde).
-
Addition of Reactant: To this stirring solution, add the aldehyde (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.[4]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[4][6]
-
Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde spot has been consumed (typically 3-4 hours).[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the solid product.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure hydrazone.[4]
-
Characterization: Dry the purified product under vacuum and characterize using methods such as NMR, IR spectroscopy, and melting point analysis.
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed mechanism of hydrazone formation.
Experimental Workflow
Caption: Standard experimental workflow for hydrazone synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alcrut.com [alcrut.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting low bioactivity in newly synthesized phenoxyacetic acid derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with newly synthesized phenoxyacetic acid derivatives that exhibit low bioactivity.
Troubleshooting Guide: Low Bioactivity
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the biological evaluation of novel phenoxyacetic acid derivatives.
Q1: My newly synthesized phenoxyacetic acid derivative shows lower than expected bioactivity. Where do I start troubleshooting?
A1: Low bioactivity can stem from several factors, broadly categorized as compound-related issues, assay-related issues, or data interpretation challenges. A logical first step is to systematically verify each of these aspects. We recommend following a step-by-step troubleshooting workflow to identify the root cause.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q2: How does the purity of my phenoxyacetic acid derivative affect its bioactivity?
A2: The purity of your compound is critical. Trace impurities from the synthesis, such as unreacted starting materials or by-products, can have their own biological activity, leading to misleading results.[1][2] Conversely, if the final product is not the intended molecule, the expected activity will not be observed. We recommend verifying the purity and identity of your compound using methods like NMR and LC-MS before any biological testing.
Q3: My compound has low solubility in the aqueous assay buffer. Could this be the reason for its low activity?
A3: Absolutely. Poor aqueous solubility is a very common reason for observing lower than expected bioactivity.[3][4][5][6] If the compound precipitates out of the assay medium, its effective concentration at the target site is much lower than the nominal concentration, leading to an underestimation of its potency.[4][7][6] Consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can also affect biological systems.[7][5]
Q4: How can I assess the stability of my compound in the assay conditions?
A4: Compounds can degrade over the course of an experiment, especially during longer incubation times or under specific pH or temperature conditions. To check for stability, you can incubate your compound in the assay buffer for the duration of the experiment, and then analyze the sample by LC-MS to see if the parent compound is still present or if degradation products have appeared.
Assay-Related Issues
Q5: The bioactivity of my compound is still low even after confirming its purity and solubility. What should I check in my experimental setup?
A5: If you are confident about your compound, the next step is to scrutinize your assay.
-
Assay Target and Principle : Ensure the chosen assay is appropriate for the biological question you are asking. For example, if your compound is designed to be an enzyme inhibitor, a target-based biochemical assay is more direct than a cell-based assay initially.
-
Concentration Range : You might be testing at concentrations that are too low to see an effect. It is important to test a wide range of concentrations to generate a full dose-response curve.[8]
-
Controls : Check your positive and negative controls. If the positive control is not showing the expected activity, there might be a problem with the assay reagents or protocol.
Q6: I am seeing inconsistent results between experiments. What could be the cause?
A6: Inconsistent results can be due to a variety of factors, including:
-
Compound Precipitation : As mentioned, if your compound is not fully soluble, you may get variable results depending on how much stays in solution in each experiment.[4]
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Pipetting Errors : Ensure accurate pipetting, especially when preparing serial dilutions.
-
Cell-Based Assays : In cell-based assays, factors like cell passage number, confluency, and health can significantly impact the results.
Data Interpretation
Q7: My dose-response curve looks unusual (e.g., it's very shallow or doesn't reach a plateau). How should I interpret this?
A7: The shape of the dose-response curve provides important information.[9][10][11][12]
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Shallow Curve : A shallow slope might indicate a complex mechanism of action or that the compound is a weak binder to the target.
-
No Plateau : If the curve doesn't plateau at high concentrations, it could be due to compound insolubility at those concentrations or non-specific effects.[9]
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Low Efficacy : If the maximal effect is low, your compound might be a partial agonist or antagonist, or a weak inhibitor.[9]
Q8: Could my compound be a "Pan-Assay Interference Compound" (PAINS)?
A8: Yes, this is a possibility. PAINS are compounds that appear to be active in many different assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology (e.g., fluorescence).[13] Phenoxyacetic acid derivatives themselves are not typically flagged as PAINS, but certain substituents could potentially lead to such behavior. If your compound is active across multiple, unrelated assays, it's worth considering if it might be a PAINS.
Quantitative Data Summary
The following tables provide examples of reported bioactivity for different phenoxyacetic acid derivatives. This data can serve as a benchmark for your own results.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives [4][14]
| Compound Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Phenoxy Acetic Acid Derivatives (5d-f, 7b, 10c-f) | 4.07 - 9.03 | 0.06 - 0.09 | High (up to 133.34) |
| Celecoxib (Reference) | 14.93 | 0.05 | ~298.6 |
| Mefenamic Acid (Reference) | 29.9 | 1.98 | 15.1 |
Table 2: Cytotoxicity of Novel Phenoxyacetamide Derivatives Against Human Cancer Cell Lines [3][15]
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Compound I | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 |
| Compound II | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 |
| Compound I | MCF-7 (Breast Cancer) | More promising against HepG2 | - | - |
| Compound II | MCF-7 (Breast Cancer) | More promising against HepG2 | - | - |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of compounds on cultured cells. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[14][15][16][17] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenoxyacetic acid derivative (typically in a series of dilutions) and control compounds. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 3-4 hours at 37°C.[14][15][17]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to screen for inhibitors of cyclooxygenase-2 (COX-2).
Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid. An increase in fluorescence is proportional to the COX-2 activity. The presence of a COX-2 inhibitor will reduce the rate of fluorescence increase.
Procedure:
-
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and inhibitor) as per the manufacturer's instructions.
-
Inhibitor and Control Setup: In a 96-well white opaque plate, add the test inhibitor at various concentrations to the sample wells. For the enzyme control wells, add assay buffer instead of the inhibitor. For the inhibitor control wells, add a known COX-2 inhibitor (e.g., Celecoxib).
-
Reaction Mix Preparation: Prepare a reaction mix containing the COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
FFA1 Receptor Agonist Assay (Calcium Flux)
This protocol is for identifying agonists of the Free Fatty Acid Receptor 1 (FFA1), a Gq-coupled GPCR.
Principle: Activation of the Gq-coupled FFA1 receptor by an agonist leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[17] This transient increase in intracellular Ca²⁺ can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). The increase in fluorescence intensity is proportional to the degree of receptor activation.[7]
Procedure:
-
Cell Culture: Use a cell line stably expressing the human FFA1 receptor (e.g., HEK-293 or CHO cells). Seed the cells into a 96-well black, clear-bottom plate and grow to confluency.
-
Dye Loading: Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of the test phenoxyacetic acid derivatives and a known FFA1 agonist (positive control) in the assay buffer.
-
Fluorescence Measurement: Place the assay plate in a fluorescence plate reader capable of kinetic reading and automated liquid handling.
-
Baseline Reading: Record a baseline fluorescence for 10-20 seconds.
-
Compound Addition and Reading: The instrument will then automatically add the test compounds or controls to the wells. Continue to record the fluorescence intensity every second for 2-3 minutes to capture the transient calcium flux.
-
Data Analysis: The agonist response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to the response of a maximal concentration of a known full agonist (100%) and the buffer control (0%). Plot the normalized response against the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Signaling Pathway and Workflow Diagrams
References
- 1. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
Side reaction products in the synthesis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is a Williamson ether synthesis, where 4-chloro-3-methylphenol is reacted with an ethyl haloacetate (commonly ethyl chloroacetate) in the presence of a base to form the intermediate, ethyl 2-(4-chloro-3-methylphenoxy)acetate. The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final product, this compound.
Q2: What are the most common side reactions I should be aware of?
The primary side reactions of concern are:
-
C-alkylation: During the Williamson ether synthesis, the alkylating agent (ethyl chloroacetate) can react at the carbon atoms of the phenol ring instead of the oxygen atom, leading to the formation of C-alkylated isomers.
-
N,N'-Diacylhydrazine formation: In the hydrazinolysis step, two molecules of the ester intermediate can react with one molecule of hydrazine, resulting in the formation of N,N'-bis[2-(4-chloro-3-methylphenoxy)acetyl]hydrazine.
-
Hydrolysis: The ester intermediate can be hydrolyzed back to 2-(4-chloro-3-methylphenoxy)acetic acid if water is present in the reaction mixture, particularly under basic or acidic conditions.
Q3: How can I minimize the formation of the C-alkylated side product?
The choice of solvent and base plays a crucial role in directing the reaction towards the desired O-alkylation.
-
Solvent: Using polar aprotic solvents like dimethylformamide (DMF) or acetone can favor O-alkylation. Protic solvents, on the other hand, can solvate the phenoxide oxygen, making it less available for reaction and thus increasing the likelihood of C-alkylation.
-
Base: A moderately strong base like potassium carbonate is commonly used. Stronger bases might increase the rate of side reactions.
Q4: What are the ideal conditions to prevent the formation of N,N'-diacylhydrazine?
To minimize the formation of the diacylhydrazine byproduct, it is important to control the stoichiometry of the reactants. Using a molar excess of hydrazine hydrate relative to the ester intermediate will favor the formation of the desired mono-acylated product. Conducting the reaction at or below room temperature can also help to control the reactivity and reduce the likelihood of the side reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Williamson Ether Synthesis | ||
| Low yield of ethyl 2-(4-chloro-3-methylphenoxy)acetate | Incomplete reaction. | - Ensure the 4-chloro-3-methylphenol is fully deprotonated by using a sufficient amount of base. - Increase the reaction time or temperature, monitoring the progress by TLC. |
| Presence of C-alkylated isomers. | - Use a polar aprotic solvent such as acetone or DMF. - Avoid protic solvents. - Use a moderate base like anhydrous potassium carbonate. | |
| Hydrolysis of ethyl chloroacetate. | - Use anhydrous reagents and solvents. | |
| Step 2: Hydrazinolysis | ||
| Low yield of this compound | Incomplete reaction. | - Ensure a molar excess of hydrazine hydrate is used. - Increase the reaction time, monitoring the progress by TLC. |
| Formation of N,N'-diacylhydrazine. | - Use a larger excess of hydrazine hydrate. - Maintain a lower reaction temperature (e.g., room temperature). | |
| Hydrolysis of the ester intermediate. | - Ensure the reaction is carried out under anhydrous conditions. - Use a neutral workup procedure. | |
| General | ||
| Difficulty in product purification | Presence of unreacted starting materials or side products. | - Optimize the reaction conditions to maximize the conversion to the desired product. - Employ appropriate purification techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography. |
| Inconsistent results | Variability in reagent quality. | - Use high-purity, anhydrous reagents and solvents. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
Materials:
-
4-Chloro-3-methylphenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
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Anhydrous acetone
-
Diethyl ether
-
Water
Procedure:
-
To a solution of 4-chloro-3-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 2-(4-chloro-3-methylphenoxy)acetate
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
Dissolve the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (3.0 eq) dropwise with stirring at room temperature.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
The product often precipitates out of the solution upon completion.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from ethanol if necessary.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for identifying and resolving common synthesis issues.
Scaling up the synthesis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide for research
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the scaled-up synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient route is a two-step synthesis. The first step is a Williamson ether synthesis to produce ethyl 2-(4-chloro-3-methylphenoxy)acetate from 4-chloro-3-methylphenol and ethyl chloroacetate. The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final product, this compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the use of hydrazine hydrate in the second step. Hydrazine is highly toxic, corrosive, and potentially explosive, especially at elevated temperatures or in the presence of catalysts.[1][2] It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a risk assessment in place before starting the experiment.[2][3] Avoid vacuum distillation of hydrazine mixtures, as this can increase explosion hazards.[1]
Q3: Can I use a different ester, like methyl or t-butyl, for the hydrazinolysis step?
A3: Yes, other esters can be used. However, methyl and ethyl esters are generally preferred for hydrazinolysis due to their good reactivity and the straightforward removal of the corresponding alcohol byproduct (methanol or ethanol).[4]
Q4: What is the expected yield for this synthesis?
A4: The first step, the synthesis of ethyl 2-(4-chloro-3-methylphenoxy)acetate, can achieve high yields, typically around 85%.[5][6] The subsequent hydrazinolysis step is also generally high-yielding. While the overall yield will depend on the efficiency of each step and purification losses, a total yield of over 70% is a reasonable expectation.
Q5: What are the potential biological applications of this compound?
A5: While the specific biological target of this compound is not definitively established in publicly available literature, phenoxyacetate derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[5][6] Some complex benzimidazole derivatives with a similar phenoxy moiety have been identified as corticotropin-releasing factor 1 (CRF1) receptor antagonists, suggesting potential applications in stress-related disorders.[7]
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate
This protocol is adapted from a known procedure for this specific compound.[5][6]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-methylphenol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.
-
Workup: After cooling the reaction mixture to room temperature, remove the acetone using a rotary evaporator.
-
Extraction: To the residue, add cold water to dissolve the potassium carbonate. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash successively with 10% aqueous sodium hydroxide solution (3 x 30 mL) and water (3 x 30 mL).
-
Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: The resulting white crystals are typically of high purity. If necessary, recrystallize from ethanol/water.
Step 2: Synthesis of this compound
This is a general procedure for the hydrazinolysis of phenoxyacetate esters.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(4-chloro-3-methylphenoxy)acetate from Step 1 in methanol.
-
Addition of Hydrazine: Add hydrazine hydrate to the solution. Caution: Handle hydrazine hydrate in a fume hood with appropriate PPE.
-
Reaction: Heat the mixture to reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
Isolation: Collect the precipitate by filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting material or impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a solid.
Data Presentation
Table 1: Reactant Quantities for Scaled-Up Synthesis
| Step | Reactant | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Amount for 10g Product (Example) |
| 1 | 4-Chloro-3-methylphenol | 142.58 | 1.0 | ~7.2 g |
| 1 | Ethyl Chloroacetate | 122.55 | 1.2 | ~7.4 g |
| 1 | Anhydrous K₂CO₃ | 138.21 | 1.5 | ~10.6 g |
| 2 | Ethyl 2-(4-chloro-3-methylphenoxy)acetate | 228.67 | 1.0 | ~10.6 g (from Step 1) |
| 2 | Hydrazine Hydrate (64%) | 50.06 | 3.0 | ~7.0 g |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Solvent | Dry Acetone | Methanol |
| Temperature | Reflux (~56°C) | Reflux (~65°C) |
| Reaction Time | 12 hours | 3 hours |
| Typical Yield | ~85%[5][6] | >90% |
| Purity (crude) | >95% | >90% |
| Purification | Recrystallization (optional) | Washing with cold solvent |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Esterification) | Incomplete reaction. | Ensure all reactants are dry, especially the potassium carbonate and acetone. Increase reaction time if necessary. |
| Side reactions. | Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Avoid strong bases like NaOH which can hydrolyze the ester. | |
| Low yield in Step 2 (Hydrazinolysis) | Incomplete reaction. | Increase the excess of hydrazine hydrate. Ensure the reaction goes to completion by monitoring with TLC. |
| Product is soluble in the reaction mixture. | Cool the reaction mixture in an ice bath to promote precipitation. If the product is still soluble, carefully remove the solvent under reduced pressure. | |
| Formation of an oily product instead of a solid | Impurities present. | Purify the starting ester from Step 1 by recrystallization or column chromatography before proceeding to Step 2. |
| Product has a low melting point. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. | |
| Exothermic reaction or pressure buildup during hydrazinolysis | Decomposition of hydrazine. | This is a serious safety risk.[1][3] Ensure the reaction is not overheated. Consider adding a base like sodium acetate to stabilize the hydrazine, especially at a larger scale.[8] Do not conduct the reaction in a sealed vessel. |
| Difficulty in removing byproducts | Insufficient washing during workup. | Ensure thorough washing of the organic layer in Step 1 to remove unreacted phenol. In Step 2, wash the final product with cold solvent to remove excess hydrazine. |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the hydrazinolysis step.
Representative Signaling Pathway
As the specific molecular target for this compound is not well-documented, the following diagram illustrates the signaling pathway for the Corticotropin-Releasing Factor 1 (CRF1) receptor. This is a plausible target class, as similar phenoxy-containing molecules have shown activity as CRF1 receptor antagonists.[7]
Caption: Representative signaling pathway for a CRF1 receptor antagonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. ehs.ufl.edu [ehs.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Discovery of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, a novel CRF1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Acetohydrazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the successful execution of experiments involving acetohydrazide derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, characterization, and antimicrobial evaluation of acetohydrazide derivatives.
Synthesis & Purification
-
Question: My synthesis of the final hydrazone derivative resulted in a low yield. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. Ensure your starting materials, particularly the aldehyde, are pure. The reaction is sensitive to pH; a catalytic amount of acid, like glacial acetic acid, is often required to facilitate the condensation. Reaction time and temperature are also critical; consider extending the reflux time or moderately increasing the temperature. Finally, the purification method is crucial. Recrystallization from an appropriate solvent system (e.g., ethanol-water) is often effective for purifying the final product.
-
-
Question: I'm observing an unexpected peak in my NMR spectrum that doesn't correspond to my desired acetohydrazide derivative. What could it be?
-
Answer: An unexpected peak could indicate the presence of unreacted starting materials, such as the initial ester or the intermediate hydrazide. It could also be a side product. Compare the spectrum with the spectra of your starting materials. If it's a side product, consider optimizing the reaction conditions (e.g., temperature, reaction time) to minimize its formation. Re-purification of your product may also be necessary.
-
-
Question: The synthesized compound has poor solubility in common solvents for biological assays. How can I address this?
-
Answer: Poor solubility is a common challenge. For in vitro assays, a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) is often used to prepare a stock solution, which is then serially diluted in the assay medium.[1] It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.[1] For further development, chemical modification of the derivative to include more polar functional groups could be a long-term strategy to improve solubility.
-
Antimicrobial Assays
-
Question: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values for my acetohydrazide derivatives across different experiments. What could be the cause?
-
Answer: Inconsistent MIC results can be due to several factors.[2] Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment to have a consistent starting bacterial concentration.[1] The purity and stability of your compound are also critical; prepare fresh stock solutions for each experiment.[2] Finally, ensure accurate serial dilutions and consistent incubation times and temperatures.[2]
-
-
Question: My acetohydrazide derivative shows good activity against Gram-positive bacteria but is inactive against Gram-negative bacteria. Is this expected?
-
Answer: Yes, this is a frequently observed phenomenon. The outer membrane of Gram-negative bacteria acts as a permeability barrier, which can prevent the compound from reaching its intracellular target. Some studies have shown that certain acetohydrazide derivatives exhibit greater efficacy against Gram-positive strains.[3] To overcome this, you could consider structural modifications to your derivative that might enhance its penetration through the Gram-negative outer membrane.
-
-
Question: The zones of inhibition in my disk diffusion assay are irregular or unclear. How can I improve this?
-
Answer: Irregular zones of inhibition can be caused by uneven application of the bacterial lawn or improper placement of the discs.[4] Ensure the agar surface is dry before spreading the inoculum and that the discs are pressed firmly onto the agar to ensure good contact. The solubility of your compound can also be a factor; if it precipitates in the agar, it will not diffuse properly.
-
Quantitative Data Summary
The following tables summarize the antimicrobial activity of various acetohydrazide derivatives from different studies to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Acetohydrazide Derivatives (µg/mL)
| Compound ID | Substituent on Phenyl Ring | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Derivative 1 | 4-Fluoro | 32 | 64 | 64 | >128 | [5][6] |
| Derivative 2 | 4-Chloro | 32 | 64 | 128 | >128 | [5][6] |
| Derivative 3 | 4-Bromo | 32 | 64 | 128 | >128 | [5][6] |
| Derivative 4 | 2,4-Dichloro | 12.5 | 25 | 25 | 50 | [7] |
| Ciprofloxacin | (Standard) | 5 | 5 | 5 | NA | [8] |
| Amphotericin B | (Standard) | NA | NA | NA | 8 | [5] |
NA: Not Applicable
Table 2: Zone of Inhibition of Selected Acetohydrazide-Metal Complexes on Cotton Fabric (mm) [3]
| Modified Cotton Fabric | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| AHZ-CF | 12 | 10 |
| Ni-AHZ-CF | 21 | 18 |
| Cu-AHZ-CF | 18 | 15 |
| Zn-AHZ-CF | 17 | 14 |
| Co-AHZ-CF | 16 | 13 |
| Cr-AHZ-CF | 15 | 12 |
| Mn-AHZ-CF | 14 | 11 |
| Fe-AHZ-CF | 13 | 11 |
Experimental Protocols
Protocol 1: General Synthesis of (E)-N'-(substituted-benzylidene)acetohydrazide Derivatives [9]
-
Step 1: Esterification. Dissolve the starting carboxylic acid in ethanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, pour the mixture into cold water and extract the ethyl ester with an appropriate organic solvent.
-
Step 2: Hydrazide Formation. Dissolve the obtained ethyl ester in ethanol and add hydrazine hydrate. Reflux the mixture for 8-12 hours. The acetohydrazide intermediate will often precipitate upon cooling. Filter and recrystallize from ethanol.
-
Step 3: Hydrazone Synthesis. Dissolve the acetohydrazide intermediate in ethanol and add an equimolar amount of the desired substituted benzaldehyde. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 2-4 hours. The final hydrazone product will typically precipitate upon cooling. Filter the solid and recrystallize from a suitable solvent like ethanol or an ethanol-water mixture.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [1][10]
-
Preparation of Bacterial Inoculum. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]
-
Preparation of Compound Dilutions. Prepare a stock solution of the acetohydrazide derivative in DMSO. Perform a two-fold serial dilution of the compound in the broth medium in a 96-well microtiter plate.[1]
-
Inoculation and Incubation. Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[1]
-
Determination of MIC. After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
Protocol 3: MTT Cytotoxicity Assay [1][11]
-
Cell Seeding. Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Treatment. Prepare serial dilutions of the acetohydrazide derivative in the culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compounds. Include untreated cells as a negative control and a blank (medium only).[11]
-
MTT Addition and Incubation. After the desired exposure time (e.g., 24, 48, or 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization and Absorbance Measurement. Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.[11] The amount of formazan produced is proportional to the number of viable cells.[11]
Visualizations
Caption: General synthesis workflow for acetohydrazide derivatives.
Caption: Experimental workflow for antimicrobial efficacy testing.
Caption: Proposed mechanism of action: DNA gyrase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. apec.org [apec.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Recrystallization methods for purifying acetohydrazide compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of acetohydrazide compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of acetohydrazide and its derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Will Not Dissolve | Inappropriate solvent choice. | - Select an appropriate solvent: Ethanol is a good starting point for many acetohydrazide compounds.[1][2] If solubility is low, consider other polar solvents like methanol or isopropanol.[2] - Use a mixed solvent system: Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature and then add a "poor" solvent (an anti-solvent like water or hexane) dropwise until the solution becomes slightly turbid.[2] |
| Insufficient solvent volume. | - Add more solvent: Add small portions of the hot solvent to the crude product with stirring until it completely dissolves.[1] Avoid a large excess to ensure good recovery.[3] | |
| Temperature is too low. | - Heat to boiling: Ensure the solvent is heated to its boiling point to maximize the solubility of the acetohydrazide.[1] | |
| No Crystals Form Upon Cooling | The solution is not saturated. | - Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2] - Concentrate the solution: If induction methods fail, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2] |
| Oiling Out (Compound separates as a liquid) | The compound's melting point is lower than the boiling point of the solvent. | - Reheat and add more solvent: Reheat the solution until the oil dissolves, then add a small amount of additional hot solvent to lower the saturation point and allow for slow cooling.[2] |
| The solution is cooling too rapidly. | - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[2] | |
| Low Yield of Recrystallized Product | Too much solvent was used. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[3] |
| The product is significantly soluble in the cold solvent. | - Cool the solution thoroughly: Ensure the solution is cooled in an ice bath to maximize precipitation before filtration.[4] - Wash with ice-cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[2][3] | |
| Premature crystallization during hot filtration. | - Use excess solvent: Use slightly more than the minimum amount of hot solvent to prevent crystallization in the funnel, then evaporate the excess before cooling.[5] | |
| Product is Still Impure After Recrystallization | Impurities have similar solubility to the product. | - Perform a second recrystallization: A second recrystallization may be necessary to improve purity.[2] - Try a different solvent: Select a solvent where the solubility of the impurity and the product are significantly different.[2] |
| Insoluble impurities were not removed. | - Perform a hot filtration: If insoluble impurities are present, they should be removed by filtering the hot solution before cooling.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing acetohydrazide?
A1: Ethanol is a frequently recommended and effective solvent for the recrystallization of acetohydrazide and its derivatives.[2][3] Other polar organic solvents such as methanol and isopropanol can also be suitable choices.[2] The ideal solvent is one in which the acetohydrazide is highly soluble at high temperatures and poorly soluble at low temperatures.
Q2: How can I determine the best solvent for my specific acetohydrazide compound?
A2: The best approach is to perform small-scale solubility tests with a variety of solvents. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[6]
Q3: My compound has formed an oil. What should I do?
A3: Oiling out can occur if the compound's melting point is low or if the solution is too concentrated. To resolve this, reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool slowly.[2] Using a different solvent system may also prevent oiling.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, use the minimum amount of hot solvent required to fully dissolve your compound.[3] Ensure the solution is thoroughly cooled in an ice bath before filtering, and wash the collected crystals with a minimal amount of ice-cold solvent.[2][4]
Q5: What is the expected melting point of pure acetohydrazide?
A5: The melting point of pure acetohydrazide is reported to be in the range of 65-70 °C.[6] A sharp melting point within this range is a good indicator of high purity. For substituted acetohydrazides, the melting point will differ, for example, pure 2-(2-Chlorophenyl)acetohydrazide has a melting point of 157-159 °C.[2]
Data Presentation
Table 1: Physical Properties of Acetohydrazide
| Property | Value | Reference(s) |
| CAS Number | 1068-57-1 | [1] |
| Molecular Formula | C₂H₆N₂O | [1] |
| Molecular Weight | 74.08 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 65-70 °C | [6] |
| Boiling Point | 129 °C @ 18 mmHg | [9] |
Table 2: Qualitative Solubility of Acetohydrazide
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [6][7] |
| Ethanol | Soluble | [6] |
| Ether | Soluble | [6] |
Experimental Protocols
General Protocol for Recrystallization of Acetohydrazide
This protocol provides a general procedure for the purification of acetohydrazide compounds by recrystallization, using ethanol as an example solvent.
Materials:
-
Crude acetohydrazide compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (two different sizes)
-
Hot plate
-
Stirring rod
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Watch glass
Procedure:
-
Dissolution: Place the crude acetohydrazide in an appropriately sized Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid has just dissolved.[1]
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask. Rinse the first flask with a small amount of hot ethanol and pour this through the filter paper to recover any remaining product.[2]
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Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2]
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
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Drying: Allow the crystals to air dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.[6]
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.[2]
Visualizations
Caption: A general workflow for the recrystallization of acetohydrazide compounds.
Caption: A decision-making flowchart for troubleshooting common recrystallization issues.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 6. Acetohydrazide | 1068-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 9. Acethydrazide | 1068-57-1 [chemicalbook.com]
Technical Support Center: Addressing Resistance Mechanisms to Phenoxy-Based Herbicides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating resistance mechanisms to phenoxy-based herbicides.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to phenoxy-based herbicides?
A1: Resistance to phenoxy herbicides, a class of synthetic auxins, is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][2]
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Target-Site Resistance (TSR): This occurs due to genetic mutations in the genes encoding the auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) proteins and Aux/IAA (Auxin/Indole-3-Acetic Acid) co-receptors.[3] These mutations can reduce the binding affinity of the herbicide to its target, rendering it less effective.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration.[1][4] Key NTSR mechanisms include:
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Enhanced Metabolism: Increased activity of enzymes like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) that detoxify the herbicide.[5][6]
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Altered Translocation: Reduced movement of the herbicide from the point of application to the target tissues.
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Reduced Absorption: Changes in the leaf cuticle or other barriers that limit the uptake of the herbicide.
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Sequestration: The herbicide is moved into cellular compartments like the vacuole, where it cannot interact with its target.[4]
-
Q2: How can I determine if a weed population is resistant to a phenoxy herbicide?
Q3: What is a resistance factor (RF) and how is it calculated?
A3: The resistance factor (RF) quantifies the level of resistance in a weed population. It is calculated by dividing the GR₅₀ or LD₅₀ value of the resistant population by that of the susceptible population. A higher RF indicates a greater level of resistance.
Q4: Can resistance to one phenoxy herbicide confer resistance to others?
A4: Yes, this is known as cross-resistance. If the resistance mechanism is shared among different herbicides within the same chemical class (e.g., phenoxy-carboxylates), a weed population resistant to one may also be resistant to others.[1] NTSR mechanisms, particularly enhanced metabolism, can sometimes confer resistance to herbicides from different chemical classes as well.[1]
Troubleshooting Guides
Whole-Plant Dose-Response Bioassay
Q: My dose-response curves are inconsistent, and I'm not getting a clear difference between suspected resistant and susceptible populations. What could be wrong?
A: Inconsistent results in whole-plant bioassays can arise from several factors:
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A1: Plant Variability: Ensure that plants within and between populations are of a uniform growth stage and size at the time of treatment. Genetic variability within a weed population can also lead to varied responses.
-
A2: Environmental Conditions: Maintain consistent and optimal growing conditions (light, temperature, humidity, and soil moisture) throughout the experiment. Environmental stress can affect plant health and their response to herbicides.
-
A3: Herbicide Application: Calibrate your sprayer to ensure accurate and uniform herbicide application. Uneven spray coverage can lead to variable results.
-
A4: Inappropriate Dose Range: The selected herbicide doses may be too high or too low to differentiate between the populations. Conduct a preliminary range-finding experiment to determine the appropriate dose range that captures the full response curve for both susceptible and resistant plants.
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A5: Seed Dormancy/Germination Issues: If growing plants from seed, ensure consistent germination. Seed dormancy can lead to staggered emergence and variable plant sizes.
Herbicide Uptake and Translocation Studies (Using Radiolabeled Herbicides)
Q: My mass balance (recovery of applied radioactivity) in my uptake and translocation study is below 80%. What are the potential causes and solutions?
A: Low mass balance is a common issue in radiolabeled herbicide studies. Here are some potential reasons and how to address them:
-
A1: Volatilization: Some herbicides can be volatile. Ensure the experiment is conducted in a well-ventilated area, but avoid excessive airflow that could carry away the herbicide. You can also try applying the herbicide in a more viscous solution to reduce volatilization.
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A2: Incomplete Rinsing: The unabsorbed herbicide on the leaf surface may not be completely removed. Optimize your washing procedure by using an appropriate solvent and ensuring thorough rinsing.
-
A3: Root Exudation: Some of the absorbed herbicide may be exuded from the roots into the soil or hydroponic solution. Collect and analyze the growing medium for radioactivity.
-
A4: Pipetting Errors: Inaccurate pipetting of the radiolabeled herbicide solution can lead to incorrect application amounts. Calibrate your pipettes regularly.
-
A5: Plant Stress: Stressed plants may have altered physiological processes, including uptake and translocation. Ensure plants are healthy and not under any stress before starting the experiment.
Q: I am not observing any significant translocation of the radiolabeled herbicide from the treated leaf. What should I check?
A: Lack of translocation can be due to several factors:
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A1: Herbicide Properties: Some herbicides are contact herbicides and are not readily translocated. Confirm the systemic properties of the phenoxy herbicide you are using.
-
A2: Plant Age/Growth Stage: The translocation efficiency can vary with the plant's developmental stage. Younger, actively growing plants generally exhibit more efficient translocation.
-
A3: Time Course: The time points for harvesting may be too short. Phenoxy herbicides are translocated via the phloem, and it may take several hours to days for significant movement to occur. Extend your time course to capture the translocation process.
-
A4: Environmental Conditions: Factors like low light or temperature can reduce photosynthesis and phloem transport, thereby limiting herbicide translocation. Maintain optimal growing conditions.
-
A5: Metabolism in the Treated Leaf: The herbicide might be rapidly metabolized into a non-mobile form in the treated leaf. Analyze the radioactivity in the treated leaf to identify potential metabolites.
Gene Expression Analysis by qRT-PCR
Q: My qRT-PCR results for auxin signaling genes show high variability between biological replicates. How can I improve the reproducibility?
A: High variability in qRT-PCR is a frequent challenge. Here are some troubleshooting steps:
-
A1: RNA Quality and Integrity: Use high-quality, intact RNA. Degraded RNA can lead to inconsistent reverse transcription and amplification.[10] Assess RNA integrity using methods like agarose gel electrophoresis or a bioanalyzer.
-
A2: Primer Design and Validation: Ensure your primers are specific to the target gene and do not form primer-dimers. Validate primer efficiency by running a standard curve; the efficiency should be between 90-110%.[10]
-
A3: Reference Gene Selection: The choice of reference (housekeeping) genes is critical. Select multiple reference genes that are stably expressed across your experimental conditions and normalize your data to the geometric mean of their expression.[11]
-
A4: Consistent Sample Collection and Processing: Harvest plant tissue at the same time of day and from the same location on the plant to minimize diurnal and developmental variations in gene expression. Process all samples consistently to avoid introducing technical variability.
-
A5: Reverse Transcription Consistency: The reverse transcription step can be a major source of variability. Ensure accurate quantification of RNA input and use a consistent protocol for all samples.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
-
Plant Material: Grow suspected resistant and known susceptible weed populations from seed or transplant seedlings into pots containing a standardized soil mix.
-
Growth Conditions: Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, treat plants with a logarithmic series of herbicide doses. Include an untreated control for each population. Use a calibrated laboratory sprayer to ensure uniform application.
-
Data Collection: At 21 days after treatment (DAT), visually assess plant mortality and harvest the above-ground biomass. Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control for each dose. Use a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ for each population.
Protocol 2: Herbicide Uptake and Translocation Using ¹⁴C-labeled Herbicide
-
Plant Preparation: Grow plants as described in Protocol 1.
-
Herbicide Treatment: At the 3-4 leaf stage, apply a known amount of ¹⁴C-labeled phenoxy herbicide (e.g., ¹⁴C-2,4-D) mixed with the commercial formulation to a single, fully expanded leaf.
-
Time-Course Harvest: Harvest plants at various time points after treatment (e.g., 6, 24, 48, and 72 hours).
-
Sample Processing:
-
Leaf Wash: Wash the treated leaf with a suitable solvent (e.g., 10% methanol) to remove unabsorbed herbicide.
-
Plant Sectioning: Divide the plant into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Combustion and Scintillation Counting: Oxidize each plant section in a biological oxidizer to capture the ¹⁴CO₂. Measure the radioactivity in each section using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of absorbed herbicide as the total radioactivity recovered from all plant parts. Express translocation as the percentage of absorbed radioactivity found in each plant section outside of the treated leaf.
Protocol 3: Auxin Receptor Binding Assay (Surface Plasmon Resonance - SPR)
-
Protein Expression and Purification: Express and purify the TIR1/AFB auxin receptor protein and the relevant Aux/IAA co-receptor protein fragment (containing the degron motif) from a suitable expression system (e.g., E. coli or insect cells).[12]
-
SPR Chip Preparation: Immobilize the purified Aux/IAA peptide onto a streptavidin-coated SPR chip.
-
Binding Assay:
-
Inject the purified TIR1/AFB protein over the chip surface in the presence of varying concentrations of the phenoxy herbicide.
-
Measure the change in the SPR signal (response units, RU) which is proportional to the amount of protein binding to the immobilized peptide.
-
-
Data Analysis: Determine the equilibrium dissociation constant (Kd) by fitting the binding data to a suitable binding model. A higher Kd value indicates lower binding affinity.[5]
Protocol 4: qRT-PCR for Auxin-Responsive Genes
-
Plant Treatment and Sample Collection: Treat resistant and susceptible plants with the phenoxy herbicide. Collect leaf tissue at different time points (e.g., 0, 1, 3, 6, and 24 hours) after treatment. Immediately freeze the tissue in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green or a probe-based assay with primers specific for your target auxin-responsive genes (e.g., AUX/IAA, GH3, SAUR gene families) and validated reference genes.
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference genes.[11]
Quantitative Data Summary
Table 1: Dose-Response of Weed Populations to Phenoxy Herbicides
| Weed Species | Herbicide | Population | GR₅₀ (g a.i./ha) | Resistance Factor (R/S) | Reference |
| Cirsium arvense | 2,4-D | Susceptible | 212 | - | [1] |
| Cirsium arvense | 2,4-D | Resistant | >1000 | >4.7 | [13] |
| Papaver rhoeas | 2,4-D | Susceptible | 50 | - | [2] |
| Papaver rhoeas | 2,4-D | Resistant | 300 | 6.0 | [2] |
| Conyza canadensis | 2,4-D | Susceptible | 60 | - | [2] |
| Conyza canadensis | 2,4-D | Resistant | 600 | 10.0 | [2] |
| Amaranthus hybridus | 2,4-D | Susceptible | 50 | - | [2] |
| Amaranthus hybridus | 2,4-D | Resistant | 300 | 6.0 | [2] |
Table 2: Binding Affinity of Auxin Receptors to Phenoxy Herbicides
| Receptor | Herbicide | Kd (µM) | Comments | Reference |
| AtTIR1 | 2,4-D | Low affinity | Surprisingly low affinity given its high in vivo activity. | [5] |
| AtAFB5 | 2,4-D | Low affinity | Similar low affinity as with AtTIR1. | [5] |
| AtTIR1 | MCPA | Low affinity | Lower binding compared to the natural auxin IAA. | [5] |
| AtAFB2 | Mecoprop | Higher affinity | Higher binding than other phenoxy-carboxylates. | [5] |
Signaling Pathways and Workflows
Caption: Auxin signaling pathway initiated by phenoxy herbicides.
Caption: Experimental workflow for investigating herbicide resistance.
References
- 1. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AUXIN BINDING PROTEIN1: The Outsider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 11. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lornajane.net [lornajane.net]
- 13. Altered Translocation Pattern as Potential Glyphosate Resistance Mechanism in Blackgrass (Alopecurus myosuroides) Populations from Lower Saxony [mdpi.com]
Validation & Comparative
The Influence of Structural Modifications on the Biological Activity of 2-(4-Chloro-3-methylphenoxy)acetohydrazide Derivatives: A Comparative Analysis
A detailed examination of the structure-activity relationship (SAR) of 2-(4-chloro-3-methylphenoxy)acetohydrazide derivatives reveals critical insights for the rational design of novel therapeutic agents. The core scaffold of this compound has proven to be a versatile template for developing compounds with a broad spectrum of biological activities, including antimicrobial and anthelmintic properties. Modifications to the hydrazide moiety, in particular, have been shown to significantly modulate the potency and selectivity of these derivatives.
The conversion of the terminal -NH2 group of the acetohydrazide into various Schiff bases through condensation with different aromatic aldehydes is a key strategy in enhancing the biological profile of these compounds. This approach has led to the development of derivatives with promising activity against a range of bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is profoundly influenced by the nature of the substituents on the aromatic ring introduced via the Schiff base formation. A study involving a series of N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides demonstrated that the introduction of electron-withdrawing or electron-donating groups on the aryl ring attached to the furan moiety can significantly impact their antibacterial and antifungal activities.[1]
| Compound ID | Substituent (Ar) on Furan Ring | Gram-Positive Bacteria (Zone of Inhibition in mm) | Gram-Negative Bacteria (Zone of Inhibition in mm) |
| S. aureus | B. cereus | ||
| 4a | 4-Nitrophenyl | 12 | 14 |
| 4b | 4-Chlorophenyl | 11 | 13 |
| 4c | 4-Hydroxyphenyl | 10 | 12 |
| 4k | 2,4-Dichlorophenyl | 15 | 17 |
| Ciprofloxacin (Standard) | - | 22 | 24 |
Table 1: In vitro antibacterial activity of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazide derivatives. Data extracted from a study by Varshney et al.[1]
Among the tested compounds, derivative 4k , featuring a 2,4-dichlorophenyl substituent, exhibited the most potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly strong inhibition against Staphylococcus epidermidis and Klebsiella pneumoniae.[1] This suggests that the presence of multiple electron-withdrawing chloro groups on the aromatic ring enhances the antibacterial efficacy.
Experimental Protocols
Synthesis of this compound (3)
The synthesis of the core intermediate, this compound, is a crucial first step. The general procedure involves a two-step reaction starting from p-chloro-m-cresol.[1]
Synthesis of Schiff Bases (4a-k)
The final derivatives are synthesized by the condensation of the acetohydrazide intermediate with various substituted aromatic furfural aldehydes.[1]
In Vitro Antibacterial Screening
The antibacterial activity of the synthesized compounds is typically evaluated using the agar well diffusion method.
References
Comparative Analysis of Herbicidal Activity: MCPA vs. 2-(4-Chloro-3-methylphenoxy)acetohydrazide
A comprehensive comparison between the established herbicide MCPA and the compound 2-(4-Chloro-3-methylphenoxy)acetohydrazide is currently not feasible due to a lack of publicly available research on the herbicidal activity of the latter. While extensive data exists for MCPA, a widely used phenoxy herbicide, searches for experimental data, efficacy studies, and mechanism of action for this compound have not yielded sufficient information to conduct a meaningful comparison.
This guide will, therefore, provide a detailed overview of the herbicidal activity of MCPA, including its mechanism of action, experimental data from existing literature, and relevant protocols. This information can serve as a benchmark for the future evaluation of novel compounds such as this compound, should data become available.
MCPA: A Profile of a Synthetic Auxin Herbicide
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic, post-emergence herbicide that has been in agricultural use since the 1940s.[1] It is primarily used to control broadleaf weeds in cereal crops, pastures, and turf.[1][2][3]
Mechanism of Action
MCPA's herbicidal effect stems from its ability to mimic the natural plant hormone auxin.[1][2][3] This mimicry leads to a cascade of disruptive effects on susceptible plants:
-
Uncontrolled Growth: MCPA induces rapid and disorganized cell division and elongation, leading to abnormal growth patterns such as stem twisting and leaf curling.[1][2]
-
Disruption of Cellular Processes: The herbicide interferes with normal protein synthesis and cell division.[4]
-
Translocation: MCPA is absorbed through the leaves and roots and is translocated throughout the plant, concentrating in the meristematic tissues where active growth occurs.[1][2]
This uncontrolled and unsustainable growth ultimately leads to the death of the target weed.[1][2]
DOT Script for MCPA's Mechanism of Action
Caption: Simplified signaling pathway of MCPA's herbicidal action.
Quantitative Data on MCPA Herbicidal Activity
The efficacy of MCPA is typically quantified by metrics such as the required dosage for effective weed control. The application rates for MCPA can vary depending on the target weed species, their growth stage, and environmental conditions.
| Target Weeds | Typical Application Rate (L/ha) | Notes |
| Susceptible Weeds (young, actively growing) | 0.55 - 1.0 | Lower rates are effective under optimal conditions.[5] |
| Less Susceptible Weeds (advanced growth stages) | 1.0 - 1.5 | Higher rates are needed for more resilient weeds or in adverse weather.[5] |
| Resistant Weeds | 1.5 - 3.0 | For weed species with known tolerance to MCPA.[5] |
Table 1: General application rates for MCPA AMINE 500 Herbicide as an example of quantitative data.
Experimental Protocols for Assessing Herbicidal Activity
Standardized protocols are crucial for evaluating and comparing the efficacy of herbicides. A typical experimental workflow for assessing a post-emergence herbicide like MCPA would involve the following steps:
-
Plant Cultivation: Grow target weed species and crop species in a controlled environment (greenhouse or field plots).
-
Herbicide Application: Apply the herbicide at various concentrations to the plants at a specific growth stage (e.g., 2-4 leaf stage).[6] A control group (untreated) is essential for comparison.
-
Efficacy Assessment: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control and crop injury.
-
Biomass Measurement: Harvest the above-ground biomass of both weeds and crops, and measure the fresh and dry weight to quantify the herbicide's impact.
-
Data Analysis: Statistically analyze the data to determine the effective dose (ED50) or other relevant endpoints.
DOT Script for a General Experimental Workflow
Caption: A generalized workflow for evaluating herbicide efficacy.
This compound: A Call for Research
Despite the structural similarity to phenoxyacetic acids, which might suggest potential herbicidal or plant growth regulatory activity, there is a significant gap in the scientific literature regarding the biological effects of this compound. Further research, following protocols similar to those outlined for MCPA, would be necessary to determine its herbicidal efficacy, mechanism of action, and potential for use in agriculture. Until such data is generated and published, a direct and objective comparison with established herbicides like MCPA remains impossible.
References
- 1. Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives | MDPI [mdpi.com]
- 6. Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat [scirp.org]
Comparative Antimicrobial Spectrum of 2-(4-Chloro-3-methylphenoxy)acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document focuses on the antimicrobial performance of these derivatives against a range of bacterial pathogens, presenting available quantitative data, detailed experimental methodologies, and a proposed mechanism of action.
Comparative Analysis of Antimicrobial Activity
Research into the antimicrobial properties of 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives has revealed that their efficacy is significantly influenced by the nature of the substituents. A notable study involved the synthesis of a series of Schiff bases by reacting this compound with various aromatic aldehydes.[1] Within this series, the derivative 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(4-nitrophenyl)-furan-2'-yl}-methylidene]-acetohydrazide (referred to as compound 4k in the study) demonstrated the most promising antibacterial activity.[1]
The antimicrobial activity of acetohydrazide derivatives is often evaluated against a panel of both Gram-positive and Gram-negative bacteria. For comparative purposes, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative acetohydrazide derivatives against common bacterial strains, as reported in various studies. It is important to note that direct MIC values for the derivatives of this compound are not consistently reported in abstracts, and the following data is illustrative of the activity of similar hydrazone compounds.
| Compound/Alternative | Organism | MIC (µg/mL) | Reference |
| Hydrazone Derivative 1 | Staphylococcus aureus | 25 | [2] |
| Proteus mirabilis | 12.5 | [2] | |
| Hydrazone Derivative 2 | Staphylococcus aureus | 64 | |
| Escherichia coli | >512 | ||
| Pseudomonas aeruginosa | 64 | ||
| Pyrazoline Derivative | Enterococcus faecalis | 32 | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 0.25-1.0 | |
| Escherichia coli | ≤0.25 | ||
| Pseudomonas aeruginosa | ≤1.0 |
Experimental Protocols
The determination of the antimicrobial spectrum for acetohydrazide derivatives typically involves standardized in vitro susceptibility testing methods. The following protocols are based on methodologies described for the screening of novel antimicrobial agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Inoculum:
-
Bacterial strains are cultured on a suitable agar medium, such as Mueller-Hinton agar, for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton broth) and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Test Compounds:
-
A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compound are prepared in the broth medium in a 96-well microtiter plate.
c. Incubation and Interpretation:
-
Each well is inoculated with the prepared bacterial suspension.
-
Positive control (broth with inoculum) and negative control (broth with the test compound) wells are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Agar Disk Diffusion Method
This method is used for qualitative assessment of antimicrobial activity.
a. Preparation of Agar Plates and Inoculum:
-
Mueller-Hinton agar plates are prepared and allowed to solidify.
-
A standardized bacterial inoculum (as prepared for the MIC test) is uniformly swabbed onto the surface of the agar.
b. Application of Test Compound:
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The discs are placed on the surface of the inoculated agar plates.
c. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Hydrazide and hydrazone derivatives are a class of compounds known to exhibit antimicrobial properties through various mechanisms. One of the prominent proposed mechanisms is the inhibition of bacterial DNA gyrase.[3]
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA unwinding. By inhibiting DNA gyrase, these compounds can disrupt these vital cellular processes, leading to DNA damage and ultimately bacterial cell death.
Below is a diagram illustrating the proposed inhibitory pathway.
Caption: Proposed mechanism of action of acetohydrazide derivatives via inhibition of DNA gyrase.
Synthesis Workflow
The synthesis of the antimicrobial acetohydrazide derivatives discussed in this guide follows a multi-step chemical process. The general workflow begins with the parent cresol, which is then converted to the acetohydrazide intermediate. This intermediate is subsequently reacted with various aldehydes to produce the final Schiff base derivatives.
Caption: General synthetic workflow for producing acetohydrazide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Phenoxyacetic Acid Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of common phenoxyacetic acid herbicides, including 2,4-D, MCPA, and 2,4,5-T. The information is compiled from various scientific studies to offer an objective overview of their performance, mechanisms of action, and toxicological profiles, supported by experimental data.
Core Mechanism of Action: Synthetic Auxins
Phenoxyacetic acid herbicides are synthetic auxins that mimic the natural plant growth hormone indole-3-acetic acid (IAA).[1] At herbicidal concentrations, these compounds cause uncontrolled and disorganized plant growth, leading to stem and leaf malformation, disruption of transport tissues, and ultimately, plant death.[2][3] This mode of action is particularly effective against broadleaf weeds, while monocotyledonous plants (like grasses and cereals) are generally more tolerant.[1][4]
The primary signaling pathway affected by these herbicides is the auxin signaling pathway, which regulates gene expression related to cell growth and division.
Comparative Biological Effects: Data Summary
The following tables summarize key quantitative data on the efficacy and toxicity of 2,4-D, MCPA, and 2,4,5-T.
Table 1: Herbicidal Efficacy on Broadleaf Weeds
| Herbicide | Target Weed | GR50 (g a.i./ha) | Reference |
| 2,4-D | Sinapis alba (White Mustard) | 15 (Shoot) / 7 (Root) | [5] |
| MCPA | Lepidium sativum (Garden Cress) | 73 (Shoot) / 12 (Root) | [5] |
| 2,4,5-T | Various broadleaf species | Data not readily available in GR50 format, but generally considered highly effective. |
GR50: The dose of herbicide required to reduce plant growth by 50%.
Table 2: Acute Toxicity in Mammals
| Herbicide | Species | Oral LD50 (mg/kg) | Reference |
| 2,4-D | Rat | 639 - 1646 | [6][7] |
| 2,4-D | Mouse | 138 | [7] |
| MCPA | Rat | ~700-800 | |
| 2,4,5-T | Rat | 300 | [8] |
| 2,4,5-T | Dog | 100 | [8] |
LD50: The lethal dose required to kill 50% of the test population.
Table 3: In Vitro Cytotoxicity
| Herbicide | Cell Line | IC50 | Reference |
| 2,4-D | Human fibroblasts, HepG2, A549 | Data suggests lower cytotoxicity compared to co-formulants. | [9] |
| MCPA | Data not readily available | ||
| 2,4,5-T | Data not readily available | ||
| Phenoxyacetic acid | Oocyte | 53.3 µM | [10] |
IC50: The concentration of a substance that inhibits a biological process by 50%.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Plant Seed Germination and Seedling Growth Inhibition Assay
This bioassay is used to determine the phytotoxicity of herbicides on target and non-target plants.
Materials:
-
Seeds of the target plant species (e.g., Lepidium sativum, Sinapis alba)[5]
-
Phenoxyacetic acid herbicides (2,4-D, MCPA, etc.)
-
Distilled water
-
Growth chamber or a controlled environment with consistent light and temperature[13]
-
Pipettes and other standard laboratory glassware
Procedure:
-
Herbicide Preparation: Prepare a stock solution of each herbicide and create a dilution series to test a range of concentrations.[12]
-
Seed Plating: Place a set number of seeds (e.g., 20-25) evenly on the filter paper in each petri dish or sow them at a consistent depth in pots.[13][14]
-
Herbicide Application: Add a standardized volume of the respective herbicide solution to each petri dish to moisten the filter paper, or apply to the soil surface in pots.[13] A control group should be treated with distilled water only.[12]
-
Incubation: Place the petri dishes or pots in a growth chamber with controlled temperature, light, and humidity for a specified period (e.g., 7-21 days).[11][13]
-
Data Collection:
-
Analysis: Calculate the germination percentage and the average root and shoot length for each concentration. Determine the GR50 or IC50 value by plotting the growth inhibition against the herbicide concentration.[5]
Red Blood Cell (RBC) Hemolysis Assay
This assay is used to assess the membrane-damaging potential of chemicals by measuring the lysis of red blood cells.
Materials:
-
Fresh whole blood (e.g., human, rat) with an anticoagulant[15][16]
-
Phosphate-buffered saline (PBS) or other suitable buffer[16]
-
Phenoxyacetic acid herbicides
-
Centrifuge
-
Spectrophotometer
-
96-well plates
-
Incubator
Procedure:
-
RBC Preparation:
-
Centrifuge fresh whole blood to pellet the red blood cells.[17]
-
Remove the plasma and buffy coat.
-
Wash the RBC pellet multiple times with cold PBS, centrifuging and removing the supernatant after each wash, until the supernatant is clear.[17]
-
Resuspend the washed RBCs in buffer to a desired concentration (e.g., 2% v/v).[17]
-
-
Assay Setup:
-
In a 96-well plate, add the herbicide dilutions to triplicate wells.
-
Include wells for a negative control (buffer only) and a positive control (Triton X-100).[17]
-
Add the RBC suspension to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).[16][17]
-
Measurement:
-
Analysis: Calculate the percentage of hemolysis for each herbicide concentration relative to the positive and negative controls using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Conclusion
This guide provides a comparative overview of the biological effects of key phenoxyacetic acid herbicides. The data presented highlights the differences in their herbicidal efficacy and mammalian toxicity. The detailed experimental protocols and diagrams of the mechanism of action offer valuable resources for researchers in the fields of agricultural science, toxicology, and drug development. It is important to note that the biological activity and toxicity of these herbicides can be influenced by their specific chemical form (e.g., salts, esters) and the presence of other substances in commercial formulations.[18] Further research is encouraged to expand the comparative dataset, particularly regarding the cytotoxicity on a broader range of cell lines and the herbicidal efficacy on various weed species under different environmental conditions.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. coresta.org [coresta.org]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. npic.orst.edu [npic.orst.edu]
- 8. cdn.who.int [cdn.who.int]
- 9. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 14. scielo.br [scielo.br]
- 15. Human erythrocyte hemolysis assay [bio-protocol.org]
- 16. static.igem.org [static.igem.org]
- 17. benchchem.com [benchchem.com]
- 18. epa.gov [epa.gov]
Comparative Efficacy of Novel Hydrazone Compounds Against Clinically Relevant Bacterial Strains: An In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Hydrazone compounds have emerged as a promising class of molecules due to their broad-spectrum biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the in vitro efficacy of several recently developed hydrazone compounds against a panel of clinically significant Gram-positive and Gram-negative bacterial strains. The data presented herein is compiled from various studies and aims to facilitate the evaluation and selection of promising lead candidates for further drug development.
Quantitative Efficacy Assessment: Minimum Inhibitory Concentration (MIC)
The antibacterial activity of novel hydrazone compounds was primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of selected hydrazone compounds against various bacterial strains, with common antibiotics included for reference.
Table 1: In Vitro Efficacy of Novel Hydrazone Compounds against Gram-Positive Bacteria
| Compound/Reference | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) |
| Hydrazone Compound 5 [1] | - | - | 0.49 |
| Hydrazone Compound 6 [1] | - | - | 0.49 |
| Hydrazone Compound 8 [1] | <1 | <1 | - |
| Hydrazone Compound 9 [1] | <1 | <1 | - |
| Hydrazone Compound 15 [1] | 1.95-7.81 | 1.95-7.81 | - |
| Hydrazone Compound 16 [1] | 3.91 | 3.91-7.81 | - |
| Hydrazone Compound 19 [1] | 6.25 (MRSA: 3.125) | - | - |
| Hydrazone Compound 21 [1] | Higher than Tetracycline | Higher than Tetracycline | - |
| Linezolid Analogue 9a [2] | 0.0675 (MRSA & MSSA) | - | - |
| Ampicillin (Reference) [1] | 12.5 | - | 0.98 |
| Ciprofloxacin (Reference) [1] | - | - | - |
| Nitrofurantoin (Reference) [1] | 15.62 | 3.91 | - |
| Tetracycline (Reference) [1] | - | - | - |
MIC values are presented as a range where applicable. "-" indicates data not available.
Table 2: In Vitro Efficacy of Novel Hydrazone Compounds against Gram-Negative Bacteria
| Compound/Reference | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) |
| Hydrazone Compound 19 [1] | 12.5 | - | 12.5 (MDR) |
| Hydrazone Compound 21 [1] | Higher than Tetracycline | - | - |
| Ampicillin (Reference) [1] | 25 | - | - |
| Tetracycline (Reference) [1] | - | - | - |
MIC values are presented as a range where applicable. "-" indicates data not available. MDR: Multi-Drug Resistant.
Experimental Protocols
The following methodologies are standard procedures for determining the in vitro antibacterial efficacy of novel compounds.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for quantitative measurement of in vitro antibacterial activity.
a. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
-
A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
b. Preparation of Compound Dilutions:
-
The hydrazone compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in CAMHB in 96-well microtiter plates.
c. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to screen for antibacterial activity.
a. Preparation of Agar Plates:
-
Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
b. Inoculation:
-
A standardized bacterial suspension (0.5 McFarland) is uniformly spread over the surface of the agar using a sterile cotton swab.
c. Application of Compounds:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
A fixed volume of the hydrazone compound solution at a known concentration is added to each well.
d. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[3]
Visualizations
Experimental Workflow and Potential Mechanism
The following diagrams illustrate the general workflow for evaluating the in vitro efficacy of hydrazone compounds and a proposed mechanism of action for a subset of these molecules.
Caption: General workflow for in vitro antibacterial efficacy testing of novel hydrazone compounds.
Caption: Proposed mechanism of action for certain hydrazone compounds via inhibition of DNA gyrase.[1]
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on published research. The efficacy of these compounds can vary based on specific experimental conditions. Further in-depth studies are required to fully elucidate their therapeutic potential.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity evaluation of novel biaryloxazolidinone analogues containing a hydrazone moiety as promising antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, conformational and molecular docking study of some novel acyl hydrazone based molecular hybrids as antimalarial and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of 2-(4-Chloro-3-methylphenoxy)acetohydrazide and Other Phenoxy Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of 2-(4-Chloro-3-methylphenoxy)acetohydrazide and other prominent phenoxy herbicides, including 2,4-D, MCPA, Mecoprop, and Dichlorprop. Due to the limited publicly available toxicological data for this compound, this guide emphasizes the profiles of well-characterized phenoxy herbicides and provides a framework for understanding the potential toxicity of related compounds.
Executive Summary
Phenoxy herbicides are a class of systemic herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death in targeted broadleaf weeds. While generally exhibiting moderate to low acute toxicity in mammals, their toxicological profiles can vary based on the specific chemical structure, formulation, and route of exposure. This guide summarizes acute toxicity data, outlines standard experimental protocols for toxicological assessment, and visualizes the key signaling pathways associated with their mode of action and toxicity.
Acute Toxicity Data Comparison
The following tables summarize the available acute toxicity data (LD50) for selected phenoxy herbicides. The LD50 value represents the dose of a substance that is lethal to 50% of a test population. It is a standard measure of acute toxicity.
Table 1: Acute Oral Toxicity Data
| Compound | Species | LD50 (mg/kg) | Reference |
| This compound | Mouse | >800 (Intraperitoneal) | [1] |
| 2,4-D | Rat | 639 - 1646 | [2] |
| Mouse | 138 | [2] | |
| Dog | 100 | [3] | |
| MCPA | Rat | 700 | [4] |
| Mouse | 550 | [4] | |
| Mecoprop | Rat | 930 - 1210 | [5] |
| Mouse | 650 | [5] | |
| Dichlorprop | Rat | 537 | [6] |
Table 2: Acute Dermal Toxicity Data
| Compound | Species | LD50 (mg/kg) | Reference |
| 2,4-D | Rabbit | 1829 - >2000 | [2] |
| MCPA | Rat | >2000 | |
| Rabbit | >2000 | ||
| Mecoprop | Rat | >4000 | [5] |
| Dichlorprop | Rabbit | >2000 |
Table 3: Acute Inhalation Toxicity Data
| Compound | Species | LC50 (mg/L/4h) | Reference |
| 2,4-D | Rat | 0.78 - >5.4 | [2] |
| MCPA | Rat | >5.3 | |
| Mecoprop | Rat | >12.5 | [5] |
| Dichlorprop | Rat | >4.9 |
Experimental Protocols for Acute Toxicity Testing
The following are summaries of standardized protocols for acute toxicity testing, based on the OECD Guidelines for the Testing of Chemicals. These protocols are fundamental for ensuring the reproducibility and comparability of toxicological data.
OECD Guideline 401: Acute Oral Toxicity
This guideline details the procedure for determining the acute oral toxicity of a substance.
Methodology:
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Fasting: Animals are caged individually and fasted overnight before administration of the test substance.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dose Levels: At least three dose levels are used, with the aim of identifying a dose that causes mortality and one that does not. A control group receives the vehicle only.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
OECD Guideline 402: Acute Dermal Toxicity
This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.[3][6][7][8]
Methodology:
-
Test Animals: Young adult rats, rabbits, or guinea pigs are used. The skin of the animals is clipped free of fur.
-
Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Dose Levels: A limit test at a high dose (e.g., 2000 mg/kg) is often performed first. If toxicity is observed, a full study with at least three dose levels is conducted.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and skin reactions at the application site.
-
Necropsy: All animals undergo a gross necropsy at the end of the study.
-
Data Analysis: The dermal LD50 is determined.
OECD Guideline 403: Acute Inhalation Toxicity
This guideline describes the methodology for evaluating the acute toxicity of a substance via inhalation.[2][9][10][11][12]
Methodology:
-
Test Animals: Young adult rats are the preferred species.
-
Exposure Chamber: Animals are exposed in a dynamic inhalation chamber that allows for the generation of a stable concentration of the test substance in the air.
-
Exposure Conditions: Exposure is typically for 4 hours to the test substance as a gas, vapor, or aerosol.
-
Concentration Levels: A limit test at a high concentration may be performed. If necessary, a full study with at least three concentrations is conducted.
-
Observation Period: Animals are observed for 14 days for signs of toxicity.
-
Necropsy: A gross necropsy is performed on all animals.
-
Data Analysis: The LC50 (median lethal concentration) is calculated.
Signaling Pathways in Phenoxy Herbicide Toxicity
The toxicity of phenoxy herbicides is primarily attributed to two interconnected mechanisms: mimicry of the plant hormone auxin and the induction of oxidative stress.
Auxin Mimicry Signaling Pathway
Phenoxy herbicides are structurally similar to the natural plant auxin, indole-3-acetic acid (IAA).[13][14][15] They bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth processes, causing uncontrolled cell division and elongation, which ultimately leads to the death of the plant. In mammals, while the primary target (plant-specific auxin receptors) is absent, high doses of these compounds can interfere with other cellular processes.
Caption: Auxin mimicry pathway of phenoxy herbicides in plants.
Oxidative Stress Signaling Pathway
Exposure to phenoxy herbicides can lead to the generation of reactive oxygen species (ROS) in both plants and animals.[16][17] This overproduction of ROS can overwhelm the antioxidant defense systems, leading to oxidative stress. Oxidative stress can cause damage to cellular components such as lipids, proteins, and DNA, contributing to the overall toxicity of these compounds.
References
- 1. RTECS NUMBER-AF9558000-Chemical Toxicity Database [drugfuture.com]
- 2. eurolab.net [eurolab.net]
- 3. oecd.org [oecd.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 10. oecd.org [oecd.org]
- 11. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 12. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 13. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 14. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 15. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 16. researchgate.net [researchgate.net]
- 17. ijeab.com [ijeab.com]
Comparative Analysis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide and its Derivatives as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antimicrobial properties of 2-(4-Chloro-3-methylphenoxy)acetohydrazide and its derivatives, benchmarked against a standard antibiotic, Ciprofloxacin. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this guide draws upon published research on its closely related Schiff base derivatives to infer its potential efficacy and cross-reactivity profile.
Introduction to this compound
This compound is a chemical compound belonging to the phenoxyacetic acid hydrazide class. While this specific molecule is often utilized as an intermediate in the synthesis of more complex derivatives, the broader class of phenoxyacetic acid derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antifungal, and antibacterial properties. Recent studies have focused on the synthesis of Schiff base derivatives of this compound and have demonstrated their potential as antibacterial and anthelmintic agents.
Comparative Antimicrobial Activity
Table 1: Comparison of Antimicrobial Activity
| Compound/Derivative | Target Organism(s) | Activity Type | Quantitative Data (MIC in µg/mL) | Reference(s) |
| This compound Derivatives | Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Staphylococcus epidermidis, Escherichia coli, Salmonella typhi, Shigella dysenteriae, Klebsiella pneumoniae | Antibacterial | Data not available for the parent compound. Derivatives show moderate to good activity (Zone of Inhibition in mm). | [1] |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | Antibacterial | 0.25 - 1.0 | |
| Escherichia coli (ATCC 25922) | Antibacterial | 0.008 - 0.03 | ||
| Klebsiella pneumoniae (ATCC 13883) | Antibacterial | ≤0.06 - 0.25 |
Note: The activity of the this compound derivatives is inferred from zone of inhibition data, which is a qualitative measure. Direct comparison with Minimum Inhibitory Concentration (MIC) values requires further testing of the parent compound.
Cross-Reactivity and Selectivity Profile
Information regarding the cross-reactivity of this compound against a panel of molecular targets is not currently available. However, the broader class of phenoxyacetic acid derivatives has been associated with other biological activities, including the inhibition of cyclooxygenase (COX) enzymes and activation of peroxisome proliferator-activated receptors (PPARs). This suggests a potential for cross-reactivity with these targets.
A comprehensive cross-reactivity and selectivity profile would require screening the compound against a panel of kinases, receptors, and enzymes.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Figure 1. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Logical Framework for Comparison
The assessment of a novel compound's potential as an antimicrobial agent involves a hierarchical approach, starting from the evaluation of the core molecule and its derivatives, followed by direct comparison with established drugs.
Figure 2. Logical relationship for comparing the antimicrobial potential.
Conclusion
While direct evidence for the antimicrobial efficacy of this compound is currently lacking in peer-reviewed literature, the demonstrated activity of its derivatives suggests that this chemical scaffold is a promising starting point for the development of new antibacterial agents. Further investigation, beginning with the determination of the MIC of the parent compound against a broad panel of bacterial pathogens, is warranted. Subsequent studies should focus on establishing a comprehensive selectivity profile to assess potential off-target effects and guide lead optimization efforts. The experimental protocols and comparative framework provided in this guide offer a roadmap for such future investigations.
References
A Comparative Guide to In Silico Molecular Docking of Acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of in silico molecular docking studies performed on various acetohydrazide derivatives. This information is intended to assist researchers in understanding the therapeutic potential of these compounds and to guide future drug design and development efforts. The data presented is compiled from multiple research articles and is intended for an audience with expertise in computational drug discovery.
Performance Comparison of Acetohydrazide Derivatives
Recent in silico studies have highlighted the potential of acetohydrazide derivatives as inhibitors of various biological targets implicated in cancer, fungal infections, and bacterial diseases. The docking scores and binding energies from these studies provide a quantitative measure of the binding affinity of these compounds to their respective protein targets. A summary of these findings is presented below.
| Derivative Class | Target Protein (PDB ID) | Biological Activity | Key Findings | Reference |
| 2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives | Colon cancer target (6MTU) | Anticancer | Compound 11 was identified as the most effective agent against the HCT-116 colon carcinoma cell line, with docking results correlating well with in vitro assays.[1][2] | [1][2] |
| Pyrazole-4-acetohydrazide derivatives | Fungal Succinate Dehydrogenase (SDH) | Antifungal | Derivative 6w showed potent inhibitory effects against Rhizoctonia solani, superior to the commercial fungicide boscalid.[3][4] | [3][4] |
| Dichlorophenyl hydrazide derivatives | Jack bean urease | Urease Inhibition | Compounds 2 and 10 were the most active in the series, and docking studies confirmed their binding interactions with the enzyme's active site.[5] | [5] |
| N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides | α-glucosidase | Antidiabetic | Compound 8l exhibited promising α-glucosidase inhibitory potential with a low IC50 value, supported by strong binding affinity in docking studies.[6] | [6] |
| Dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide | Enoyl reductase (E. coli) & Cyp51 (C. albicans) | Antimicrobial & Antifungal | Compounds 4, 5, and 9 showed the most promising activity, with MolDock scores ranging from -117 to -171 against enoyl reductase and -107 to -179 against Cyp51.[7][8] | [7][8] |
| Aminoguanidine derivatives with acylhydrazone moiety | FabH (E. coli) | Antibacterial | Compound 3d, with a tertiary butyl group, demonstrated a broad spectrum of inhibitory capacity, with a MIC value of 4 µg/mL against B. subtilis.[9][10] | [9][10] |
Experimental Protocols: A Generalized Workflow
The in silico molecular docking studies of acetohydrazide derivatives generally follow a standardized workflow. The key steps are outlined below to provide a reproducible methodology.
Molecular Docking Workflow
A typical molecular docking protocol involves the preparation of both the protein target and the ligand (acetohydrazide derivative), followed by the docking simulation and analysis of the results.
A generalized workflow for in silico molecular docking studies.
1. Protein Preparation:
-
The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are often removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
2. Ligand Preparation:
-
The 2D structures of the acetohydrazide derivatives are drawn using chemical drawing software.
-
These 2D structures are then converted to 3D and subjected to energy minimization to obtain a stable conformation.
3. Molecular Docking Simulation:
-
Docking software such as AutoDock, GOLD, or MOE is used to predict the binding conformation of the ligand within the active site of the protein.[5][11]
-
The software employs a scoring function to estimate the binding affinity (e.g., docking score, binding energy).
4. Analysis of Results:
-
The predicted binding poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[12]
-
The docking scores are used to rank the compounds and predict their potential biological activity. These in silico results are often correlated with in vitro experimental data to establish a structure-activity relationship (SAR).[11]
Signaling Pathway Context
The therapeutic efficacy of acetohydrazide derivatives often stems from their ability to modulate specific signaling pathways. For instance, in anticancer studies, these compounds may target kinases involved in cell proliferation and survival pathways.
EGFR Signaling Pathway Inhibition
Several studies have investigated acetohydrazide derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[13] Inhibition of EGFR can block downstream signaling cascades that promote cell growth and division.
Inhibition of the EGFR signaling pathway by acetohydrazide derivatives.
This guide provides a snapshot of the current landscape of in silico research on acetohydrazide derivatives. The presented data and methodologies can serve as a valuable resource for the rational design of novel and more potent therapeutic agents. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. sciencejournal.re [sciencejournal.re]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Comparative analysis of synthetic routes to substituted acetohydrazides
For Researchers, Scientists, and Drug Development Professionals
Substituted acetohydrazides are a critical class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their utility stems from the reactive hydrazide functional group, which readily participates in the formation of various heterocyclic systems. The efficient and cost-effective synthesis of these intermediates is paramount in research and development. This guide provides a comparative analysis of the most common synthetic routes to substituted acetohydrazides, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic route for a substituted acetohydrazide is a strategic decision that balances factors such as yield, reaction time, cost of starting materials, safety, and scalability. Below is a summary of the key quantitative parameters for three primary synthetic methodologies.
| Parameter | Route 1: Hydrazinolysis of Esters | Route 2: From Carboxylic Acids | Route 3: From Amides |
| Starting Material | Substituted Ethyl/Methyl Acetate | Substituted Acetic Acid | Substituted Acetamide |
| Typical Reagents | Hydrazine Hydrate, Ethanol | Hydrazine Hydrate, Coupling Agent (e.g., DCC) or Catalyst (e.g., ZnCl₂, Solid Acid), or Continuous Flow | Hydrazine Hydrate, N-activation agent (e.g., Boc-anhydride) or High Temperature |
| Overall Yield | 75-95%[1][2] | 65-91% (Continuous Flow)[3][4], >90% (with catalyst)[5] | 76-94%[6] |
| Reaction Time | 2-12 hours[1][7] | 13-25 minutes (Continuous Flow)[3][4], Several hours (Batch) | ~10 hours |
| Purity of Crude Product | Generally high, often crystallizes from the reaction mixture | Variable, may require chromatographic purification | Generally high |
| Key Advantages | Well-established, reliable, high yields | Direct, potentially faster (especially with flow chemistry), avoids esterification step | Can be efficient for specific substrates |
| Key Disadvantages | Two-step process (if starting from carboxylic acid), use of excess hydrazine | Can require expensive coupling agents or catalysts, may have lower yields in batch processes | Can require harsh conditions or expensive activating agents |
Synthetic Pathways Overview
The three primary synthetic routes to substituted acetohydrazides are depicted below, illustrating the transformation from common starting materials.
Caption: Overview of the main synthetic pathways to substituted acetohydrazides.
Route 1: Hydrazinolysis of Esters
This is the most conventional and widely employed method for the preparation of acetohydrazides.[8][9] It involves the nucleophilic acyl substitution of an ester with hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux conditions.
Experimental Protocol: Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide[1]
-
Esterification: To a solution of 1-benzylpiperazine (1 equivalent) in acetone or ethanol, add anhydrous potassium carbonate (2 equivalents). Add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature. Heat the mixture to reflux for 8-12 hours. After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude ethyl 2-(4-benzylpiperazin-1-yl)acetate. Purify by vacuum distillation or column chromatography.
-
Hydrazinolysis: Dissolve the purified ethyl 2-(4-benzylpiperazin-1-yl)acetate (1 equivalent) in ethanol. Add hydrazine hydrate (1.5-2 equivalents) to the solution. Reflux the mixture for 2-4 hours. Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry to obtain 2-(4-benzylpiperazin-1-yl)acetohydrazide.
Caption: Experimental workflow for the synthesis of acetohydrazides via hydrazinolysis of esters.
Route 2: Direct Synthesis from Carboxylic Acids
This route offers a more direct approach by avoiding the isolation of an ester intermediate. It can be performed under various conditions, including using coupling agents, catalysts, or through modern techniques like continuous flow chemistry.
Experimental Protocol: Continuous Flow Synthesis of Azelaic Dihydrazide[3][4]
This method utilizes a continuous flow system for a scalable and efficient synthesis.
-
System Setup: A two-pump flow system is used. Pump 1 delivers a solution of the carboxylic acid in acidic methanol, and Pump 2 delivers a solution of hydrazine hydrate in methanol. The two streams are combined in a T-mixer and passed through a heated reactor coil.
-
Reaction: A 1.3 M solution of azelaic acid in methanol containing sulfuric acid (0.2 equivalents) is pumped at a specific flow rate. Simultaneously, an 8.3 M solution of hydrazine hydrate in methanol is pumped at a corresponding flow rate. The combined streams pass through a heated coil reactor with a residence time of approximately 5 minutes.
-
Work-up and Isolation: The output stream is collected, and the product precipitates. The solid is isolated by filtration, washed with methanol, and dried to yield the dihydrazide. A large-scale synthesis (200 g) of azelaic dihydrazide was conducted over a continuous 9-hour run, achieving an 86% overall yield.[3]
Caption: Logical workflow for the continuous flow synthesis of dihydrazides from dicarboxylic acids.
Route 3: Synthesis from Amides
Experimental Protocol: Synthesis of Acetylhydrazine from Acetamide
-
Reaction Setup: Dissolve acetamide (2 moles) in ethanol in a reaction vessel equipped with a stirrer, heating jacket, and reflux condenser.
-
Reaction: Add hydrazine (2 moles) to the solution over a 15-minute period. Heat the reaction mixture to reflux at 70-75°C for 10 hours.
-
Isolation: After the reaction is complete, remove the ethanol by heating. Cool the mixture to 5°C to crystallize the product.
-
Purification: Filter the colorless crystalline acetylhydrazine, wash, and dry to obtain a quantitative yield. Further purification can be achieved by recrystallization from chloroform.
Caption: Experimental workflow for the synthesis of acetohydrazides from amides.
Safety Considerations
The synthesis of acetohydrazides requires careful handling of potentially hazardous materials.
-
Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Acetohydrazide itself can be harmful if swallowed and may cause skin and eye irritation.[11][12][13][14] Always consult the Safety Data Sheet (SDS) for the specific reagents and products being used.
-
Reactions at elevated temperatures should be monitored carefully, and appropriate measures should be in place to control the reaction temperature.
Conclusion
The choice of the synthetic route to substituted acetohydrazides depends on a multitude of factors including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. The conventional hydrazinolysis of esters remains a reliable and high-yielding method, particularly for laboratory-scale synthesis. For larger-scale production and for researchers interested in green chemistry, the direct conversion of carboxylic acids, especially using continuous flow technology, presents a highly efficient and scalable alternative. The synthesis from amides, while less common, offers a viable option for specific substrates. By carefully considering the advantages and disadvantages of each route, researchers can select the most appropriate method to efficiently synthesize the desired substituted acetohydrazides for their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 11. lobachemie.com [lobachemie.com]
- 12. aksci.com [aksci.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Efficacy of 2-(4-Chloro-3-methylphenoxy)acetohydrazide and its Derivatives Compared to Commercial Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fungicidal efficacy of 2-(4-Chloro-3-methylphenoxy)acetohydrazide and its derivatives against commercial fungicides. Due to a lack of publicly available quantitative data on the antifungal activity of this compound, a direct comparison is not feasible. However, this document summarizes the available information on derivatives of this compound and provides a benchmark for antifungal efficacy through a detailed analysis of established commercial fungicides against various phytopathogenic fungi.
Overview of this compound Derivatives
Research into the antimicrobial properties of this compound has primarily focused on the synthesis of its derivatives, particularly Schiff bases, and their subsequent evaluation for antibacterial and anthelmintic activities. A study detailed the synthesis of a series of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides.[1] While these compounds were tested for in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, and for anthelmintic activity, specific data on their antifungal efficacy against phytopathogenic fungi, such as EC50 values, were not provided.[1]
Another study on substituted acetohydrazide derivatives highlighted their potential as antibacterial agents but noted that the compounds displayed weak antifungal activity against Aspergillus niger and Candida albicans. This suggests that while the acetohydrazide scaffold is of interest, further structural modifications may be necessary to enhance antifungal potency.
Efficacy of Commercial Fungicides against Phytopathogenic Fungi
To provide a reference for the potential evaluation of this compound and its derivatives, the following table summarizes the in vitro efficacy (EC50 values) of several widely used commercial fungicides against economically important plant pathogenic fungi. The EC50 value represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus.
| Commercial Fungicide | Target Fungus | EC50 (μg/mL) | Reference |
| Carbendazim | Gibberella zeae | >50 | [2] |
| Pellicularia sasakii | >50 | [2] | |
| Phytophthora infestans | 34.41 | [2] | |
| Capsicum wilt | >50 | [2] | |
| Rhizoctonia solani | 1.20 | [3] | |
| Hymexazol | Gibberella zeae | 40.51 | [2] |
| Pellicularia sasakii | 32.77 | [2] | |
| Phytophthora infestans | 18.35 | [2] | |
| Capsicum wilt | >50 | [2] | |
| Metconazole | Fusarium graminearum (pre-2000 isolates) | 0.024 | [4] |
| Fusarium graminearum (2000-2014 isolates) | 0.0405 | [4] | |
| Tebuconazole | Fusarium graminearum (pre-2000 isolates) | 0.161 | [4] |
| Fusarium graminearum (2000-2014 isolates) | 0.331 | [4] | |
| Fluazinam | Sclerotinia sclerotiorum | 0.003 - 0.007 | [5] |
| Procymidone | Sclerotinia sclerotiorum | 0.11 - 0.72 | [5] |
| Mandipropamid | Phytophthora infestans (US-8 lineage) | 0.02 | [6] |
| Phytophthora infestans (US-11 lineage) | 0.01 | [6] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro antifungal assay used to determine the efficacy of fungicidal compounds.
Mycelial Growth Inhibition Assay
This method is widely used to evaluate the antifungal activity of chemical compounds against phytopathogenic fungi by measuring the inhibition of fungal mycelial growth.
Objective: To determine the EC50 value of a test compound against a specific fungus.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) medium
-
Test compound (e.g., this compound)
-
Commercial fungicide (positive control)
-
Solvent (e.g., acetone or DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media: A stock solution of the test compound and the positive control fungicide is prepared in a suitable solvent. Serial dilutions are made to obtain a range of concentrations. Each dilution is then added to molten PDA medium that has been cooled to approximately 50-60°C. The final concentrations in the media could range, for example, from 0.01 to 100 μg/mL. A control plate containing only the solvent in the PDA is also prepared.
-
Inoculation: A 5 mm mycelial plug is taken from the actively growing edge of a fresh culture of the target fungus using a sterile cork borer. The mycelial plug is then placed, mycelium-side down, in the center of each Petri dish containing the fungicide-amended PDA and the control PDA.
-
Incubation: The inoculated Petri dishes are incubated at a suitable temperature (e.g., 25-28°C) in the dark. The incubation period varies depending on the growth rate of the fungus, typically until the mycelium in the control plate has reached the edge of the dish.
-
Data Collection: The diameter of the fungal colony in each plate is measured in two perpendicular directions.
-
Calculation of Inhibition Rate and EC50: The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
-
The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration.
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for the mycelial growth inhibition assay.
Caption: Workflow of the in vitro mycelial growth inhibition assay.
Conclusion
While a direct efficacy comparison between this compound and commercial fungicides is currently not possible due to the absence of specific antifungal activity data for the former, this guide provides a crucial framework for such evaluations. The data presented for commercial fungicides offer a valuable benchmark for the performance of existing antifungal therapies. Future research should focus on determining the EC50 values of this compound and its derivatives against a range of phytopathogenic fungi using standardized protocols, such as the mycelial growth inhibition assay described herein. This will enable a direct and meaningful comparison and help to ascertain the potential of this class of compounds as novel agricultural fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scabusa.org [scabusa.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
Validating Drug Mechanism of Action: A Comparative Guide to Kinetic Studies
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target in a physiologically relevant manner is a cornerstone of the drug discovery process. Kinetic studies, which measure the rates of drug-target binding and dissociation, offer a powerful approach to elucidating the mechanism of action (MOA). This guide provides an objective comparison of kinetic methodologies with other validation techniques, supported by experimental data, to aid in the selection of the most appropriate assays for your research.
This guide will use the tyrosine kinase inhibitor Dasatinib, a well-characterized therapeutic agent, as a case study to illustrate the principles and data derived from various validation methods. Dasatinib's primary target is the BCR-ABL kinase, the driver of chronic myeloid leukemia (CML).
The Central Role of Binding Kinetics in MOA Validation
Understanding the kinetics of a drug-target interaction provides deeper insights beyond simple binding affinity. The association rate constant (kon) describes how quickly a drug binds to its target, while the dissociation rate constant (koff) indicates how long the drug-target complex remains intact. The ratio of these rates (koff/kon) determines the equilibrium dissociation constant (Kd), a measure of binding affinity. A long residence time (the reciprocal of koff) can be a key determinant of a drug's efficacy, as it may allow for sustained target inhibition even at low plasma concentrations.[1]
Comparison of Key Methodologies for MOA Validation
A comprehensive validation of a drug's mechanism of action often involves a multi-faceted approach, integrating data from biochemical, cellular, and in vivo studies. Below is a comparison of key methodologies, highlighting their strengths and limitations.
| Methodology | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as an analyte (drug) flows over an immobilized ligand (target protein). | Association rate (kon), Dissociation rate (koff), Dissociation constant (Kd) | Real-time, label-free analysis of binding kinetics. High sensitivity for a wide range of affinities.[2] | Requires immobilization of the target, which may affect its conformation. Can be sensitive to buffer composition and non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a drug to its target in solution. | Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction in solution, without immobilization or labeling.[1] | Lower throughput than SPR. Requires larger amounts of protein and compound. Not ideal for very weak or very tight interactions. |
| Enzyme Inhibition Assays | Measures the effect of a compound on the catalytic activity of an enzyme. | Half-maximal inhibitory concentration (IC50), Inhibition constant (Ki) | Directly measures the functional consequence of binding. High-throughput and cost-effective. | Provides a measure of potency, not a direct measure of binding kinetics. Can be influenced by assay conditions (e.g., substrate concentration). |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon drug binding in intact cells or cell lysates.[3][4] | Target engagement, Relative binding affinity | Confirms target engagement in a physiological context. Can be used to assess cell permeability and intracellular target binding.[3][4] | Indirect measure of binding. Lower throughput than biochemical assays. Requires specific antibodies for detection. |
| In Vivo Efficacy Studies | Evaluates the therapeutic effect of a drug in a living organism (e.g., animal models or human clinical trials). | Pharmacodynamics (PD), Pharmacokinetics (PK), Clinical endpoints (e.g., tumor regression) | Provides the most physiologically relevant assessment of a drug's MOA and efficacy.[5] | Complex, expensive, and time-consuming. Ethical considerations for animal studies. Difficult to directly measure target engagement and kinetics. |
Case Study: Dasatinib - From In Vitro Kinetics to In Vivo Efficacy
Dasatinib is a potent inhibitor of the BCR-ABL kinase and is used in the treatment of CML. Let's examine how different validation methods contribute to our understanding of its mechanism of action.
In Vitro Binding and Inhibition
Biochemical assays are the first step in characterizing a drug's interaction with its purified target.
| Assay Type | Target | Parameter | Value | Interpretation |
| In Vitro Kinase Assay | Wild-Type BCR-ABL | IC50 | <1 nM[6][7] | Dasatinib is a highly potent inhibitor of its target kinase. |
| In Vitro Kinase Assay | Imatinib-Resistant BCR-ABL Mutants | IC50 | Varies (nM range) | Dasatinib retains potency against many mutations that confer resistance to the first-generation inhibitor, imatinib.[8] |
Cellular Target Engagement
Moving from a purified system to a cellular environment is crucial to confirm that the drug can reach and bind to its target within a cell.
| Assay Type | Cell Line | Target | Parameter | Value | Interpretation |
| NanoBRET | Live Cells | Abl | Half-life (t1/2) of dissociation | 43.2 min[9] | Dasatinib exhibits a prolonged residence time on its target in a cellular context, suggesting sustained inhibition. |
| Cellular Assay | CML Cell Lines | BCR-ABL | Apoptosis Induction | Yes | Dasatinib's engagement with its target leads to the desired downstream effect of inducing cancer cell death. |
In Vivo Efficacy
Ultimately, the validation of a drug's MOA is confirmed by its therapeutic effect in patients.
| Study Type | Patient Population | Key Finding | Interpretation |
| Clinical Trials | CML patients resistant or intolerant to imatinib | High rates of complete cytogenetic response (CCyR) and major cytogenetic response (MCyR). | The potent in vitro and cellular activity of dasatinib translates to significant clinical benefit in the target patient population. |
The collective data from these diverse methodologies provides a robust validation of dasatinib's mechanism of action: it potently binds to and inhibits the BCR-ABL kinase, leading to the induction of apoptosis in leukemic cells and resulting in a positive clinical response in CML patients.
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A typical workflow for validating a drug's mechanism of action.
Caption: Simplified BCR-ABL signaling pathway and the point of inhibition by Dasatinib.
Detailed Experimental Protocols
For researchers looking to implement these techniques, detailed protocols are essential for obtaining reliable and reproducible data.
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization of the Target Protein:
-
A sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling) is activated.
-
The purified target protein (e.g., BCR-ABL kinase domain) is injected over the activated surface to achieve covalent immobilization.
-
Remaining active sites on the surface are deactivated.
-
-
Binding Analysis:
-
A running buffer that mimics physiological conditions is continuously flowed over the sensor surface.
-
Serial dilutions of the drug (e.g., Dasatinib) are injected over the immobilized target.
-
The association of the drug is monitored in real-time.
-
The flow is switched back to the running buffer to monitor the dissociation of the drug-target complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd.[1]
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
The purified target protein and the drug are dialyzed into the same buffer to minimize heats of dilution.
-
The concentrations of the protein and drug solutions are accurately determined.
-
-
Titration:
-
The target protein solution is loaded into the sample cell of the calorimeter.
-
The drug solution is loaded into the injection syringe.
-
A series of small injections of the drug are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the drug to the protein.
-
The resulting isotherm is fitted to a binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment:
-
Cultured cells are treated with the drug at various concentrations or with a vehicle control.
-
-
Heat Shock:
-
The treated cells are harvested, washed, and resuspended in a buffer.
-
Aliquots of the cell suspension are heated at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
-
Detection:
-
The amount of soluble target protein in each sample is quantified, typically by Western blotting or other immunoassays.
-
-
Data Analysis:
Conclusion
Validating the mechanism of action is a critical and iterative process in drug discovery. Kinetic studies, through techniques like SPR and ITC, provide invaluable quantitative data on the dynamics of drug-target interactions. When integrated with cellular and in vivo data, these studies offer a comprehensive understanding of a drug's MOA, from molecular binding to therapeutic outcome. The case of Dasatinib exemplifies how a multi-pronged approach, incorporating in vitro kinetics, cellular target engagement, and clinical efficacy data, can robustly validate a drug's mechanism and guide its successful development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of dasatinib for Philadelphia-positive acute lymphocytic leukemia with acquired T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various phenoxyacetic acid derivatives against several cancer cell lines, supported by experimental data from recent studies. The information is intended to assist in the evaluation of these compounds as potential anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of phenoxyacetic acid derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values for several phenoxyacetic acid derivatives, offering a quantitative comparison of their potency against different cancer cell lines.
Table 1: Cytotoxicity of Novel Phenoxyacetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound I | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 |
| Compound II | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 |
| Compound I | MCF-7 (Breast Cancer) | 7.43 | - | - |
| Compound I | THLE-2 (Normal Liver) | 36.27 | - | - |
Data sourced from a study on novel phenoxyacetamide derivatives as potent apoptotic inducers.[1][2]
Table 2: Cytotoxicity of Other Phenoxyacetic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 (Liver Cancer) | 6.9 | 5-Fluorouracil | 8.3 |
| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative | MCF-7 (Breast Cancer) | 10.51 | - | - |
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/ml) | Cisplatin | 0.236 (µg/ml) |
| 2-(4-chlorophenoxy)-5-(4- chlorophenyl) pentanoic acid | - | 4.8 | Rosiglitazone | 9.8 |
Data compiled from various studies on phenoxyacetic acid derivatives.[1][3]
Experimental Protocols
The following section details the methodologies employed in the cited studies to determine the cytotoxicity of the phenoxyacetic acid derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
A widely used method to assess cell viability and the cytotoxic effects of compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Cancer cell lines, such as HepG2 (human liver cancer) and MCF-7 (human breast cancer), and non-tumorigenic cell lines like THLE-2 (normal human liver cells), are cultured according to standard protocols.[1]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the phenoxyacetic acid derivatives or a reference drug (e.g., 5-Fluorouracil) for a specified period, typically 48 hours.[1]
-
MTT Incubation: After the treatment period, the MTT reagent, a yellow tetrazolium salt, is added to each well.
-
Formazan Solubilization: Living, metabolically active cells reduce the MTT to a purple formazan product. This insoluble formazan is then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are then calculated by plotting the percentage of cell viability against the concentration of the compound.
Mechanism of Action: Signaling Pathways
Studies suggest that the cytotoxic effects of certain phenoxyacetic acid derivatives are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction:
One of the key mechanisms of action for potent phenoxyacetic acid derivatives, such as Compound I, is the induction of apoptosis in cancer cells.[1][2] This is often characterized by:
-
Increased Apoptotic Cell Population: Flow cytometry analysis using Annexin V-FITC/PI staining reveals a significant increase in the percentage of apoptotic cells upon treatment.[1]
-
Regulation of Apoptotic Genes: The expression of pro-apoptotic genes (e.g., Bax) is upregulated, while the expression of anti-apoptotic genes (e.g., Bcl-2) is downregulated.[1] This shift in the Bax/Bcl-2 ratio promotes the mitochondrial (intrinsic) pathway of apoptosis.
-
Cell Cycle Arrest: Analysis of the cell cycle distribution shows that these compounds can cause an arrest in specific phases, such as the G1/S phase, preventing the cancer cells from progressing through the cell division cycle.[1][2]
PARP-1 Inhibition:
Molecular docking studies have suggested that some phenoxyacetamide derivatives can bind to and inhibit Poly (ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 is a key enzyme involved in DNA repair, and its inhibition can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway for Apoptosis Induction
Caption: Intrinsic pathway of apoptosis induced by phenoxyacetic acid derivatives.
References
Safety Operating Guide
Proper Disposal of 2-(4-Chloro-3-methylphenoxy)acetohydrazide: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of 2-(4-Chloro-3-methylphenoxy)acetohydrazide is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers a detailed, procedural approach for researchers, scientists, and drug development professionals to manage this chemical waste effectively.
The following table summarizes the key quantitative and identifying information for this compound.
| Property | Value |
| CAS Number | 72293-68-6[1][2][3][4][5] |
| Molecular Formula | C₉H₁₁ClN₂O₂[1][4][5] |
| Molecular Weight | 214.65 g/mol [1] |
| Hazard Classification | Irritant[1] |
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound, adhering to general laboratory chemical waste guidelines.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
-
An eyewash station and safety shower should be readily accessible.
2. Waste Segregation and Container Selection:
-
Do not dispose of this compound down the drain or in regular trash. This compound must be treated as hazardous chemical waste.
-
Obtain a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof lid.
-
It is best practice to use a container that is clearly marked for "halogenated organic waste."
-
Do not mix this waste with incompatible materials.
3. Waste Collection and Labeling:
-
Carefully transfer the waste this compound into the designated hazardous waste container.
-
Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Keep the container securely closed when not in use.
4. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests. The final disposal method will be determined by your EHS office, but it will likely involve transport to an approved waste disposal plant.[6]
6. Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to your halogenated organic waste container.
-
After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 72293-68-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 72293-68-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound [chemicalbook.com]
- 6. aksci.com [aksci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
